Nav1.7 inhibitor
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXWPAGHGHDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nav1.7 as a Genetically Validated Pain Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is preferentially expressed at high levels in the peripheral nervous system, particularly in the dorsal root ganglia (DRG) and sympathetic ganglion neurons, which are responsible for sensing and transmitting noxious stimuli.[1][2][3] The role of Nav1.7 as a key mediator of pain is unequivocally supported by human genetic studies.
-
Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[1][4][5] These mutations typically cause the channel to open more easily or stay open longer, leading to hyperexcitability of nociceptive neurons.[1][5]
-
Conversely, loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as Congenital Insensitivity to Pain (CIP), without significant impact on other sensory modalities or cognitive function.[1][4][6][7]
This strong genetic validation has positioned Nav1.7 as a prime target for the development of novel, non-opioid analgesics.[8][9]
Role in Nociceptor Excitability and Pain Signaling
Nav1.7 channels possess unique biophysical properties that make them crucial for initiating pain signals. They act as "threshold channels," amplifying small, sub-threshold depolarizations at the nerve endings of nociceptors.[1][2][3] This amplification helps bring the neuron to its action potential threshold, initiating the electrical signal that travels along the axon to the spinal cord.[2][6] In essence, Nav1.7 sets the "gain" on pain-sensing neurons.[1][3] The process is a critical first step in the complex cascade that ultimately results in the sensation of pain.
References
- 1. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical determinant in pain signaling pathways. Compelling human genetic studies have unequivocally linked this channel to pain perception; loss-of-function mutations result in a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes.[1] This guide provides a comprehensive technical overview of Nav1.7's function in both the peripheral and central nervous systems. It details the channel's role in action potential generation and peripheral sensitization, its more recently understood contribution to central signaling, and the methodologies used to investigate its function. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this high-interest therapeutic target.
Introduction to Nav1.7
Voltage-gated sodium channels (Navs) are fundamental for the initiation and propagation of action potentials in excitable cells. The Nav family comprises nine functional isoforms (Nav1.1–Nav1.9), each with distinct biophysical properties and tissue distribution.[1] Nav1.7 is preferentially expressed at high levels in the peripheral nervous system (PNS), particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, as well as in sympathetic ganglion neurons.[2]
Its unique gating kinetics, including slow closed-state inactivation, allow it to respond to small, slow depolarizations.[3][4] This positions Nav1.7 as a "threshold channel" or an "amplifier" of generator potentials, bringing the neuronal membrane to the threshold required to fire an action potential, which is then propagated by other Nav isoforms like Nav1.8.[3][5] The profound pain phenotypes associated with SCN9A mutations underscore its non-redundant and essential role in human pain perception.[6]
Role of Nav1.7 in Peripheral Pain Signaling
Nav1.7's primary and most well-understood role is in the peripheral nervous system, where it is a key regulator of nociceptor excitability. Its expression extends from the peripheral terminals in the skin, along the axon, to the presynaptic terminals in the spinal cord.[7][8]
Action Potential Initiation and Propagation
In nociceptive neurons, a noxious stimulus (e.g., heat, pressure, chemical irritant) triggers a localized depolarization at the peripheral nerve terminal, known as a generator potential. Due to its biophysical properties, Nav1.7 amplifies these subthreshold stimuli.[5] If the amplified depolarization reaches the threshold, a full-blown action potential is initiated.[9][10] While Nav1.7 is crucial for this initiation step, other channels like Nav1.8 are thought to be the primary drivers of the action potential's upstroke.[1] Conditional deletion of Nav1.7 in sensory neurons leads to deficits in heat and mechanical nociception and a slowing of axonal conduction velocity.[11]
Peripheral Sensitization in Pathological Pain
In states of chronic inflammatory or neuropathic pain, the peripheral environment is altered by a host of signaling molecules, such as prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators can modulate Nav1.7 function through intracellular signaling cascades (e.g., PKA, PKC), leading to channel phosphorylation. This post-translational modification can alter the channel's gating properties, increasing its current and lowering the threshold for activation.[2] Furthermore, conditions like inflammation can lead to an upregulation of Nav1.7 expression and its trafficking to the nerve terminals.[2][12] This cumulative effect, known as peripheral sensitization, results in neuronal hyperexcitability, where neurons fire in response to normally innocuous stimuli (allodynia) or respond more intensely to noxious stimuli (hyperalgesia).[2]
Role of Nav1.7 in Central Pain Signaling
While traditionally viewed as a peripheral channel, emerging evidence highlights a significant role for Nav1.7 in the central nervous system (CNS), specifically within the dorsal horn of the spinal cord.[13]
Presynaptic Neurotransmitter Release
Nav1.7 is expressed in the central presynaptic terminals of primary afferent fibers that synapse onto second-order neurons in the spinal cord's superficial laminae.[7][14] The arrival of an action potential at these terminals causes depolarization, which is facilitated by Nav1.7.[15] This depolarization is critical for the opening of voltage-gated calcium channels, subsequent calcium influx, and the release of neurotransmitters like glutamate and substance P.[8] Studies have shown that in Nav1.7 null neurons, the stimulated release of substance P is significantly reduced.[8] This suggests that even if an action potential reaches the central terminal, Nav1.7 dysfunction can impair synaptic transmission to the next neuron in the pain pathway.
Contribution to Dorsal Horn Neuron Excitability
More controversially, some studies suggest that Nav1.7 protein can be transported from the primary sensory neuron to the postsynaptic dorsal horn neuron.[14] Immuno-electron microscopy has detected Nav1.7 in the dendrites of these secondary neurons, despite an absence of the corresponding mRNA.[14] Functional studies have shown that the presence of this primary afferent-derived Nav1.7 contributes to the excitability, threshold, and firing pattern of a subset of dorsal horn neurons.[14][16] This finding helps explain why purely peripherally restricted Nav1.7 antagonists have failed in clinical trials, suggesting that targeting the central pool of channels may be necessary for robust analgesia.[14][16]
The Opioid Connection
A surprising discovery in Nav1.7 knockout models is the profound upregulation of endogenous opioids, specifically proenkephalin, in sensory neurons.[13] The analgesia in both mice and humans lacking Nav1.7 can be substantially reversed by the opioid antagonist naloxone.[17][18] This suggests that the pain insensitivity phenotype is not solely due to a failure of action potential generation but also involves a powerful, centrally-acting, opioid-dependent mechanism that suppresses synaptic transmission in the spinal cord.[17][19]
Human Genetic Evidence: The Spectrum of Nav1.7 Channelopathies
Human genetics provide the most compelling validation of Nav1.7 as a pain target. Mutations in the SCN9A gene can lead to a spectrum of pain disorders.[6][20]
-
Loss-of-Function (LoF): Congenital Insensitivity to Pain (CIP): Homozygous nonsense or frameshift mutations that result in a non-functional Nav1.7 channel lead to CIP.[21][22] Affected individuals cannot feel pain and often suffer from repeated injuries, yet other sensory modalities are largely intact.[23]
-
Gain-of-Function (GoF): Missense mutations that alter the channel's biophysical properties cause debilitating pain syndromes.[24][25]
-
Inherited Erythromelalgia (IEM): Characterized by intense burning pain in the extremities triggered by warmth. IEM mutations typically cause a hyperpolarizing (leftward) shift in the voltage-dependence of activation, making the channel open more easily.[5][26][27]
-
Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep pain in rectal, ocular, and mandibular regions. PEPD mutations often impair the channel's fast inactivation, leading to persistent sodium currents.[26][28]
-
Data Presentation: Quantitative Analysis
Table 1: Human SCN9A Gene Mutations and Associated Phenotypes
| Phenotype | Mutation Example | Effect on Channel Function | Reference |
| Congenital Insensitivity to Pain (CIP) | W897X | Truncation, complete loss of function | [20] |
| Inherited Erythromelalgia (IEM) | F1449V | Hyperpolarizing shift in activation, depolarizing shift in inactivation | [5] |
| Inherited Erythromelalgia (IEM) | L858H | Hyperpolarizing shift in activation, slower deactivation | [26] |
| Paroxysmal Extreme Pain Disorder (PEPD) | I1461T | Impaired fast inactivation, increased resurgent currents | [28] |
| Mixed IEM / PEPD | A1632E | Hyperpolarized activation (IEM-like) and impaired inactivation (PEPD-like) | [26] |
Table 2: Preclinical Models for Studying Nav1.7
| Pain Type | Model | Key Findings Related to Nav1.7 | Reference(s) |
| Inflammatory | Complete Freund's Adjuvant (CFA) | Thermal hyperalgesia is absent in Nav1.7 knockout mice. | [29] |
| Inflammatory | Carrageenan | Development of thermal hyperalgesia is absent in nociceptor-specific Nav1.7 KO mice. | [29][30] |
| Neuropathic | Chronic Constriction Injury (CCI) | Deletion of Nav1.7 in nociceptors prevents cold allodynia but not mechanical allodynia. | [29] |
| Neuropathic | Spinal Nerve Ligation (SNL) | Deletion of Nav1.7 in sensory and sympathetic neurons prevents cold and mechanical allodynia. | [29] |
| Neuropathic | Paclitaxel-Induced Neuropathy | Nav1.7 is upregulated in DRG neurons; selective blockers attenuate pain behaviors. | [30][31] |
| Post-operative | Plantar Incision | A model used to study the mechanisms of post-operative pain. | [32] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of Nav1.7 Currents
This technique is the gold standard for characterizing the biophysical properties of ion channels.
Objective: To record voltage-gated sodium currents from cultured DRG neurons or a heterologous expression system (e.g., HEK293 cells) expressing Nav1.7.
Methodology:
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Cell Preparation:
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For DRG neurons: Dissociate DRGs from rodents and culture neurons on coated coverslips for 24-48 hours.
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For HEK293 cells: Transfect cells with the SCN9A plasmid. Culture for 24-48 hours post-transfection to allow channel expression.
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Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, other ionic currents (e.g., K+, Ca2+) can be blocked with agents like TEA and CdCl₂.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels from inside the cell.
-
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Recording:
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A glass micropipette (resistance 2-5 MΩ) filled with internal solution is brought into contact with a cell.
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A giga-ohm seal is formed between the pipette tip and the cell membrane.
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The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit inward sodium currents.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses (e.g., from -120 mV to -10 mV) followed by a test pulse to 0 mV to measure the fraction of available channels.
-
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Data Analysis:
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Current amplitudes, activation/inactivation kinetics, and voltage-dependence are analyzed using software like pCLAMP or PatchMaster.
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Data are fitted with Boltzmann functions to determine parameters like the voltage of half-maximal activation (V½) and inactivation.
-
Protocol: Behavioral Models of Pain in Rodents
These models are essential for assessing the analgesic efficacy of potential Nav1.7 inhibitors in vivo.
Objective: To measure pain-related behaviors in rodent models of inflammatory or neuropathic pain.
Models:
-
Inflammatory Pain (CFA Model):
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a rat's hind paw.[29]
-
This induces robust thermal hyperalgesia and mechanical allodynia within hours, lasting for days.
-
-
Neuropathic Pain (Chronic Constriction Injury - CCI Model):
-
Surgically expose the sciatic nerve in an anesthetized rat.
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Place loose ligatures around the nerve, causing a partial nerve injury that develops into a chronic pain state.[32]
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test):
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Place the animal on a glass surface.
-
A focused, radiant heat source is aimed at the plantar surface of the hind paw.
-
The latency (in seconds) for the animal to withdraw its paw is recorded. A shorter latency in the injured paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.
-
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal response is determined (paw withdrawal threshold). A lower threshold in the injured paw indicates mechanical allodynia.
-
Conclusion and Future Directions
Nav1.7 is unequivocally a master regulator of pain signaling in both the peripheral and central nervous systems. Its role as a threshold-setter in nociceptors is well-established, and the growing appreciation for its function in central synaptic transmission and its interplay with the endogenous opioid system provides a more complete picture of its importance.[13][17]
Despite this strong validation, developing selective Nav1.7 inhibitors has been challenging.[1][33] Issues of subtype selectivity, state-dependent binding, and poor translation from preclinical models to clinical efficacy have hindered progress.[34][35] Future success in targeting Nav1.7 will likely require a multi-faceted approach, potentially combining inhibitors with different mechanisms of action or developing modalities (e.g., gene therapy, epigenetic repression) that can precisely target the channel in specific neuronal populations.[30] A deeper understanding of the distinct roles of peripheral versus central Nav1.7 pools will be crucial for designing the next generation of effective and safe non-opioid analgesics.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 is essential for nociceptor action potentials in the mouse in a manner independent of endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Sensory neuron–derived NaV1.7 contributes to dorsal horn neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. biorxiv.org [biorxiv.org]
- 17. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]
- 24. Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gain-of-function mutation in Nav1.7 in familial erythromelalgia induces bursting of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nav1.7 mutations associated with paroxysmal extreme pain disorder, but not erythromelalgia, enhance Navβ4 peptide-mediated resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pcpr.pitt.edu [pcpr.pitt.edu]
- 32. researchgate.net [researchgate.net]
- 33. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, stands as a pivotal target in the landscape of pain research and analgesic development. Its validation as a critical mediator of pain perception is overwhelmingly supported by compelling human genetic studies. This technical guide provides an in-depth exploration of the genetic evidence, functional consequences of key mutations, and the experimental protocols used to elucidate the role of Nav1.7 in pain signaling.
The Core Genetic Evidence: Human Channelopathies
The primary validation of Nav1.7 as a pain target stems from the opposing phenotypes observed in humans with gain-of-function versus loss-of-function mutations in the SCN9A gene.[1][2]
-
Loss-of-Function (LoF) Mutations & Congenital Insensitivity to Pain (CIP): Individuals born with homozygous or compound heterozygous LoF mutations in SCN9A exhibit a rare condition known as Congenital Insensitivity to Pain (CIP).[3][4] These individuals are unable to perceive pain from birth, which often leads to repeated injuries, yet they retain other sensory modalities like touch and pressure.[5][6] Most of these mutations result in truncated, non-functional channel proteins.[1][5][7] This profound analgesic phenotype, without other major neurological deficits, strongly suggests that inhibiting Nav1.7 could replicate this pain-free state pharmacologically.[8]
-
Gain-of-Function (GoF) Mutations & Inherited Pain Syndromes: Conversely, heterozygous GoF mutations in SCN9A lead to debilitating pain disorders.[9] These include Inherited Erythromelalgia (IEM), Paroxysmal Extreme Pain Disorder (PEPD), and some forms of Small Fiber Neuropathy (SFN).[10][11][12]
-
Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and swelling in the extremities, often triggered by mild warmth or exercise.[4][13][14]
-
Paroxysmal Extreme Pain Disorder (PEPD): Involves attacks of severe, deep pain, typically in rectal, ocular, or mandibular regions.[11][15]
-
These conditions arise because the mutations alter the channel's biophysical properties, making nociceptive neurons hyperexcitable.[11][16]
-
This bidirectional evidence provides a powerful logical framework: the absence of Nav1.7 function leads to an absence of pain, while its hyperactivity results in extreme pain.
Quantitative Data Presentation
The following tables summarize the key quantitative data linking SCN9A mutations to their functional and clinical outcomes.
Table 1: Human SCN9A Mutations and Associated Pain Phenotypes
| Phenotype | Mutation Type | Example Mutations | Inheritance | Clinical Outcome |
| Congenital Insensitivity to Pain (CIP) | Loss-of-Function | S459X, I767X, W897X (Nonsense/Truncating)[6] | Autosomal Recessive | Inability to perceive all forms of pain; often associated with anosmia (loss of smell).[5][7] |
| Inherited Erythromelalgia (IEM) | Gain-of-Function | L858H, I848T, F1449V, A1632G[10][14][16] | Autosomal Dominant | Severe burning pain in extremities, triggered by warmth and exercise.[4][13] |
| Paroxysmal Extreme Pain Disorder (PEPD) | Gain-of-Function | A1632E, F1624S[15][17] | Autosomal Dominant | Paroxysmal episodes of intense pain in rectal, ocular, and jaw regions.[11] |
| Small Fiber Neuropathy (SFN) | Gain-of-Function | Various missense mutations | Autosomal Dominant | Severe pain attacks and impaired temperature sensation.[4] |
Table 2: Electrophysiological Consequences of Key Nav1.7 Mutations
| Mutation Type | Example Mutation | Effect on Channel Activation | Effect on Channel Inactivation | Overall Effect on Nociceptor Firing |
| Loss-of-Function | W917G | Almost complete abolishment of sodium current.[7] | N/A | Non-functional channel, prevents action potential generation.[4][7] |
| Gain-of-Function (IEM) | L858H | Hyperpolarizing shift (opens at more negative voltages).[14][15] | Depolarizing shift in steady-state inactivation.[13] | Lowered threshold for firing, leading to hyperexcitability.[13][14] |
| Gain-of-Function (PEPD) | A1632E | Hyperpolarizing shift.[15] | Impaired/incomplete fast inactivation.[15] | Repetitive or prolonged firing in response to stimuli.[15] |
| Gain-of-Function (IEM) | G856R | Hyperpolarizing shift (-11.2 mV).[18] | No significant effect on fast inactivation.[18] | Increased excitability and spontaneous firing.[18] |
Experimental Protocols
The validation of Nav1.7 relies on a combination of genetic, electrophysiological, and behavioral studies. Below are detailed methodologies for key experiments.
Protocol 1: Human Genetic Analysis and Sequencing
-
Patient Recruitment: Individuals and families presenting with extreme pain phenotypes (e.g., CIP, IEM) are identified. Informed consent is obtained, and detailed clinical histories and pedigrees are documented.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using standard methods (e.g., phenol-chloroform extraction or commercial kits).
-
Gene Sequencing:
-
Targeted Sequencing: The coding exons and flanking intronic regions of the SCN9A gene are amplified using polymerase chain reaction (PCR).
-
Sanger Sequencing: The PCR products are sequenced using dideoxy chain-termination methods to identify nucleotide variants.
-
Next-Generation Sequencing (NGS): For broader screening, a multigene panel for peripheral neuropathies, including SCN9A, or whole-exome sequencing may be employed.[11]
-
-
Variant Analysis: Sequencing data is aligned to the human reference genome. Identified variants are analyzed for segregation with the disease phenotype within the family. Novel variants are assessed for pathogenicity using in silico prediction tools and by checking against population databases to determine their frequency.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional properties of Nav1.7 channels.[7][17]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which do not endogenously express Nav1.7, are cultured. Cells are transiently transfected with plasmids containing the cDNA for the human Nav1.7 α-subunit (either wild-type or mutant) and auxiliary β-subunits.[19] A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Solutions:
-
Recording:
-
A glass micropipette with a resistance of 2.5-4 MΩ is used to form a high-resistance "giga-seal" with the membrane of a transfected cell.[21]
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of ion currents.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -100 mV). A series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 5 mV increments) are applied to elicit sodium currents and determine the voltage of half-maximal activation (V½).[19][21]
-
Steady-State Inactivation: The membrane potential is held at various conditioning voltages before a test pulse (e.g., to -10 mV) is applied to measure the fraction of available channels. This protocol determines the voltage at which half the channels are inactivated.[19]
-
-
Data Analysis: Current amplitudes, activation and inactivation kinetics, and voltage-dependence are analyzed using specialized software to compare the properties of mutant channels to wild-type.
Protocol 3: Animal Behavioral Models for Pain Assessment
Nav1.7 knockout (KO) or knock-in mouse models are used to study the channel's role in different pain modalities.[22]
-
Animal Models: Genetically modified mice are used, including global Nav1.7 KO mice, conditional KO mice where Nav1.7 is deleted in specific neuron populations (e.g., nociceptors), and knock-in mice expressing human GoF mutations.[22]
-
Inflammatory Pain Model (Carrageenan or CFA):
-
A mild inflammatory agent like carrageenan or Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the mouse's hind paw.[22][23]
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the paw. The latency to paw withdrawal is measured. A shorter latency in the inflamed paw compared to baseline indicates thermal hyperalgesia. Nav1.7 KO mice often show a significant reduction or absence of this response.[24]
-
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
-
The sciatic nerve is loosely ligated, causing nerve injury and subsequent neuropathic pain symptoms.[22][23]
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw. The filament with the lowest force that elicits a withdrawal response is recorded as the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia. The role of Nav1.7 in mechanical allodynia can be complex and model-dependent.[22]
-
Visualization of Key Concepts and Workflows
Diagram 1: Logical Framework for Nav1.7 Genetic Validation
Caption: The convergence of opposing genetic mutations and pain phenotypes strongly validates Nav1.7 as a pain target.
Diagram 2: Experimental Workflow for Functional Characterization of a Novel SCN9A Variant
Caption: A typical workflow from patient identification to the functional validation of a novel SCN9A mutation.
Diagram 3: Role of Nav1.7 in Nociceptive Signal Transduction
Caption: Nav1.7 acts as a threshold channel, amplifying small depolarizations to initiate action potentials in nociceptors.
Translational Challenges and Future Directions
Despite the robust genetic validation, translating this knowledge into effective therapies has been challenging.[25][26] Numerous clinical trials of selective Nav1.7 inhibitors have failed to demonstrate significant analgesic efficacy, a stark contrast to promising preclinical data.[25][27] Reasons for this disconnect may include species differences, the choice of clinical pain models, and the difficulty of achieving the necessary level of target engagement and selectivity in humans.[25]
Future strategies are exploring alternative approaches, such as:
-
Developing inhibitors with different binding mechanisms or state-dependencies.[28]
-
Targeting Nav1.7 trafficking and its interactions with other proteins.[29]
-
Gene therapy approaches, such as using CRISPR-dCas9 or zinc finger proteins to repress SCN9A expression in dorsal root ganglia.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. scite.ai [scite.ai]
- 6. Two Novel Mutations of SCN9A (Nav1.7) are Associated with Partial Congenital Insensitivity to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. SCN9A Neuropathic Pain Syndromes - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Gain-of-function mutation in Nav1.7 in familial erythromelalgia induces bursting of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in sodium-channel gene SCN9A cause a spectrum of human genetic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic, electrophysiological, and pathological studies on patients with SCN9A-related pain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 21. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 29. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated therapeutic target for the treatment of pain.[1][2][3] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a critical regulator of nociception.[1][2][4] Human genetic studies have revealed that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating pain disorders.[3][5][6] These findings have catalyzed extensive drug discovery efforts to identify selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This guide provides an in-depth overview of the modern screening cascade, key experimental methodologies, and data interpretation strategies employed in the discovery and development of novel Nav1.7 inhibitor compounds.
The Nav1.7 Pain Signaling Pathway
Nav1.7 channels are highly expressed in the dorsal root ganglia (DRG) and sympathetic neurons.[7] They act as threshold channels, amplifying small, subthreshold depolarizations at nerve endings to initiate action potentials in response to noxious stimuli.[4][6] The influx of Na+ ions through Nav1.7 channels at the nociceptor terminal generates an electrical signal that propagates along the sensory neuron to the spinal cord. At the presynaptic terminal in the dorsal horn, this depolarization facilitates the release of neurotransmitters, which then activate second-order neurons that transmit the pain signal to the brain.[2][4] The unique biophysical properties of Nav1.7, including slow recovery from fast inactivation, allow it to generate significant ramp currents in response to slow depolarizations, making it a crucial amplifier of pain signals.[3][4]
Figure 1: Simplified Nav1.7 signaling pathway in nociception.
The this compound Screening Cascade
The discovery of novel Nav1.7 inhibitors follows a structured screening cascade designed to efficiently identify and characterize promising compounds from large chemical libraries. This multi-step process begins with high-throughput screening to find initial "hits," followed by more complex, lower-throughput assays to confirm activity, determine selectivity, and establish a structure-activity relationship (SAR).
Figure 2: A typical drug discovery screening cascade for Nav1.7 inhibitors.
Experimental Methodologies
Primary High-Throughput Screening (HTS) Assays
The initial screening of large compound libraries requires assays with high throughput and robust performance. While the gold-standard patch-clamp technique has low throughput, several functional cellular assays are available for HTS.[8]
-
Fluorescence-Based Membrane Potential Assays: These assays, often run on platforms like the Fluorescent Imaging Plate Reader (FLIPR), use voltage-sensitive dyes (e.g., FRET dyes) to detect changes in membrane potential.[8] Cells stably expressing Nav1.7 are stimulated to open the channels (e.g., with veratridine), causing membrane depolarization that is measured as a change in fluorescence.[9][10] Inhibitory compounds prevent this depolarization.
-
Ion Flux Assays: These methods measure the movement of ions through the channel. A common example is the Lithium flux atomic absorption spectroscopy (AAS) assay, which has been shown to be a robust HTS assay for Nav1.7 inhibitors.[8] Another method involves using thallium as a surrogate for sodium, where thallium influx is measured by a fluorescent indicator dye.[11]
Protocol: Representative FLIPR Membrane Potential Assay
-
Cell Plating: Seed HEK293 cells stably expressing human Nav1.7 into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a voltage-sensitive fluorescent dye. Incubate for 60 minutes at room temperature, protected from light.
-
Compound Addition: Transfer plates to the FLIPR instrument. Add test compounds (e.g., at a final concentration of 10 µM) and incubate for 3-5 minutes.
-
Stimulation and Reading: Establish a baseline fluorescence reading. Add a stimulant solution (e.g., veratridine) to activate Nav1.7 channels and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence change in compound-treated wells to that of positive (known inhibitor) and negative (DMSO vehicle) controls.
Secondary and Confirmatory Assays: Electrophysiology
Electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on potency, selectivity, and mechanism of action (e.g., state-dependence).[8]
-
Automated Patch-Clamp (APC): APC platforms like the Sophion Qube or Nanion SyncroPatch offer medium-to-high throughput for confirming hits and performing concentration-response curves.[12][13][14] These systems use planar patch-clamp technology in 384-well formats, enabling the testing of thousands of compounds per day with giga-seal data quality.[12][13][14] APC is crucial for triaging HTS hits before committing to lower-throughput manual patch-clamp.[12]
-
Manual Patch-Clamp: This technique provides the highest precision for detailed mechanistic studies of lead compounds.[8][14] It allows for precise control of the voltage protocol to investigate a compound's interaction with different channel states (resting, open, inactivated), which is critical for identifying state-dependent inhibitors.[5][15]
Protocol: Whole-Cell Voltage-Clamp Recording (Manual/Automated)
-
Cell Preparation: Use a cell line (e.g., CHO, HEK293) stably expressing the target Nav channel.[16] Harvest cells and place them in the recording chamber.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[17]
-
-
Recording:
-
Voltage Protocol:
-
Hold the cell membrane at a potential where channels are in the resting state (e.g., -120 mV).[16]
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.[16]
-
To assess state-dependence, vary the holding potential or use pre-pulses to bias channels towards inactivated states.[15]
-
-
Compound Application: Perfuse the test compound onto the cell and measure the inhibition of the elicited sodium current. Generate concentration-response curves to determine the IC₅₀ value.[16]
In Vivo Efficacy Models
Testing lead compounds in preclinical animal models of pain is a critical step to evaluate their therapeutic potential.
-
Formalin Paw Test: This is a model of persistent inflammatory pain. An injection of formalin into the rodent hind paw elicits a biphasic pain response (flinching, licking). Efficacious analgesics reduce this behavior.[19]
-
Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain.[20] Loosely ligating the sciatic nerve induces mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathy. Nav1.7 has been shown to be crucial for the development of hypersensitivity in this model.[20]
Data Presentation and Interpretation
Quantitative data from screening and profiling assays are essential for decision-making. Data should be summarized in clear, structured tables to facilitate comparison between compounds.
Table 1: Representative Data from Primary and Secondary Screens
| Compound ID | HTS Assay (% Inhibition @ 10µM) | APC IC₅₀ (µM) (hNav1.7) |
|---|---|---|
| Cmpd-001 | 88% | 0.15 |
| Cmpd-002 | 95% | 0.08 |
| Cmpd-003 | 52% | 5.3 |
| Cmpd-004 | 12% | > 20 |
Table 2: Selectivity and State-Dependence of Lead Compounds
| Compound ID | hNav1.7 IC₅₀ (µM) | hNav1.5 IC₅₀ (µM) | Selectivity (Nav1.5/1.7) | State-Dependence (IC₅₀ Resting / IC₅₀ Inactivated) |
|---|---|---|---|---|
| Cmpd-002 | 0.08 | 12.5 | 156x | 50x |
| PF-05089771 | 0.011[15] | >10 | >900x | High |
| Tetracaine | 3.6[10] | ~5 | ~1.4x | Low |
Data are for illustrative purposes and may not represent actual compounds.
Key Considerations for Interpretation:
-
Potency (IC₅₀): A measure of how much of a drug is required to inhibit the target by 50%. Lower values indicate higher potency.
-
Selectivity: High selectivity against other Nav isoforms, particularly Nav1.5 (expressed in the heart), is critical to avoid cardiovascular side effects.[7] Selectivity against other CNS-expressed isoforms (Nav1.1, Nav1.2, Nav1.3) is also important to minimize CNS-related adverse effects.
-
State-Dependence: Compounds that preferentially bind to the inactivated state of the channel are desirable.[5] Since nociceptors in injured or inflamed tissues are often more depolarized and fire at higher frequencies, they have a larger population of inactivated channels than healthy neurons, allowing for targeted inhibition at the site of pain.[5]
-
Structure-Activity Relationship (SAR): Systematic modification of a chemical scaffold helps to understand which parts of the molecule are essential for activity and selectivity, guiding the optimization of lead compounds.[21]
Conclusion
The discovery of selective Nav1.7 inhibitors represents a highly promising, mechanism-based approach to developing novel analgesics. Success in this field relies on a logical and efficient screening cascade that combines high-throughput cellular assays with high-content, gold-standard electrophysiological methods. A deep understanding of the target's role in pain physiology, coupled with detailed characterization of compound potency, selectivity, and mechanism of action, is paramount. While the translation from preclinical models to clinical efficacy has proven challenging, continued innovation in assay design and a focus on optimizing pharmacokinetic and target engagement properties will be key to unlocking the full therapeutic potential of Nav1.7 inhibition.[7][22]
References
- 1. physoc.org [physoc.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selective this compound, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [nanion.de]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in pain signaling pathways.[1][2][3][4] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of nociceptor excitability.[4][5] Compelling human genetic evidence, linking gain-of-function mutations in SCN9A to debilitating pain syndromes and loss-of-function mutations to a congenital inability to perceive pain, has solidified Nav1.7 as a high-priority target for the development of novel non-opioid analgesics.[5] This technical guide provides an in-depth overview of Nav1.7 channelopathies, detailing the associated mutations and their electrophysiological consequences. It further explores the landscape of therapeutic inhibitors, including small molecules and monoclonal antibodies, summarizing their potency, selectivity, and mechanisms of action. Detailed experimental protocols for the study of Nav1.7 and its inhibitors are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important therapeutic target.
Introduction to Nav1.7
The Nav1.7 channel is a transmembrane protein composed of a large alpha subunit, which forms the ion-conducting pore, and smaller auxiliary beta subunits. The alpha subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments of all four domains come together to create the central pore.[6]
Nav1.7 exhibits distinct biophysical properties that are crucial to its role in nociception. It has a hyperpolarized voltage dependence of activation and slow closed-state inactivation, allowing it to amplify small, subthreshold depolarizations in sensory neurons.[7][8] This "threshold-setting" function makes it a critical determinant of action potential generation in response to noxious stimuli.[7][8]
Nav1.7 Channelopathies
Mutations in the SCN9A gene can lead to a spectrum of inherited pain disorders, broadly categorized as gain-of-function or loss-of-function channelopathies.
Gain-of-Function Channelopathies: The Painful Syndromes
Gain-of-function mutations in Nav1.7 result in hyperexcitability of nociceptive neurons, leading to spontaneous and evoked pain. Two of the most well-characterized disorders are Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).
-
Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities, often triggered by warmth or mild exercise. IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channels that open at more negative membrane potentials, and slower deactivation.[7][9]
-
Paroxysmal Extreme Pain Disorder (PEPD): Presents with episodes of severe, deep, burning pain, typically in the rectal, ocular, and mandibular regions. PEPD-associated mutations often impair the fast inactivation of the channel, resulting in persistent sodium currents that prolong neuronal depolarization.[9]
-
Small Fiber Neuropathy (SFN): Some SCN9A mutations have been linked to SFN, a condition characterized by neuropathic pain due to damage to small-caliber sensory nerve fibers. These mutations can impair slow inactivation and enhance resurgent currents.[10]
| Mutation | Associated Disorder | Change in V1/2 of Activation | Change in V1/2 of Inactivation | Other Electrophysiological Changes |
| L858H | IEM | ~ -15 mV (hyperpolarizing shift) | No significant change | Slower deactivation, increased ramp current |
| I848T | IEM | ~ -15 mV (hyperpolarizing shift) | No significant change | Slower deactivation, increased ramp current |
| A1632E | IEM/PEPD overlap | -7 mV (hyperpolarizing shift) | Impaired fast inactivation | Slower deactivation, enhanced ramp currents |
Loss-of-Function Channelopathies: Congenital Insensitivity to Pain (CIP)
In stark contrast to the painful syndromes, loss-of-function mutations in SCN9A lead to Congenital Insensitivity to Pain (CIP), a rare condition where individuals are unable to perceive pain.[11][12] These individuals have otherwise normal sensory perception, highlighting the specific role of Nav1.7 in nociception.[12] The mutations associated with CIP are often nonsense, frameshift, or splice-site mutations that result in a non-functional or truncated protein.[11] Some missense mutations that lead to a significant reduction or complete loss of channel function have also been identified.[11] Individuals with CIP also often exhibit anosmia (an inability to smell), which is consistent with the expression of Nav1.7 in olfactory sensory neurons.[13]
| Mutation Type | Consequence | Electrophysiological Phenotype |
| Nonsense, Frameshift, Splice-site | Truncated or non-functional protein | Complete loss of channel function |
| Missense (e.g., W917G) | Abolished sodium current | Loss of channel function |
| Missense (e.g., R99H) | Reduced protein expression and current density | Partial loss of channel function |
Therapeutic Inhibitor Potential
The unequivocal role of Nav1.7 in human pain perception makes it a highly attractive target for analgesic drug development. The goal is to develop selective inhibitors that can mimic the painless phenotype of individuals with CIP without the side effects associated with non-selective sodium channel blockers.
Small Molecule Inhibitors
A variety of small molecule inhibitors targeting Nav1.7 have been developed, with many belonging to the aryl sulfonamide class. These compounds typically exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel. Many of these inhibitors bind to the voltage-sensing domain of the fourth transmembrane domain (VSD4).[1][14]
| Inhibitor | Class | hNav1.7 IC50 (nM) | Selectivity (fold) vs. hNav1.5 | Selectivity (fold) vs. hNav1.8 |
| PF-05089771 | Aryl sulfonamide | 11 | >1000 | >1000 |
| GDC-0310 | Acylsulfonamide | - | - | - |
| DS-1971a | Sulfonamide derivative | - | - | - |
Data for GDC-0310 and DS-1971a IC50 and selectivity were not available in the provided search results.
Monoclonal Antibodies
Monoclonal antibodies represent an alternative therapeutic modality with the potential for high specificity. Antibodies targeting the extracellular loops of Nav1.7, particularly within the voltage-sensing domains, have been developed. For instance, SVmab1 was developed to target the S3-S4 loop of the second domain (DII VSD).[15][16]
| Inhibitor | Type | Target | Reported Efficacy |
| SVmab1 | Monoclonal Antibody | S3-S4 loop of DII VSD | Inhibition of Nav1.7 currents in HEK293 cells and mouse DRG neurons.[15] However, some studies with a recombinant version of SVmab1 did not reproduce these findings.[16][17] |
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling in Nociceptors
Activation of Nav1.7 in nociceptors leads to membrane depolarization, which, if it reaches the threshold, triggers an action potential. This signal is then propagated along the axon to the central nervous system. Downstream of Nav1.7 activation, other signaling molecules such as protein kinase A (PKA) can be activated, further modulating neuronal excitability. The regulation of Nav1.7 itself is complex, involving interactions with other proteins like the collapsin response mediator protein 2 (CRMP2), which can influence channel trafficking to the cell membrane.
Experimental Workflow for Inhibitor Screening
The discovery and characterization of Nav1.7 inhibitors typically follow a multi-step process, starting with high-throughput screening to identify initial hits, followed by more detailed electrophysiological and in vivo studies to confirm activity and assess therapeutic potential.
References
- 1. esrf.fr [esrf.fr]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Network topology of NaV1.7 mutations in sodium channel-related painful disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of recombinant monoclonal antibody SVmab1 binding to Na V1.7 target sequences and block of human Na V1.7 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of recombinant monoclonal antibody SVmab1 binding to Na V1.7 target sequences and block of human Na V1.7 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain signaling, underscored by genetic studies of individuals with gain-of-function or loss-of-function mutations, has made it the focus of intensive drug discovery efforts. However, achieving subtype selectivity for Nav1.7 over other Nav channel isoforms, which are crucial for physiological functions in the central nervous system, heart, and skeletal muscle, remains a primary challenge. This in-depth technical guide elucidates the key molecular determinants that govern the selectivity of Nav1.7 inhibitors, providing a comprehensive resource for researchers and drug development professionals in the field.
The Structural Basis of Nav1.7 Inhibition and Selectivity
The Nav1.7 channel, like other voltage-gated sodium channels, is a large transmembrane protein composed of a pore-forming α-subunit with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5-S6 segments from all four domains assemble to create the central ion-conducting pore.[1] The quest for selective Nav1.7 inhibitors has led to the identification of several key binding sites where subtype-specific interactions can be exploited.
Voltage-Sensing Domains: A Hub for Selective Inhibition
The VSDs, particularly VSD4 and VSD2, have proven to be fertile ground for the development of selective Nav1.7 inhibitors.[2][3] These domains undergo conformational changes in response to variations in membrane potential, and inhibitors that bind to these regions can stabilize the channel in a non-conducting state.[4]
-
VSD4: A prominent binding site for aryl and acylsulfonamide inhibitors is located on VSD4.[3][5] Cryo-electron microscopy (cryo-EM) studies have revealed an unprecedented binding pocket for acylsulfonamides, distinct from the binding mode of arylsulfonamides.[6][7] This discovery has opened avenues for the rational design of novel hybrid inhibitors that bridge these two pockets.[3][6] The selectivity of these compounds is often dictated by subtle differences in the amino acid residues within the VSD4 of Nav1.7 compared to other Nav subtypes.[3] For instance, arylsulfonamides typically exhibit lower selectivity against Nav1.2 and Nav1.6, which share greater homology with Nav1.7 in this region.[3]
-
VSD2: The extracellular loops of VSD2 also present a target for selective inhibition.[2] Peptide toxins, such as ProTx-II, have been shown to bind to this region and exhibit selectivity for Nav1.7.[8]
The Channel Pore: A Classic Target with Nuances
The central pore of the Nav channel has historically been the target for non-selective local anesthetics. However, recent discoveries have highlighted opportunities for achieving selectivity by targeting specific regions within the pore.
-
Extracellular Pore (Site 1): Selective inhibitors patterned on saxitoxin have been developed to target the extracellular pore of Nav1.7.[9] These inhibitors exploit unique amino acid sequence variations in this region of Nav1.7 to achieve selectivity over other Nav isoforms by sterically occluding the flow of sodium ions.[9]
-
Intracellular Pore: While a common binding site for many non-selective inhibitors, the intracellular pore also offers possibilities for selective targeting, though achieving high selectivity in this highly conserved region is challenging.[6][10]
Quantitative Analysis of Nav1.7 Inhibitor Selectivity
The selectivity of a this compound is quantified by comparing its potency (e.g., IC50 value) against Nav1.7 to its potency against other Nav subtypes. A higher ratio indicates greater selectivity. The following tables summarize the selectivity profiles of representative Nav1.7 inhibitors.
Table 1: Selectivity of Aryl and Acylsulfonamide Inhibitors
| Compound | Target Site | Nav1.7 IC50 (nM) | Selectivity over Nav1.5 | Selectivity over Nav1.8 | Reference(s) |
| PF-05089771 | VSD4 | 11 | >1000-fold | >1000-fold | [11] |
| GDC-0310 | VSD4 | - | - | - | [5][6] |
| GNE-0439 | VSD4 | 340 | >100-fold | - | [12] |
Table 2: Selectivity of Pore Blockers
| Compound | Target Site | Nav1.7 IC50 (nM) | Selectivity over other Nav subtypes | Reference(s) |
| Compound [I] (Siteone) | Extracellular Pore | 39 (human) | >2500-fold | [9] |
| Tetrodotoxin (TTX) | Extracellular Pore | ~10-100 | Non-selective among TTX-sensitive subtypes | [13] |
Table 3: Selectivity of Peptide Toxins
| Peptide | Target Site | Nav1.7 IC50 (nM) | Selectivity over other Nav subtypes | Reference(s) |
| ProTx-II | VSD2 | 0.3 | ~100 to 500-fold | [8] |
| Pn3a | VSD2 | - | >100-fold over Nav1.4, Nav1.5, Nav1.6 | [8] |
Experimental Protocols for Determining this compound Selectivity
A variety of experimental techniques are employed to characterize the potency and selectivity of Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human Nav1.7 channel (and often co-expressed with β subunits) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current flowing through the cell membrane.
-
-
Voltage Protocols: Specific voltage protocols are applied to elicit Nav1.7 currents and assess the state-dependent inhibition of the compound.
-
Resting State Inhibition: The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to measure the current in the absence and presence of the inhibitor.
-
Inactivated State Inhibition: The cell is held at a more depolarized potential (e.g., -60 mV) to induce channel inactivation. The inhibitory effect of the compound on the remaining available channels is then measured.
-
-
Data Analysis: The concentration-response curve for the inhibitor is generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is then calculated from this curve. Selectivity is determined by comparing the IC50 values obtained for Nav1.7 with those for other Nav subtypes.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for inhibitor binding and selectivity.
Methodology:
-
Plasmid Preparation: A plasmid containing the cDNA encoding the Nav1.7 channel is isolated.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This results in the incorporation of the mutation into the newly synthesized DNA.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated channel is then expressed in a suitable cell line, and its sensitivity to the inhibitor is assessed using patch-clamp electrophysiology. A significant change in the IC50 value compared to the wild-type channel indicates that the mutated residue is important for inhibitor binding.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for determining the high-resolution structures of ion channels in complex with their inhibitors, providing invaluable insights into the molecular basis of their interaction.
Methodology:
-
Protein Expression and Purification: The Nav1.7 channel protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified.
-
Complex Formation: The purified Nav1.7 protein is incubated with the inhibitor to form a stable complex.
-
Sample Preparation: A small volume of the protein-inhibitor complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.
-
Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different angles.
-
Image Processing: The individual particle images from the micrographs are computationally extracted, aligned, and averaged to generate a 3D reconstruction of the Nav1.7-inhibitor complex.
-
Model Building and Analysis: An atomic model of the complex is built into the 3D density map, revealing the precise binding site and the interactions between the inhibitor and the channel.
Signaling Pathways and Experimental Workflows
The development of selective Nav1.7 inhibitors involves a multi-step process, from target validation to preclinical and clinical evaluation.
Nav1.7 Signaling in Pain Transmission
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of nociceptive signals.[1] Predominantly expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying small sub-threshold depolarizations to initiate action potentials.[2] Its pivotal role in pain perception is underscored by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has positioned Nav1.7 as a premier target for the development of novel analgesics.
The activity of the Nav1.7 channel is not static; it is dynamically regulated by a host of endogenous molecules and post-translational modifications. These modulators can alter the channel's expression, trafficking to the cell surface, and gating properties, thereby fine-tuning neuronal excitability. A comprehensive understanding of these endogenous regulatory mechanisms is paramount for the development of effective and selective Nav1.7-targeted therapeutics. This technical guide provides an in-depth overview of the key endogenous modulators of Nav1.7 activity, detailing their mechanisms of action, summarizing quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Lipid-Mediated Modulation
The lipid environment of the neuronal membrane plays a crucial role in regulating Nav1.7 function. Cholesterol content and post-translational lipid modifications can significantly impact channel gating.
Cholesterol
Cholesterol is an essential component of the plasma membrane that can influence the biophysical properties of embedded ion channels. Depletion of membrane cholesterol has been shown to alter the structure and function of Nav1.7.[3][4][5]
Mechanism of Action: Coarse-grained molecular dynamics simulations suggest that cholesterol depletion leads to a loss of rigidity in the structural motifs of Nav1.7 that are linked to activation and fast-inactivation. This increased flexibility is thought to facilitate the transition of the channel between different gating states.[3][4]
Quantitative Data:
| Modulator | Experimental System | Parameter | Effect | Reference |
| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Voltage-dependence of activation | Hyperpolarizing shift | [3][4][6] |
| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Voltage-dependence of fast-inactivation | Hyperpolarizing shift | [3][4][6] |
| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Time to peak current | Acceleration | [3][4][6] |
| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Onset kinetics of fast inactivation | Acceleration | [3][4][6] |
S-Palmitoylation
S-palmitoylation is a reversible post-translational modification involving the attachment of palmitic acid to cysteine residues. This lipid modification has been shown to regulate the trafficking and function of Nav1.7.[7][8]
Mechanism of Action: Nav1.7 is S-palmitoylated at two specific cysteine residues within the second intracellular loop. S-palmitoylation of cysteine 1126 enhances the current density of Nav1.7, likely by promoting its surface expression or stability. S-palmitoylation of cysteine 1152 modulates the voltage-dependence of inactivation. Blocking S-palmitoylation with 2-bromopalmitate (2-BP) reduces Nav1.7 current density and causes a hyperpolarizing shift in steady-state inactivation.[7][8]
Quantitative Data:
| Modulator/Condition | Experimental System | Parameter | Effect | Reference |
| 2-bromopalmitate (25 µM) | HEK293 cells expressing Nav1.7 | Current density | Substantial decrease | [7] |
| 2-bromopalmitate | HEK293 cells expressing Nav1.7 | Steady-state inactivation | Hyperpolarizing shift | [8] |
| Cysteine 1126 palmitoylation | Heterologous expression | Current density | Enhancement | [7][8] |
| Cysteine 1152 palmitoylation | Heterologous expression | Voltage-dependent inactivation | Modulation | [7][8] |
Protein-Mediated Modulation
A complex network of interacting proteins regulates the lifecycle of Nav1.7, from its synthesis and trafficking to its degradation. These protein-protein interactions are critical for controlling the number of functional channels at the plasma membrane.
Collapsin Response Mediator Protein 2 (CRMP2)
CRMP2 is a cytosolic phosphoprotein that plays a role in neuronal development and signaling. It has been identified as a key regulator of Nav1.7 trafficking through a SUMOylation-dependent mechanism.[9][10][11]
Mechanism of Action: The SUMOylation of CRMP2 at lysine 374 is essential for the forward trafficking of Nav1.7 to the neuronal membrane. This process is mediated by the E2 SUMO-conjugating enzyme Ubc9. When CRMP2 SUMOylation is prevented, either through mutation of the SUMOylation site (K374A) or by inhibiting the CRMP2-Ubc9 interaction, the surface expression of Nav1.7 is significantly reduced, leading to a decrease in sodium current density.[9][11][12] This effect is specific to Nav1.7, as the current densities of Nav1.1 and Nav1.3 are unaffected by the CRMP2 SUMOylation status.[9][10] A rationally designed peptide that mimics the CRMP2 SUMOylation motif (CSM) can disrupt the CRMP2-Ubc9 interaction and reduce Nav1.7 currents.[11]
Signaling Pathway:
Caption: CRMP2 SUMOylation pathway for Nav1.7 trafficking.
Quantitative Data:
| Modulator/Condition | Experimental System | Parameter | Effect | Reference |
| CRMP2-K374A expression | CAD cells | Surface Nav1.7 levels | Reduced to 7.9 ± 2.1% of wild type | [9] |
| CRMP2-K374A expression | CAD cells | Nav1.7 current density | ~70% reduction | [12] |
| t-CSM peptide | Rat sensory neurons | Surface Nav1.7 trafficking | Blocked | [11] |
| t-CSM peptide | Model neuronal cell line | Sodium currents (predominantly Nav1.7) | Decreased | [11] |
Neural Precursor Cell Expressed, Developmentally Downregulated 4-like (NEDD4-2)
NEDD4-2 is an E3 ubiquitin ligase that plays a role in the post-translational regulation of various ion channels, including Nav1.7.[3][13]
Mechanism of Action: NEDD4-2 interacts with a PY motif in the C-terminus of Nav1.7 and mediates its ubiquitination.[13][14] This ubiquitination marks the channel for internalization and degradation, thereby reducing its density at the cell surface. Downregulation of NEDD4-2, as observed in some neuropathic pain models, leads to an increase in Nav1.7 current density and neuronal hyperexcitability.[3] Conversely, overexpression of NEDD4-2 reduces Nav1.7 currents.[14] The antidiabetic drug metformin has been shown to indirectly modulate Nav1.7 by activating AMPK, which in turn modulates NEDD4-2 activity.[15]
Signaling Pathway:
Caption: NEDD4-2 mediated ubiquitination of Nav1.7.
Quantitative Data:
| Modulator/Condition | Experimental System | Parameter | Effect | Reference |
| NEDD4-2 co-expression | HEK293 cells with Nav1.7 | Nav1.7 current density | ~80% decrease | [14] |
| Metformin (with NEDD4-2) | HEK293 cells with Nav1.7 | Nav1.7 current density | Significant reduction | [15] |
| Spared nerve injury (SNI) | Mouse DRG cells | NEDD4-2 expression | Decreased | [3][13] |
| Spared nerve injury (SNI) | Mouse DRG cells | Nav1.7 current amplitude | Increased | [3][13] |
Fibroblast Growth Factor 13 (FGF13)
FGF13, also known as fibroblast growth factor homologous factor 2 (FHF2), is an intracellular protein that does not act as a canonical growth factor but instead modulates the function of voltage-gated sodium channels.[16][17]
Mechanism of Action: FGF13 interacts with the C-terminus of Nav1.7. This interaction is facilitated by heat and is crucial for sustaining the firing of action potentials in response to noxious heat stimuli. FGF13 increases Nav1.7 sodium currents and helps maintain the channel's localization at the plasma membrane during heat stimulation. Disrupting the FGF13-Nav1.7 interaction reduces heat-evoked action potential firing.[18] Different isoforms of FGF13 (FGF13A and FGF13B, also known as FHF2A and FHF2B) can have distinct effects on Nav1.7 gating properties. For instance, in heterologous systems, FHF2B can cause a depolarizing shift in the voltage-dependence of activation, while both isoforms can shift the voltage-dependence of fast-inactivation to more depolarized potentials.[16][17]
Quantitative Data:
| Modulator | Experimental System | Parameter | Effect | Reference |
| FGF13 | Mouse DRG neurons | Action potential firing in response to heat | Sustains firing | [18] |
| FGF13 | Heterologous expression | Nav1.7 sodium currents | Increased | [18] |
| FHF2B (FGF13B) | HEK293 cells expressing Nav1.7 | Voltage-dependence of activation | Depolarizing shift | [16][17] |
| FHF2A and FHF2B | HEK293 cells expressing Nav1.7 | Voltage-dependence of fast-inactivation | Depolarizing shift | [16][17] |
Modulation by Signaling Molecules and Pathways
The activity of Nav1.7 is also under the control of various intracellular signaling cascades initiated by extracellular cues such as inflammatory mediators and neurotransmitters.
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a significant role in sensitizing nociceptors. It can acutely upregulate the current density and excitability of Nav1.7.[19]
Mechanism of Action: TNF-α, upon binding to its receptor (TNFR1), activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[19][20] Activated p38 MAPK then leads to an increase in Nav1.7 current density. This effect is blocked by inhibitors of p38 MAPK, but not by inhibitors of the NF-κB pathway, indicating the specificity of the p38 MAPK pathway in the acute modulation of Nav1.7 by TNF-α.[19] This signaling pathway is thought to contribute to the hyperexcitability of sensory neurons during inflammation.
Signaling Pathway:
Caption: TNF-α signaling pathway modulating Nav1.7.
Quantitative Data:
| Modulator | Experimental System | Parameter | Effect | Reference |
| TNF-α (20 ng/mL) | Rat DRG neurons | Maximal hNav1.7 current density | Significant increase | [21] |
| TNF-α + SB203580 (p38 inhibitor) | Rat DRG neurons | TNF-α-mediated increase in current density | Blocked | [21] |
Endogenous Opioid and Serotonin Signaling
There is a complex and synergistic interplay between Nav1.7, the endogenous opioid system, and serotonin signaling in the regulation of pain.
Mechanism of Action: Genetic loss of Nav1.7 leads to a profound insensitivity to pain, which is substantially mediated by an upregulation of the endogenous opioid system.[22][23] In Nav1.7 knockout mice, there is an increased expression of the gene encoding proenkephalin, a precursor to endogenous opioid peptides.[24] This leads to enhanced anti-nociceptive signaling through Gαi-coupled mu-opioid receptors.[24][25] Concurrently, the absence of Nav1.7 results in a decrease in pro-nociceptive signaling via the Gαs-coupled serotonin 5-HT4 receptor.[24][25] This dual effect—enhancing anti-nociceptive opioid signaling while dampening pro-nociceptive serotonin signaling—shifts the balance towards analgesia. The analgesic effect in Nav1.7 null models can be largely reversed by the opioid antagonist naloxone.[26][27]
Signaling Pathway:
Caption: Interplay of Nav1.7, opioid, and serotonin signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study the endogenous modulation of Nav1.7.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure ionic currents through the Nav1.7 channel and characterize its gating properties (e.g., current-voltage relationship, voltage-dependence of activation and inactivation, recovery from inactivation).
Methodology:
-
Cell Preparation: Culture cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7, or primary dorsal root ganglion neurons) on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ using a pipette puller. Fill the pipette with an intracellular solution (e.g., K-Gluconate based).
-
Recording Setup: Place the coverslip in a recording chamber on the stage of a microscope. Perfuse the chamber with an extracellular solution (e.g., artificial cerebrospinal fluid).
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Hold the cell at a negative potential (e.g., -120 mV) to ensure all Nav1.7 channels are in the closed state.
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit inward sodium currents.[28]
-
Steady-State Inactivation Protocol: Apply a series of pre-pulses to various voltages (e.g., from -120 mV to +30 mV) for a prolonged duration (e.g., 5 seconds) followed by a test pulse to a depolarizing potential (e.g., 0 mV) to measure the fraction of available channels.[28]
-
Drug/Modulator Application: The endogenous modulator of interest can be applied to the bath via the perfusion system, and the voltage protocols can be repeated to measure its effect on channel gating.
-
-
Data Analysis: Analyze the recorded currents to determine parameters such as peak current density, the voltage at which half of the channels are activated (V1/2 of activation), and the voltage at which half of the channels are inactivated (V1/2 of inactivation).
Acyl-Biotin Exchange (ABE) Assay
Objective: To detect and quantify the S-palmitoylation of Nav1.7.
Methodology:
-
Cell Lysis: Lyse cells expressing Nav1.7 in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Treat the protein lysate with N-ethylmaleimide (NEM) to irreversibly block all free sulfhydryl groups on cysteine residues that are not palmitoylated.
-
Cleavage of Thioester Bonds: Treat the lysate with hydroxylamine (HAM) to specifically cleave the thioester bond between palmitate and cysteine residues, exposing the previously palmitoylated sulfhydryl groups. A control sample without HAM is typically included.
-
Biotinylation of Newly Exposed Thiols: Add a sulfhydryl-reactive biotinylation reagent (e.g., Biotin-HPDP) to label the newly exposed cysteine residues.
-
Affinity Purification: Use streptavidin-agarose beads to pull down the biotinylated (i.e., originally palmitoylated) proteins.
-
Detection: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-Nav1.7 antibody to detect the presence and relative amount of palmitoylated Nav1.7.
Workflow Diagram:
Caption: Workflow for the Acyl-Biotin Exchange Assay.
Co-Immunoprecipitation (Co-IP)
Objective: To identify and validate protein-protein interactions with Nav1.7.
Methodology:
-
Cell Lysis: Lyse cells or tissue expressing Nav1.7 in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Nav1.7 (the "bait" protein).
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-antigen (Nav1.7 and its interacting partners) complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey"). A successful Co-IP is indicated by the detection of the prey protein in the sample immunoprecipitated with the bait antibody, but not in negative controls (e.g., using a non-specific IgG antibody).
Conclusion
The functional activity of the Nav1.7 channel is intricately regulated by a diverse array of endogenous modulators, including lipids, interacting proteins, and signaling molecules. These modulators exert their effects through various mechanisms, such as altering the channel's biophysical properties, controlling its trafficking to and from the cell surface, and integrating signals from inflammatory and neurotransmitter pathways. A thorough understanding of these regulatory networks is crucial for the rational design of next-generation analgesics that target Nav1.7. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate these complex interactions and to identify novel therapeutic strategies for the treatment of chronic pain.
References
- 1. The C-Terminal of NaV1.7 Is Ubiquitinated by NEDD4L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Dysregulation of voltage-gated sodium channels by ubiquitin ligase NEDD4-2 in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of membrane cholesterol modifies structure, dynamic and activation of Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of membrane cholesterol modifies structure, dynamic and activation of Nav1.7 - American Chemical Society [acs.digitellinc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulating neuronal excitability: The role of S-palmitoylation in NaV1.7 activity and voltage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRMP2 Protein SUMOylation Modulates NaV1.7 Channel Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRMP2 protein SUMOylation modulates NaV1.7 channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single structurally conserved SUMOylation site in CRMP2 controls NaV1.7 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Dysregulation of voltage-gated sodium channels by ubiquitin ligase NEDD4-2 in neuropathic pain [jci.org]
- 14. Dysregulation of voltage-gated sodium channels by ubiquitin ligase NEDD4-2 in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antidiabetic Drug Metformin Regulates Voltage-Gated Sodium Channel NaV1.7 via the Ubiquitin-Ligase NEDD4-2 | eNeuro [eneuro.org]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Fibroblast growth factor homologous factor 2 (FGF-13) associates with Nav1.7 in DRG neurons and alters its current properties in an isoform-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGF13 Selectively Regulates Heat Nociception by Interacting with Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TNF-α acutely enhances acid-sensing ion channel currents in rat dorsal root ganglion neurons via a p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synergistic regulation of serotonin and opioid signaling contribute to pain insensitivity in Nav1.7 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synergistic regulation of serotonin and opioid signaling contributes to pain insensitivity in Nav1.7 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. nanion.de [nanion.de]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling.[1] A comprehensive understanding of the structural basis of inhibitor binding is paramount for the rational design of selective and potent therapeutic agents. This technical guide provides an in-depth overview of the key Nav1.7 inhibitor binding sites, the diverse classes of molecules that target them, and the experimental methodologies employed to elucidate these interactions.
Core Inhibitor Binding Sites on Nav1.7
Structural studies, primarily through cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed several distinct and druggable binding sites on the Nav1.7 channel. These sites are distributed across the pore domain, the voltage-sensing domains, and at interfaces between different structural elements.
The Pore Domain: A Classic Target
The central pore of the Nav1.7 channel, responsible for sodium ion conduction, is a well-established binding site for a variety of inhibitors.
-
Local Anesthetics and Anticonvulsants: Molecules like lidocaine and carbamazepine bind within the pore, physically occluding the ion passage.[2][3][4] Their binding is often state-dependent, showing higher affinity for the open and inactivated states of the channel.[4][5]
-
Pore-Blocking Toxins: Tetrodotoxin (TTX) and saxitoxin (STX) are potent neurotoxins that bind to the outer vestibule of the pore, effectively blocking ion entry.[6]
Voltage-Sensing Domains (VSDs): Hotspots for Selectivity
The four VSDs (VSDI-IV) of Nav1.7 are responsible for sensing changes in membrane potential and initiating channel gating. These domains exhibit greater sequence divergence among Nav channel subtypes compared to the highly conserved pore domain, making them attractive targets for developing selective inhibitors.
-
VSD4: This domain has been a particularly fruitful target for selective Nav1.7 inhibitors.
-
Aryl Sulfonamides: Compounds like PF-05089771 and GX-936 bind to a pocket on the extracellular side of VSD4.[7][8][9] This interaction stabilizes the VSD4 in a conformation that favors the inactivated state of the channel, thereby inhibiting its function.[5]
-
Acylsulfonamides: This class of inhibitors also targets VSD4, but can engage a distinct, previously unknown binding pocket between the S3 and S4 helices, as revealed by cryo-EM.[10][11][12][13]
-
-
VSD2: Certain peptide toxins, such as ProTx-II from tarantula venom, bind to the VSDII and trap the channel in its resting state.[14]
Fenestrations: Lateral Access Pathways
Fenestrations are lateral openings in the pore domain that provide a pathway for small, lipophilic molecules to access the central cavity from the membrane bilayer. These sites are crucial for the action of many state-dependent inhibitors.
Quantitative Analysis of Inhibitor Binding
The potency and selectivity of Nav1.7 inhibitors are quantified using various binding and functional assays. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), and inhibitory constant (Ki) are key parameters used to compare the efficacy of different compounds.
| Inhibitor Class | Representative Compound | Binding Site | IC50 (nM) | Assay Conditions | Reference(s) |
| Aryl Sulfonamides | PF-05089771 | VSD4 | 11 | Electrophysiology (inactivated state) | [15] |
| GX-936 | VSD4 | 1 | Electrophysiology | [16] | |
| Compound 19 | VSD4 | N/A | N/A | [17] | |
| Acylsulfonamides | Compound 33 | VSD4 | Potent (specific value not stated) | In vivo models | [10] |
| GDC-0310 | VSD4 (S3/S4 pocket) | N/A | Cryo-EM studies | [12][13] | |
| Indole 6 | VSD4 | < 50 | Electrophysiology | [11] | |
| Peptide Toxins | ProTx-II | VSDII | 0.3 | Electrophysiology | [14] |
| sTsp1a | Pore/VSD | 10.3 | Patch-clamp electrophysiology | [18] | |
| JzTx-V derivatives | VSD | N/A | Electrophysiology | [19] | |
| Chiriquitoxin | Pore | 94 (mutant) | Whole-cell patch-clamp | [6] | |
| Local Anesthetics | Lidocaine | Pore | 450,000 | Two-microelectrode voltage-clamp | [2][3] |
| Other Small Molecules | TC-N 1752 | Pore | 170 (inactivated state) | Whole-cell patch-clamp | [20] |
| CNV1014802 | Pore | 1,770 (half-inactivated state) | Electrophysiology | [21] | |
| QLS-81 | Pore | 3,500 | Whole-cell recordings | [22] |
Experimental Protocols for Structural and Functional Characterization
A multi-disciplinary approach is required to fully characterize the binding of inhibitors to Nav1.7.
Cryo-Electron Microscopy (Cryo-EM) Protocol for Nav1.7 Structure Determination
Cryo-EM has been instrumental in determining the high-resolution structures of Nav1.7 in complex with various ligands.
-
Protein Expression and Purification: Human Nav1.7, often with its auxiliary β subunits, is expressed in mammalian cell lines (e.g., HEK293). The protein complex is then solubilized from the cell membrane using detergents and purified via affinity chromatography.
-
Sample Preparation for Cryo-EM: The purified Nav1.7-inhibitor complex is applied to EM grids, which are then rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented protein particles.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are then picked, classified, and aligned to generate a high-resolution 3D reconstruction of the Nav1.7-inhibitor complex.[12][23][24][25][26]
X-ray Crystallography of Nav1.7 Domains
While obtaining well-diffracting crystals of the full-length Nav1.7 channel has been challenging, X-ray crystallography has been successfully used to determine the structures of isolated domains, particularly VSD4, in complex with inhibitors.
-
Construct Design and Expression: A chimeric protein is often engineered, fusing the Nav1.7 VSD4 to a more stable and crystallizable bacterial sodium channel scaffold.
-
Crystallization: The purified chimeric protein, in the presence of the inhibitor, is subjected to extensive crystallization screening to identify conditions that yield well-ordered crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The data are then processed to determine the electron density map and build an atomic model of the VSD4-inhibitor complex.[13][27]
Electrophysiology: Whole-Cell Patch-Clamp for Functional Characterization
Patch-clamp electrophysiology is the gold-standard technique for assessing the functional effects of inhibitors on Nav1.7 channel activity.
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured on glass coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit Nav1.7 currents. The effect of the inhibitor on various channel properties, such as current amplitude, voltage-dependence of activation and inactivation, and use-dependence, is measured.[20][28][29][30]
Signaling Pathways and Experimental Workflows
The inhibition of Nav1.7 has downstream effects on pain signaling pathways. Understanding these pathways and the workflows used to characterize inhibitors is crucial for drug development.
Nav1.7 in the Ascending Pain Pathway
Caption: Role of Nav1.7 in the ascending pain signaling pathway.
Nav1.7 is highly expressed in peripheral nociceptive neurons and plays a key role in setting the threshold for action potential generation in response to noxious stimuli.[31][32][33] Inhibition of Nav1.7 dampens the propagation of pain signals from the periphery to the central nervous system.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the discovery and development of Nav1.7 inhibitors.
The discovery of novel Nav1.7 inhibitors typically begins with high-throughput screening of large compound libraries using automated electrophysiology platforms.[28] Promising "hits" are then subjected to lead optimization, where medicinal chemistry efforts are guided by structure-activity relationships and structural biology insights to improve potency, selectivity, and pharmacokinetic properties.[17] Efficacious compounds are then tested in preclinical animal models of pain before advancing to clinical development.[15]
References
- 1. pnas.org [pnas.org]
- 2. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 25. researchgate.net [researchgate.net]
- 26. rcsb.org [rcsb.org]
- 27. researchgate.net [researchgate.net]
- 28. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Making sure you're not a bot! [nanion.de]
- 30. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. physoc.org [physoc.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in pain signaling. Its preferential expression in peripheral sensory neurons and its role as a threshold channel for action potential generation position it as a key modulator of nociceptive pathways. However, the precise contribution of Nav1.7 to different pain states, particularly inflammatory and neuropathic pain, exhibits distinct characteristics. This technical guide provides an in-depth analysis of the differential role of Nav1.7 in these two prevalent pain modalities, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms. Understanding these distinctions is paramount for the development of targeted and effective analgesic therapies.
Introduction
Pain is a complex sensory and emotional experience that serves as a protective mechanism. However, when pain becomes chronic, it transitions into a debilitating disease state. Two of the most common types of chronic pain are inflammatory pain, which arises from tissue damage and inflammation, and neuropathic pain, which results from damage to the nervous system. While both conditions are characterized by hypersensitivity to stimuli (hyperalgesia and allodynia), the underlying molecular mechanisms can differ significantly.
The voltage-gated sodium channel Nav1.7 is a key determinant of neuronal excitability and has been genetically and functionally linked to human pain perception. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals cannot feel physical pain[1]. Conversely, gain-of-function mutations are associated with inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder[1]. These human genetic findings have unequivocally validated Nav1.7 as a crucial component of the pain pathway and a high-priority target for analgesic drug development.
This guide will dissect the nuanced role of Nav1.7 in inflammatory versus neuropathic pain, providing a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.
Quantitative Analysis of Nav1.7 in Pain Models
The expression and function of Nav1.7 are dynamically regulated in response to tissue and nerve injury. The following tables summarize quantitative data from preclinical models of inflammatory and neuropathic pain, providing a comparative overview of the changes in Nav1.7 at the molecular and functional levels.
Table 1: Changes in Nav1.7 Expression
| Pain Model | Animal Model | Tissue | Method | Time Point | Change in Nav1.7 Expression | Reference |
| Inflammatory | ||||||
| Complete Freund's Adjuvant (CFA) | Rat | Dorsal Root Ganglia (DRG) | Immunohistochemistry | Day 14 and 28 | Significant increase in the number of Nav1.7-positive neurons | [2] |
| Carrageenan | Rat | DRG | Western Blot | 48 hours | Upregulation of Nav1.7 protein | [3] |
| Inflammatory Mediators (IM) | Cultured Rat DRG Neurons | - | - | 4 hours | - | [4] |
| Neuropathic | ||||||
| Chronic Constriction Injury (CCI) | Rat | L4/L5 DRG | Western Blot & RT-PCR | Day 1, 7, and 28 | Significant increase in Nav1.7 mRNA and protein expression | [5] |
| CCI | Rat | L4 DRG | Immunohistochemistry | Day 7 | Percentage of Nav1.7-positive neurons increased from 33% to 52% | [6] |
| CCI | Rat | L5 DRG | Immunohistochemistry | Day 7 | Percentage of Nav1.7-positive neurons increased from 38% to 63% | [6] |
| Paclitaxel-Induced Neuropathy | Rat | L4/L5 DRG | Western Blot | Day 7 and 14 | Significant increase in Nav1.7 protein expression | [1] |
| Spinal Nerve Ligation (SNL) | Rat | L4 DRG (uninjured) | Western Blot & RT-PCR | Day 7 | Significant increase in Nav1.7 mRNA and protein | [6] |
| Spinal Nerve Ligation (SNL) | Rat | L5 DRG (injured) | Western Blot & RT-PCR | Day 7 | Significant decrease in Nav1.7 mRNA and protein | [6] |
Table 2: Changes in Nav1.7 Function (Electrophysiology)
| Pain Model | Animal Model | Cell Type | Parameter | Change | Reference |
| Inflammatory | |||||
| Inflammatory Mediators (IM) | Cultured Rat DRG Neurons | - | Current Density | >2-fold increase (from 1195 ± 246 pA/pF to 2856 ± 526 pA/pF) | [4] |
| Neuropathic | |||||
| Paclitaxel-Induced Neuropathy | Rat DRG Neurons | Small-diameter neurons | Current Density | Significant increase | [7] |
| Paclitaxel-Induced Neuropathy | Rat DRG Neurons | Small-diameter neurons | Voltage-dependence of Activation | Hyperpolarizing shift | [7] |
| Inherited Erythromelalgia (Human Mutation) | Human iPSC-derived Sensory Neurons | - | Voltage-dependence of Activation | Hyperpolarizing shift of -9.77 ± 1.53 mV | [8] |
| Inherited Neuropathy (Human Mutation) | HEK293 cells expressing human Nav1.7 | - | Voltage-dependence of Activation | Hyperpolarizing shift of almost 15 mV | [3] |
Signaling Pathways Modulating Nav1.7 in Pain
The expression and function of Nav1.7 are tightly regulated by a complex network of intracellular signaling pathways that are activated in response to inflammatory mediators and nerve injury.
NGF-TrkA Signaling in Inflammatory Pain
Nerve Growth Factor (NGF) is a key inflammatory mediator that sensitizes nociceptors. Binding of NGF to its receptor, TrkA, on sensory neurons initiates a signaling cascade that leads to increased Nav1.7 expression and trafficking to the neuronal membrane, thereby lowering the pain threshold.
MAP Kinase Signaling in Inflammatory and Neuropathic Pain
Mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, are key signaling molecules involved in both inflammatory and neuropathic pain. These kinases can be activated by various stimuli, including neurotrophic factors and inflammatory cytokines, and can directly phosphorylate Nav1.7, altering its gating properties, or regulate its expression.
Phosphorylation of Nav1.7 by ERK1/2 can lead to a hyperpolarizing shift in the voltage-dependence of activation, making the channel open more easily in response to smaller depolarizations and thus increasing neuronal excitability[9][10].
The p38 MAPK pathway is strongly implicated in the development and maintenance of neuropathic pain[11]. Activation of p38 in DRG neurons and spinal cord microglia contributes to the increased expression of Nav1.7 and other pain-related molecules.
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for advancing our understanding of Nav1.7's role in pain. This section provides detailed methodologies for key experiments commonly used to study Nav1.7.
Animal Models of Pain
This model induces a robust and persistent inflammatory response.
-
Materials: Complete Freund's Adjuvant (CFA), sterile saline, 1 mL syringes with 27-30 gauge needles.
-
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Thoroughly mix the CFA vial by vortexing to ensure a uniform suspension.
-
Draw 50-100 µL of CFA into a syringe.
-
Inject the CFA subcutaneously into the plantar surface of one hind paw.
-
A control group should receive a saline injection of the same volume.
-
Monitor the animal during recovery from anesthesia.
-
Behavioral testing for thermal hyperalgesia and mechanical allodynia can be performed at various time points, typically starting 24 hours post-injection.
-
This model mimics peripheral nerve damage and induces long-lasting neuropathic pain behaviors.
-
Materials: Anesthetic, surgical instruments (scissors, forceps), 4-0 chromic gut sutures, wound clips or sutures.
-
Procedure:
-
Anesthetize the animal (typically a rat) and shave the thigh of the surgical leg.
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, though for pain behavior studies, this may be omitted.
-
Allow the animal to recover and begin behavioral testing after a few days (typically 3-7 days post-surgery).
-
Behavioral Assays
This test measures the withdrawal threshold to a mechanical stimulus.
-
Materials: von Frey filaments of varying stiffness, testing chambers with a mesh floor.
-
Procedure:
-
Acclimate the animal to the testing chamber for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
This test measures the latency to withdraw from a radiant heat source.
-
Materials: Hargreaves apparatus (radiant heat source and timer), glass platform, animal enclosures.
-
Procedure:
-
Acclimate the animal in the enclosure on the glass platform for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.
-
Perform several measurements for each paw, with sufficient time between stimuli to avoid sensitization.
-
Immunohistochemistry for Nav1.7 in DRG
This technique allows for the visualization and localization of Nav1.7 protein in DRG neurons.
-
Materials: 4% paraformaldehyde (PFA), phosphate-buffered saline (PBS), sucrose solutions, cryostat, primary antibody against Nav1.7, fluorescently-labeled secondary antibody, mounting medium with DAPI.
-
Procedure:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the lumbar (L4-L5) DRGs and post-fix in 4% PFA for 2-4 hours.
-
Cryoprotect the tissue by incubating in a graded series of sucrose solutions (e.g., 15% then 30%).
-
Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-14 µm thick sections on a cryostat and mount on slides.
-
Permeabilize the sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS).
-
Incubate the sections with the primary antibody against Nav1.7 overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections again, counterstain with DAPI if desired, and coverslip with mounting medium.
-
Visualize the sections using a fluorescence microscope.
-
Whole-Cell Patch-Clamp Recording of Nav1.7 Currents in DRG Neurons
This electrophysiological technique allows for the direct measurement of Nav1.7 currents and the characterization of its biophysical properties.
-
Materials: Patch-clamp rig (amplifier, micromanipulator, microscope), borosilicate glass capillaries, cell culture medium, external and internal recording solutions.
-
Procedure:
-
Culture dissociated DRG neurons on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution containing (in mM): 35 NaCl, 105 Choline-Cl, 3 KCl, 1 CaCl2, 1 MgCl2, 0.1 CdCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.3 with NaOH. Tetrodotoxin (TTX) can be used to block TTX-sensitive sodium channels, and specific blockers can be used to isolate Nav1.7 currents.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record sodium currents using appropriate voltage protocols. For example, to measure the voltage-dependence of activation, apply a series of depolarizing voltage steps from a holding potential of -100 mV. To measure steady-state inactivation, apply a series of prepulses to different voltages followed by a test pulse.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different components of pain signaling can aid in understanding and experimental design.
References
- 1. Sodium channel Nav1.7 expression is upregulated in the dorsal root ganglia in a rat model of paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage‐gated sodium channel 1.7 expression decreases in dorsal root ganglia in a spinal nerve ligation neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcpr.pitt.edu [pcpr.pitt.edu]
- 8. Phosphorylation of a chronic pain mutation in the voltage-gated sodium channel Nav1.7 increases voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK1/2 mitogen-activated protein kinase phosphorylates sodium channel Na(v)1.7 and alters its gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK1/2 Mitogen-Activated Protein Kinase Phosphorylates Sodium Channel Nav1.7 and Alters Its Gating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the electrophysiological evaluation of Nav1.7 inhibitors. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2] Its preferential expression in peripheral sensory neurons, particularly nociceptors, makes it a key player in pain signaling pathways.[3][4][5] Mutations in Nav1.7 can lead to extreme pain disorders or a complete inability to perceive pain, highlighting its critical role.[3][6][7] Consequently, the discovery and characterization of selective Nav1.7 inhibitors are of significant interest for the development of novel, non-addictive analgesics.
Electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing the potency and mechanism of action of ion channel modulators.[8] The following protocols and notes describe the use of both manual and automated patch-clamp (APC) systems for the effective screening and detailed characterization of Nav1.7 inhibitors.
Cell Lines for Nav1.7 Expression
The choice of a suitable cell line is critical for obtaining reliable and reproducible data. The following cell lines are commonly used for studying Nav1.7:
-
HEK293 Cells: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene are widely used.[9][10] They provide a robust and consistent expression of Nav1.7 channels.
-
CHO Cells: Chinese hamster ovary (CHO) cells are another common host for stable expression of Nav1.7.[11][12][13] These cell lines have been validated for use in high-throughput automated patch-clamp systems.[12]
-
TE671 Cells: These human rhabdomyosarcoma cells endogenously express Nav1.7 and have been shown to be a robust alternative to engineered cell lines.[6][9]
Electrophysiology Platforms
Both manual and automated patch-clamp systems are utilized for Nav1.7 inhibitor testing.
-
Manual Patch-Clamp: Provides the highest data quality and flexibility for detailed mechanistic studies.
-
Automated Patch-Clamp (APC) Systems: Offer significantly higher throughput, making them ideal for primary screening and lead optimization. Commonly used APC platforms include:
Key Experimental Protocols
The state-dependent nature of Nav1.7 inhibition is a crucial aspect of characterization. Different voltage protocols are designed to probe the interaction of compounds with the channel in its resting, open, and inactivated states.
Solutions and Reagents
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.
Note: Solution compositions may vary slightly between laboratories. It is advisable to maintain consistency within a set of experiments.
Protocol for Assessing Resting State Inhibition
This protocol is designed to determine the effect of a compound on the channel in its resting (closed) state.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from inactivation between pulses.
-
After establishing a stable baseline current, apply the test compound and continue recording until a steady-state block is achieved.
-
The percentage of inhibition is calculated by comparing the peak current amplitude in the presence and absence of the compound.
Protocol for Assessing Inactivated State Inhibition
This protocol evaluates the preferential binding of a compound to the inactivated state of the channel.
-
Hold the cell membrane at a depolarized potential (e.g., -70 mV) to induce channel inactivation.
-
Apply a brief hyperpolarizing prepulse (e.g., to -120 mV for 20 ms) to allow a fraction of channels to recover from inactivation.
-
Immediately follow with a depolarizing test pulse (e.g., to 0 mV for 10 ms) to measure the current from the recovered channels.
-
Establish a stable baseline before applying the test compound.
-
Compounds that preferentially bind to the inactivated state will show a greater degree of block with this protocol compared to the resting state protocol.
Protocol for Assessing Use-Dependent Inhibition
This protocol investigates the accumulation of block with repeated channel activation, which is characteristic of many Nav1.7 inhibitors.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a high frequency (e.g., 10 or 20 Hz).
-
Measure the peak current amplitude for each pulse in the train.
-
In the presence of a use-dependent blocker, the current will decrease progressively with each pulse.
-
The degree of use-dependent block can be quantified by comparing the inhibition of the first and last pulses in the train.
Data Presentation: Reference Compounds
The following table summarizes the inhibitory activity of commonly used reference compounds on Nav1.7. IC50 values can vary depending on the specific voltage protocol and experimental conditions used.
| Compound | Type | IC50 (Resting State) | IC50 (Inactivated State) | Use-Dependent Block | Citation(s) |
| Tetrodotoxin (TTX) | Pore Blocker | ~43 nM | - | No | [13] |
| Mexiletine | Non-selective Blocker | ~226 µM (at -140 mV) | ~12-15 µM (at -70 mV) | Yes | [9] |
| Lidocaine | Non-selective Blocker | - | - | Yes | [9] |
| Carbamazepine | Non-selective Blocker | - | - | Yes | |
| PF-05089771 | Selective Inhibitor | - | ~9.5-11 nM | Yes | [17] |
| GX-936 | Selective Inhibitor | - | - | Yes | |
| QLS-81 | Inhibitor | - | 3.5 µM | Yes | [18] |
| Ralfinamide | Inhibitor | - | 37.1 µM | Yes | [18] |
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Simplified signaling pathway of Nav1.7 in nociceptive neurons.
Experimental Workflow for this compound Screening
Caption: High-throughput screening workflow for Nav1.7 inhibitors.
Logical Relationship of Nav1.7 Channel States and Inhibitor Affinity
Caption: Relationship between Nav1.7 channel states and inhibitor affinity.
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 13. nanion.de [nanion.de]
- 14. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1] Expressed predominantly in peripheral sensory neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizing inputs to initiate action potentials.[2][3] The pivotal role of Nav1.7 in nociception is underscored by human genetic studies: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[3][4] This makes Nav1.7 a highly attractive therapeutic target for the development of novel analgesics.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for various HTS assays designed to identify blockers of the Nav1.7 channel. The assays covered include fluorescence-based membrane potential and ion flux assays, as well as automated electrophysiology platforms.
Nav1.7 Signaling Pathway and Gating Mechanism
Nav1.7 is a transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments form the ion-conducting pore, while the S4 segment in each domain acts as a voltage sensor.[2][4] Upon membrane depolarization, the voltage sensors undergo a conformational change, leading to the opening of the channel pore and a rapid influx of sodium ions. This influx further depolarizes the membrane, propagating the action potential. Following activation, the channel enters a fast-inactivated state, which is crucial for regulating neuronal firing frequency.
High-Throughput Screening Assays
A variety of HTS assays are available for identifying Nav1.7 blockers, each with its own advantages and limitations in terms of throughput, cost, and physiological relevance.
Fluorescence-Based Assays
Fluorescence-based assays are a popular choice for primary HTS due to their high throughput and relatively low cost. These assays indirectly measure channel activity by detecting changes in either membrane potential or intracellular ion concentrations.
These assays utilize voltage-sensitive dyes (e.g., FLIPR Membrane Potential Assay Kits) that change their fluorescence intensity in response to changes in cell membrane potential.[5] Activation of Nav1.7 channels with an agonist like veratridine leads to sodium influx, membrane depolarization, and a corresponding change in fluorescence.[6][7] Test compounds are screened for their ability to inhibit this veratridine-induced fluorescence signal.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Voltage-Gated Sodium Channel [biology.kenyon.edu]
- 3. burningfeet.org [burningfeet.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Expressed predominantly in peripheral sensory and sympathetic neurons, Nav1.7 plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] The channel acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate a pain signal that is transmitted to the central nervous system.[2] The compelling human genetic evidence, where loss-of-function mutations lead to a congenital insensitivity to pain, has positioned Nav1.7 as a prime target for the development of novel, non-opioid analgesics.[1][4]
Characterizing the potency and mechanism of action of potential Nav1.7 inhibitors requires robust and reliable cell-based functional assays. These assays are essential for progressing compounds through the drug discovery pipeline, from initial high-throughput screening (HTS) to detailed mechanistic studies and lead optimization. This document provides an overview of the key cell-based functional assays, detailed experimental protocols, and guidance on data interpretation for the characterization of Nav1.7 inhibitors.
Overview of Functional Assay Platforms
The characterization of Nav1.7 inhibitors typically employs a tiered approach, beginning with high-throughput screening to identify initial hits, followed by more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action. The primary methodologies can be broadly categorized into two groups:
-
Electrophysiological Assays: These are considered the "gold standard" for studying ion channels as they directly measure the ion current flowing through the channel.[5][6]
-
Manual Patch-Clamp: Offers the highest precision and data quality for detailed mechanistic studies, including determining state-dependence and kinetics.
-
Automated Patch-Clamp (APC): Provides significantly higher throughput than manual patch-clamp, making it suitable for screening, hit-to-lead activities, and structure-activity relationship (SAR) studies.[7][8][9]
-
-
Fluorescence-Based Assays: These are indirect methods that measure changes in intracellular ion concentration or membrane potential. They are amenable to high-throughput screening (HTS) formats.
Diagram: Nav1.7 Pain Signaling Pathway
Caption: Role of Nav1.7 in transmitting pain signals from the periphery to the brain.
Diagram: General Workflow for this compound Discovery
Caption: Tiered assay approach for this compound discovery and development.
Section 1: Electrophysiological Assays
Manual Whole-Cell Patch-Clamp
This technique is the definitive assay for quantifying the effects of a compound on Nav1.7 channel function. It allows for precise control of the cell membrane voltage, enabling detailed investigation of a compound's mechanism, including voltage-dependence, state-dependence (affinity for resting, open, or inactivated states), and on/off kinetics.
Protocol: Manual Whole-Cell Patch-Clamp for Assessing Nav1.7 Inhibition
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 channel (and its associated β1 subunit).
-
Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is often used to improve seal stability).
-
-
Apparatus & Recording:
-
Use a standard patch-clamp rig with an amplifier, micromanipulator, and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a single, healthy-looking cell with the pipette and apply slight positive pressure.
-
Upon contact, release pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage Protocols & Data Acquisition:
-
Tonic Block (Resting State):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a current.
-
After establishing a stable baseline, perfuse the test compound and record the reduction in peak current.
-
-
State-Dependent Block (Inactivated State):
-
Hold the cell at a more depolarized potential (e.g., -70 mV or corresponding to the V½ of inactivation) to accumulate channels in the inactivated state.
-
Apply the same test pulse (0 mV for 20 ms) to measure the current from the remaining available channels.
-
Compare the compound's inhibitory effect at the depolarized holding potential versus the hyperpolarized potential.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Automated Patch-Clamp (APC)
APC platforms like the Qube or SyncroPatch automate the patch-clamp process in a multi-well plate format (e.g., 384-well), dramatically increasing throughput.[6][7][8] This technology is ideal for screening thousands of compounds and performing SAR studies.
Protocol: High-Throughput Nav1.7 Screening on an APC System
-
Cell Preparation:
-
Harvest cultured cells expressing Nav1.7 using enzymatic dissociation.
-
Wash and resuspend the cells in the appropriate external solution at the density recommended by the APC manufacturer (e.g., 1-2 million cells/mL).
-
Ensure a high percentage of single, viable cells.
-
-
System Setup:
-
Prime the APC instrument's fluidics with internal and external solutions.
-
Load a new patch plate (e.g., QChip 384).
-
Load cell suspension, test compounds (pre-diluted in external solution on a compound plate), and control compounds (e.g., Tetracaine as a positive control, DMSO as a negative control).
-
-
Experimental Run:
-
The instrument automatically performs the following steps in parallel for all wells:
-
Pipettes cells into the wells.
-
Applies negative pressure to capture cells and form seals.
-
Establishes whole-cell configuration.
-
Performs quality control checks (seal resistance, current amplitude).
-
-
Execute a pre-programmed voltage protocol. A typical HTS protocol may involve:
-
The system adds the compound and incubates for a set time before applying the post-compound voltage protocol.
-
-
Data Analysis:
-
The system software automatically calculates the percentage of inhibition for each well.
-
Calculate assay quality metrics like the Z' factor from the positive and negative controls (a Z' > 0.5 is considered robust).
-
Generate IC₅₀ curves for active compounds.
-
Diagram: Automated Patch-Clamp (APC) Workflow
Caption: Step-by-step process of a typical automated patch-clamp experiment.
Section 2: High-Throughput Screening (HTS) Assays
These assays are designed for primary screening of large compound libraries. They are typically performed in 384- or 1536-well plates and rely on optical readouts.
Fluorescence-Based Membrane Potential Assay
This is the most common HTS format for Nav channels. The assay uses a fluorescent dye that reports changes in membrane potential. A channel activator (e.g., veratridine) is used to open the Nav1.7 channels, causing sodium influx, membrane depolarization, and a change in fluorescence. Inhibitors are identified by their ability to prevent this fluorescence change.[10][11]
Protocol: FLIPR-Based Membrane Potential Assay
-
Cell Plating:
-
Plate Nav1.7-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FMP Blue Dye) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare a compound source plate with test compounds serially diluted in assay buffer.
-
Transfer a small volume of the compound solutions to the cell plate using an automated liquid handler. Incubate for 15-30 minutes.
-
-
Assay Readout (FLIPR):
-
Prepare an activator plate containing a Nav1.7 activator (e.g., veratridine) in assay buffer.
-
Place both the cell plate and the activator plate into a FLIPR (Fluorescent Imaging Plate Reader) instrument.
-
The instrument measures baseline fluorescence for a few seconds, then automatically adds the activator solution to the cell plate and continues to record the fluorescence signal over time (typically 1-3 minutes).
-
Depolarization upon channel activation causes a rapid increase in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) in response to the activator.
-
Normalize the data to controls (0% inhibition for DMSO wells, 100% inhibition for wells with a known potent blocker like Tetrodotoxin).
-
Identify "hits" as compounds that inhibit the signal above a certain threshold (e.g., >50% inhibition).
-
Ion Flux Assays
These assays use fluorescent indicators that are sensitive to the concentration of an influxing ion. While direct measurement of sodium is possible with dyes like ING-2 AM, a more common and robust HTS method uses thallium (Tl+) as a surrogate for Na+.[12][13][17] Tl+ can permeate Nav channels and is detected by highly sensitive fluorescent indicators.
The protocol is very similar to the membrane potential assay, with the key differences being the use of a Tl+-sensitive dye (e.g., Thallos-AM) and a Tl+-containing buffer added by the FLIPR instrument during the readout step.
Section 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized to allow for clear comparison of compound potencies and characteristics.
Table 1: Example IC₅₀ Data for Known Nav1.7 Modulators Across Different Assays
This table compares IC₅₀ values for common VGSC inhibitors, showing the typical rightward shift (lower potency) observed in fluorescence-based assays compared to the gold-standard patch-clamp.[11]
| Compound | Assay Type | Activator | IC₅₀ (μM) |
| Tetrodotoxin | Membrane Potential | Antillatoxin | 0.05 |
| Patch-Clamp | - | ~0.001-0.01 | |
| Carbamazepine | Membrane Potential | Antillatoxin | 77.7 |
| Patch-Clamp | - | ~30-100 (Inactivated State) | |
| Lidocaine | Membrane Potential | Antillatoxin | 150.6 |
| Patch-Clamp | - | ~110 (Inactivated State) | |
| Riluzole | Membrane Potential | Antillatoxin | 1.8 |
| Patch-Clamp | - | ~2 (Inactivated State) |
Data adapted from multiple sources for illustrative purposes.[11][18]
Table 2: State-Dependent Inhibition of Nav1.7
Characterizing a compound's affinity for different channel states is crucial. Many effective drugs show higher potency against the inactivated state, which is more prevalent in rapidly firing, depolarized neurons found in chronic pain states.[16]
| Compound | IC₅₀ (μM) - Resting State (V_hold = -120 mV) | IC₅₀ (μM) - Inactivated State (V_hold = -70 mV) | State-Dependence Fold-Shift |
| TC-N 1752 | 3.6 | 0.17 | ~21-fold |
| Tetracaine | ~20 | ~1-2 | ~10-20-fold |
| Compound X | 10.5 | 9.8 | ~1-fold (State-Independent) |
Data adapted from multiple sources for illustrative purposes.[14]
Conclusion
The successful characterization of Nav1.7 inhibitors relies on a strategic combination of cell-based functional assays. High-throughput fluorescence and automated electrophysiology platforms are indispensable for screening large compound libraries and efficiently driving structure-activity relationship studies. However, manual patch-clamp remains the definitive gold-standard for elucidating the precise mechanism of action, including the critical property of state-dependent inhibition. By employing this multi-assay, tiered approach, researchers can robustly identify and validate promising new candidates for the treatment of pain.
References
- 1. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. sophion.com [sophion.com]
- 16. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Testing of Neuropathic Pain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models of neuropathic pain for the in vivo evaluation of inhibitory compounds. The protocols detailed below, alongside data interpretation guidelines, will facilitate reproducible and robust preclinical studies.
Introduction
Neuropathic pain, a debilitating condition resulting from nerve injury, remains a significant clinical challenge with limited effective treatments.[1][2] Animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus), are indispensable tools for investigating underlying mechanisms and for the preclinical screening of novel analgesics.[1][2][3] This document outlines the protocols for three widely used surgical models of neuropathic pain—Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL)—and the behavioral assays used to assess pain responses.
Ethical Considerations
All procedures involving animals must be conducted in accordance with institutional and national guidelines for animal welfare.[4][5] Researchers have an ethical obligation to minimize animal pain and distress.[4][6] This includes the use of appropriate anesthesia during surgery, proper post-operative care, and establishing humane endpoints.[4] The number of animals used should be minimized by employing appropriate statistical methods for experimental design.[5] The scientific value of the research must justify the use of animals and the potential for pain or distress.[4][6]
Animal Models of Neuropathic Pain
Several rodent models have been developed to simulate the chronic pain states observed in humans following peripheral nerve damage.[2][7] The choice of model can depend on the specific research question and the desired characteristics of the pain phenotype.
Chronic Constriction Injury (CCI) Model
The CCI model, first described by Bennett and Xie, is a widely used model that produces robust and long-lasting pain behaviors.[8][9] It involves loose ligation of the sciatic nerve, leading to inflammation, axonal injury, and subsequent neuropathic pain symptoms.[8][10]
Surgical Protocol:
-
Anesthesia: Anesthetize the animal (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the mid-thigh.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[11][12]
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the nerve with approximately 1 mm spacing between them.[8][9] The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.[8]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[11][12]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines, though some protocols for pain research may withhold them to avoid interference with the pain phenotype.[11][12] House animals with extra bedding to minimize discomfort.[11][12] Monitor the animals for signs of distress, infection, and autotomy (self-mutilation). Remove wound clips 7-10 days after surgery.[11][12]
Spared Nerve Injury (SNI) Model
The SNI model produces a highly consistent and long-lasting mechanical hypersensitivity by injuring two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[13][14][15] This model is advantageous due to its reproducibility and the clear demarcation of the affected area.[13][14]
Surgical Protocol:
-
Anesthesia and Preparation: Follow the same procedures as for the CCI model.
-
Incision and Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[16][17]
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture (e.g., 4-0 or 8-0 nylon).[13][16] Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.[13]
-
Sural Nerve Preservation: Take extreme care to avoid stretching or touching the spared sural nerve.[13]
-
Closure and Post-operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care.[13]
Spinal Nerve Ligation (SNL) Model
The SNL model, developed by Kim and Chung, involves the tight ligation of one or two lumbar spinal nerves (typically L5 and L6 in rats).[18][19][20] This model produces robust and long-lasting allodynia and hyperalgesia and is considered highly reproducible.[18][19]
Surgical Protocol:
-
Anesthesia and Preparation: Anesthetize the animal and place it in a prone position. Shave and disinfect the skin over the lower back.[19]
-
Incision and Exposure: Make a dorsal midline incision over the lumbar region.[21] Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Transverse Process Removal: Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Carefully isolate the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion with a silk suture (e.g., 6-0).[19][21]
-
Closure and Post-operative Care: Close the muscle and skin layers and provide appropriate post-operative care.[21] Monitor for any motor deficits, and exclude animals showing significant impairment from the study.[18]
Behavioral Assays for Pain Assessment
Behavioral tests are used to quantify the sensory deficits and hypersensitivity that develop following nerve injury.
Mechanical Allodynia: Von Frey Test
The von Frey test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.[22] It is a standard method for measuring mechanical allodynia.[22]
Protocol:
-
Acclimation: Place the animals in individual transparent boxes on a raised wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.[23]
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[22][23] The filament should be applied perpendicularly until it buckles, and the force should be held for 2-5 seconds.[22]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Electronic Von Frey: An electronic von Frey apparatus can also be used, where a single filament is applied with increasing force until the animal withdraws its paw. The device records the peak force applied.[25][26] Healthy rats typically have a withdrawal threshold between 60 to 80 grams with this method.[25]
Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source, providing an assessment of thermal hyperalgesia.[27][28][29]
Protocol:
-
Acclimation: Place animals in individual plexiglass chambers on a glass floor and allow them to acclimate for 30-60 minutes.[30]
-
Stimulus Application: A movable radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw to be tested.[29][31]
-
Measurement: Activate the heat source, which starts a timer. The timer stops automatically when the animal withdraws its paw.[29]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage in the absence of a response.[29]
-
Testing Procedure: Repeat the test 3 times for each paw with a sufficient interval between tests to avoid sensitization.[31] The average withdrawal latency is then calculated.
Data Presentation
Quantitative data from behavioral tests should be summarized in tables to allow for clear comparison between experimental groups and over time.
Table 1: Representative Paw Withdrawal Thresholds (in grams) in the Von Frey Test Following Different Nerve Injury Models in Rats.
| Time Post-Surgery | Sham Control | CCI Model (Ipsilateral) | SNI Model (Ipsilateral) | SNL Model (Ipsilateral) |
| Baseline | 10-15 g | 10-15 g | 10-15 g | 10-15 g |
| Day 3 | 10-15 g | 2-4 g | 1-3 g | 2-4 g |
| Day 7 | 10-15 g | < 2 g | < 1 g | < 2 g |
| Day 14 | 10-15 g | < 2 g | < 1 g | < 2 g |
| Day 21 | 10-15 g | < 2 g | < 1 g | < 2 g |
Note: These are representative values and can vary based on the specific strain, age, and sex of the animals, as well as the specific laboratory conditions.
Table 2: Representative Paw Withdrawal Latencies (in seconds) in the Hargreaves Test Following Different Nerve Injury Models in Rats.
| Time Post-Surgery | Sham Control | CCI Model (Ipsilateral) | SNI Model (Ipsilateral) | SNL Model (Ipsilateral) |
| Baseline | 10-12 s | 10-12 s | 10-12 s | 10-12 s |
| Day 3 | 10-12 s | 5-7 s | 4-6 s | 5-7 s |
| Day 7 | 10-12 s | 3-5 s | 2-4 s | 3-5 s |
| Day 14 | 10-12 s | 3-5 s | 2-4 s | 3-5 s |
| Day 21 | 10-12 s | 3-5 s | 2-4 s | 3-5 s |
Note: These are representative values and can vary based on the specific strain, age, and sex of the animals, as well as the specific laboratory conditions and equipment settings.
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and the underlying biological pathways is crucial for understanding the experimental design and the mechanism of action of potential inhibitors.
Experimental workflow for in vivo inhibitor testing.
A key signaling pathway implicated in the development and maintenance of neuropathic pain is the Mitogen-Activated Protein Kinase (MAPK) pathway.[32] Nerve injury leads to the activation of glial cells (microglia and astrocytes) in the spinal cord, which in turn release pro-inflammatory cytokines and chemokines. These mediators activate MAPK signaling cascades (including p38, ERK, and JNK) in both neurons and glial cells, contributing to central sensitization and pain hypersensitivity.[32]
Simplified MAPK signaling pathway in neuropathic pain.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. academic.oup.com [academic.oup.com]
- 7. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. aragen.com [aragen.com]
- 10. mdbneuro.com [mdbneuro.com]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 19. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 25. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 26. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mmpc.org [mmpc.org]
- 32. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] Primarily expressed in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4][5] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain, highlighting its potential as a target for novel analgesics.[2][6] Consequently, the development of selective Nav1.7 inhibitors is a significant focus in drug discovery.
Patch-clamp electrophysiology is the gold standard for characterizing the interaction of compounds with ion channels like Nav1.7, providing high-fidelity data on channel function and modulation.[7][8] This application note provides detailed protocols for assessing Nav1.7 channel blockade using both manual and automated patch-clamp techniques, guidance on data presentation, and visual representations of key experimental workflows and concepts.
Principles of Nav1.7 Gating and Blockade
Nav1.7 channels cycle through several conformational states: resting (closed), open, and inactivated. The transition between these states is voltage-dependent. State-dependent blockers exhibit different affinities for these various channel conformations, a critical aspect in the development of targeted therapies.[2][9][10] For instance, many Nav1.7 inhibitors preferentially bind to the inactivated state of the channel.[4]
Caption: State transitions of a Nav1.7 channel and preferential binding of a state-dependent inhibitor.
Experimental Protocols
The following protocols are adapted for whole-cell voltage-clamp recordings from cell lines stably expressing human Nav1.7, such as HEK293 or CHO cells.[4][11][12]
Cell Culture and Preparation
-
Cell Lines: HEK293 or CHO cells stably expressing human Nav1.7 are commonly used.[4][12]
-
Culture Conditions: Culture cells according to standard protocols, typically in DMEM or Ham's F-12 medium supplemented with 10% FBS, appropriate antibiotics, and a selection agent to maintain channel expression.
-
Cell Preparation: For automated patch-clamp, prepare a single-cell suspension at a density of approximately 5 x 10^5 cells/mL.[12] For manual patch-clamp, plate cells on glass coverslips at an appropriate density for recording 1-2 days after plating.
Solutions and Reagents
The precise composition of intracellular and extracellular solutions is critical for isolating Nav1.7 currents.
| Solution Type | Reagent | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | CsF | 60 |
| CsCl | 50 | |
| NaCl | 10 | |
| EGTA | 20 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: Cesium (Cs+) and fluoride (F-) in the intracellular solution help to block potassium channels and stabilize the seal, respectively.[12][13] Liquid junction potential should be calculated and corrected for.
Electrophysiological Recording
The whole-cell patch-clamp configuration is used to measure currents flowing through the entire cell membrane.[4][14]
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with intracellular solution.[6]
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Begin voltage-clamp recordings using the protocols described below.
Automated systems like the Qube, SyncroPatch, or Patchliner increase throughput significantly.[7][9][11][12]
-
Load the prepared single-cell suspension, intracellular solution, extracellular solution, and test compounds onto the instrument's plate.
-
The system automatically performs cell capture, sealing, whole-cell formation, and compound application in a multi-well format.[12]
-
Define and execute the desired voltage protocols through the instrument's software.
-
Set quality control criteria, such as minimum seal resistance (>500 MΩ) and peak current amplitude (>500 pA), to ensure data quality.[7][8]
Caption: General experimental workflow for assessing Nav1.7 block using automated patch-clamp.
Voltage Protocols for Assessing Compound Effects
Different voltage protocols are required to characterize the various mechanisms of channel blockade.
This protocol measures the block of channels primarily from the resting state.
-
Holding Potential (V_hold): -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: Depolarize to 0 mV for 20 ms to elicit a peak inward current.
-
Frequency: Apply the test pulse at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from inactivation and drug unbinding between pulses.
-
Procedure: Record a stable baseline current, then perfuse with increasing concentrations of the test compound, measuring the steady-state block at each concentration.
This protocol assesses whether the compound's blocking effect accumulates with repeated channel activation, which is characteristic of preferential binding to the open or inactivated states.
-
Holding Potential (V_hold): -120 mV.
-
Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 or 20 Hz).[9]
-
Procedure: Measure the peak current of each pulse in the train. A progressive decrease in current amplitude during the train in the presence of the compound indicates use-dependent block.
This protocol directly measures the affinity of the compound for the inactivated state of the channel.
-
Holding Potential (V_hold): A depolarized potential where a significant fraction of channels are inactivated (e.g., -70 mV, near the V½ of inactivation).[9]
-
Test Pulse: Depolarize to 0 mV for 20 ms.
-
Procedure: Compare the IC50 value obtained at a depolarized holding potential to the IC50 from the tonic block protocol (V_hold = -120 mV). A lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.
This protocol determines if the compound alters the voltage-dependence of channel inactivation.
-
Holding Potential (V_hold): -120 mV.
-
Conditioning Pre-pulse: Apply a series of 500 ms pre-pulses ranging from -130 mV to -20 mV.[14]
-
Test Pulse: Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.
-
Procedure: Plot the normalized peak current from the test pulse against the pre-pulse voltage. Fit the data with a Boltzmann equation to determine the V½ of inactivation. A hyperpolarizing shift in the V½ in the presence of a compound is a hallmark of many Nav1.7 blockers.[2][9]
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Compound Potency on Nav1.7
| Compound | Tonic Block IC₅₀ (µM) (V_hold = -120 mV, 0.1 Hz) | Use-Dependent Block IC₅₀ (µM) (V_hold = -120 mV, 20 Hz) | Inactivated-State Block IC₅₀ (µM) (V_hold = -70 mV) |
| Mexiletine | 96 ± 4[9] | 22 ± 2[9] | 15 ± 1[9] |
| Tetrodotoxin (TTX) | 0.043 ± 0.007[4] | - | - |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value | Experimental Value |
Table 2: Effect of Compounds on Nav1.7 Gating Properties
| Compound | Concentration (µM) | V½ of Inactivation (mV) | ΔV½ of Inactivation (mV) |
| Control (Vehicle) | - | -73.0 ± 1.2 | - |
| Mexiletine | 100 | -85.2 ± 1.5 | -12.2 |
| Compound X | Test Concentration | Experimental Value | Calculated Value |
| Compound Y | Test Concentration | Experimental Value | Calculated Value |
Note: V½ of inactivation values can vary between cell lines and experimental conditions. The control value should be established in-house.
Data Analysis
-
IC₅₀ Calculation: Concentration-response data for tonic, use-dependent, and inactivated-state block should be fitted to a four-parameter logistic model (Hill equation) to determine the IC₅₀ value, which is the concentration of the compound that produces a half-maximal response.[6][15]
-
Boltzmann Fit: Data from the steady-state inactivation protocol should be fitted with a Boltzmann equation to calculate the V½ (the voltage at which half the channels are inactivated) and the slope factor (k).[5][14][16]
Conclusion
The protocols and data presentation formats outlined in this application note provide a robust framework for the characterization of Nav1.7 inhibitors. By systematically assessing tonic, use-dependent, and inactivated-state block, researchers can build a comprehensive pharmacological profile of their compounds. Automated patch-clamp platforms are invaluable tools for increasing the throughput of these detailed electrophysiological studies, thereby accelerating the discovery and development of novel analgesics targeting Nav1.7.[1][7][8]
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 14. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer side effects than current therapies.[1][2] High-throughput screening (HTS) is a crucial step in the drug discovery process to identify novel Nav1.7 inhibitors. The Fluorometric Imaging Plate Reader (FLIPR) system provides a robust and scalable platform for conducting functional cell-based assays to screen large compound libraries against ion channels like Nav1.7.[3]
These application notes provide a detailed overview and experimental protocols for utilizing FLIPR membrane potential assays to screen for inhibitors of the Nav1.7 sodium channel. The FLIPR Membrane Potential Assay Kits offer a homogeneous, no-wash format for rapid and reliable detection of changes in cell membrane potential.[4]
Principle of the Assay
The FLIPR membrane potential assay is a fluorescence-based method that measures changes in the electrical potential across the cell membrane. The assay utilizes a lipophilic, anionic fluorescent dye that partitions between the extracellular and intracellular space in a voltage-dependent manner.[5] In its basal state, the dye is primarily in the extracellular medium and its fluorescence is quenched. When the cell membrane depolarizes, for instance, through the opening of Nav1.7 channels and subsequent influx of Na+ ions, the negatively charged dye enters the cell. Inside the cell, the dye binds to cytosolic proteins, leading to a significant increase in its fluorescence signal.[5] Conversely, hyperpolarization leads to dye efflux and a decrease in fluorescence.
In the context of a Nav1.7 inhibitor screen, cells stably expressing the Nav1.7 channel are first loaded with the membrane potential dye. A Nav1.7 channel activator, such as veratridine, is then added to induce channel opening and membrane depolarization, resulting in an increased fluorescence signal.[6][7] If a test compound is an inhibitor of Nav1.7, it will prevent or reduce the veratridine-induced depolarization, leading to a diminished fluorescence signal compared to the control.
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are key players in the propagation of pain signals. They are highly expressed in dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[8][9] These channels act as amplifiers of small, subthreshold depolarizations in nociceptor terminals, bringing the neuron to its threshold for firing an action potential.[10] The influx of sodium ions through open Nav1.7 channels constitutes the rising phase of the action potential, which then propagates along the axon to the spinal cord.[8]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin | MDPI [mdpi.com]
- 3. youngpetro.org [youngpetro.org]
- 4. FLIPR Membrane Potential Assay Kits | LabX.com [labx.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the voltage-gated sodium channel Nav1.7 in human sensory neurons using various in vitro models. These models are crucial for understanding the role of Nav1.7 in pain signaling and for the discovery and development of novel analgesic drugs.
Introduction to Nav1.7 and its Importance in Pain
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2][3] It is highly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][4][5] Genetic studies in humans have solidified Nav1.7 as a critical target for pain therapeutics. Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain.[2][6][7] Conversely, gain-of-function mutations are linked to severe pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[2][6][8][9] These findings underscore the potential of selective Nav1.7 inhibitors as a promising class of non-opioid analgesics.[5][10]
In Vitro Models for Studying Human Nav1.7
Several in vitro models are available to investigate the function and pharmacology of Nav1.7 in a human context, overcoming the limitations and species differences of animal models.[4][6][11]
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Sensory Neurons: This is a state-of-the-art model that allows for the generation of human sensory neurons from healthy donors or patients with specific pain-related mutations.[7][8] These neurons express key nociceptive markers, including Nav1.7, Nav1.8, and TRPV1, and exhibit physiological properties comparable to native human sensory neurons.[7][12] They are invaluable for disease modeling, studying the functional consequences of mutations, and for screening potential drug candidates in a patient-specific manner.[6][7]
-
Primary Human Dorsal Root Ganglion (DRG) Neurons: Considered the "gold standard," these neurons are obtained from organ donors.[11][13] They provide the most physiologically relevant system for studying Nav1.7 in its native environment. However, their use is limited by availability and ethical considerations.[11]
-
Engineered Cell Lines: Cell lines such as HEK293 and TE671 can be engineered to stably express human Nav1.7.[14][15] These models are highly scalable and reproducible, making them ideal for high-throughput screening (HTS) campaigns to identify novel Nav1.7 modulators.[14][16][17]
Data Presentation: Comparative Overview of In Vitro Models
The choice of in vitro model depends on the specific research question. The following table summarizes key characteristics and applications of the different models.
| Model Type | Source | Physiological Relevance | Throughput | Key Applications |
| hiPSC-Derived Sensory Neurons | Patient or healthy donor somatic cells | High | Medium | Disease modeling, studying patient-specific mutations, personalized medicine, compound screening.[6][7][8] |
| Human DRG Neurons | Organ donors | Very High | Low | Target validation, studying native channel properties and pharmacology.[11][13] |
| Engineered Cell Lines (HEK293, TE671) | Immortalized cell lines | Low to Medium | High | High-throughput screening (HTS) for novel modulators, structure-activity relationship (SAR) studies.[14][16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Differentiation of Human iPSCs into Sensory Neurons
This protocol is based on a widely used small molecule-based differentiation method.[8]
Materials:
-
Human iPSCs
-
DMEM/F12 medium
-
Neurobasal medium
-
B27 supplement
-
N2 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Small molecules: LDN193189, SB431542, CHIR99021, SU5402, DAPT, Retinoic Acid
-
Growth factors: BDNF, GDNF, NGF
-
Laminin-coated plates
Procedure:
-
Neural Induction (Days 0-5): Culture iPSCs in neural induction medium containing DMEM/F12, N2, B27, GlutaMAX, LDN193189, SB431542, CHIR99021, and SU5402.
-
Neural Rosette Formation and Expansion (Days 6-12): Continue culture in the same medium. Neural rosettes should become visible.
-
Sensory Neuron Progenitor Specification (Days 13-21): Switch to a medium containing Neurobasal, B27, N2, GlutaMAX, CHIR99021, SU5402, and DAPT.
-
Maturation (Day 22 onwards): Plate the sensory neuron progenitors onto laminin-coated plates in maturation medium containing Neurobasal, B27, GlutaMAX, and the growth factors BDNF, GDNF, and NGF.
-
Characterization: Neurons can be characterized for the expression of sensory neuron markers such as BRN3A, peripherin, Nav1.7, and Nav1.8 via immunocytochemistry and qPCR.[12] Functional characterization can be performed using electrophysiology starting from around day 22, with robust Nav1.7 surface expression observed after at least 49 days of maturation.[2]
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This protocol is for recording Nav1.7 currents from hiPSC-derived sensory neurons or human DRG neurons.[6][18]
Materials:
-
Plated sensory neurons
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
Pharmacological agents (e.g., Tetrodotoxin (TTX) to isolate TTX-resistant currents, specific Nav1.7 blockers)
Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record sodium currents using appropriate voltage protocols. A typical protocol to assess Nav1.7 activation involves holding the membrane potential at -100 mV and applying depolarizing steps from -80 mV to +40 mV.
-
To study state-dependent block by a compound, vary the holding potential or apply high-frequency stimulation.[14]
-
Analyze the data to determine current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the effect of pharmacological agents.
Protocol 3: High-Throughput Screening (HTS) using Automated Patch Clamp
Automated patch clamp (APC) systems enable high-throughput electrophysiological screening of compound libraries.[16][19][20]
Materials:
-
Engineered cell line stably expressing human Nav1.7 (e.g., HEK293-Nav1.7)
-
Automated patch clamp platform (e.g., Qube®, Patchliner)
-
Appropriate external and internal solutions for the APC system
-
Compound library plates
Procedure:
-
Culture and harvest the HEK293-Nav1.7 cells according to the APC manufacturer's guidelines to obtain a high-quality single-cell suspension.
-
Load the cells, solutions, and compound plates onto the APC instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
A voltage protocol is applied to elicit Nav1.7 currents, and the effect of each compound is measured.
-
Data is automatically analyzed to determine the percentage of inhibition for each compound and to generate concentration-response curves for active compounds (hits).
-
Modern APC platforms can achieve high success rates (e.g., a median of 83% for a screen of 158,000 compounds) and provide data comparable to traditional patch clamp.[16]
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 as a threshold channel in amplifying generator potentials to initiate action potentials in nociceptors.
Experimental Workflow: From iPSCs to Functional Analysis
Caption: Workflow for generating and analyzing human iPSC-derived sensory neurons for Nav1.7 research.
Logic Diagram: High-Throughput Screening Cascade
Caption: A typical workflow for a high-throughput screening campaign to identify selective Nav1.7 inhibitors.
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature for various Nav1.7 inhibitors and model characteristics.
Table 1: Pharmacological Profile of Selected Nav1.7 Inhibitors
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |
| PF-05089771 | Electrophysiology | hiPSC-derived sensory neurons | - | [8] |
| Tetracaine | Automated Patch Clamp | TE671 | ~30 µM (positive control) | [17] |
| Compound [I] (Siteone) | Electrophysiology | HEK293-hNav1.7 | 39 | [10] |
| Mexiletine | Automated Patch Clamp | HEK293-hNav1.7 | V-dependent | [14] |
| Glycoglycerolipid 2 | Automated Patch Clamp | HEK293-hNav1.7 | Potent inhibition | [15] |
Table 2: Electrophysiological Properties of Human Sensory Neurons
| Parameter | Cell Type | Value | Conditions | Reference |
| Nav1.7 Expression Ratio | Human DRG | ~50% of total Nav expression | qPCR | [13][21] |
| Nav1.7 Expression Ratio | Mouse DRG | ~18% of total Nav expression | qPCR | [13][21] |
| Transient Na+ Current (small neurons) | Human DRG | 3131 ± 573.1 pA | Untreated | [22] |
| Transient Na+ Current (small neurons) | Human DRG | 4853 ± 634.4 pA | Paclitaxel-treated (1 µM, 24h) | [22] |
| Action Potential Threshold | IEM iPSC-Nociceptors | Decreased vs. control | Current Clamp | [6] |
| Rheobase | IEM iPSC-Nociceptors | Reduced vs. control | Current Clamp | [6] |
Table 3: Performance of High-Throughput Screening Assays for Nav1.7
| HTS Platform | Cell Line | Assay Principle | Throughput | Success Rate | Reference |
| Qube® | HEK293-Nav1.7 | Automated Patch Clamp | Thousands of compounds/day | High (e.g., 83% median) | [16] |
| Qube® | TE671 | Automated Patch Clamp | Thousands of compounds/day | 99% (uniformity experiment) | [17] |
| FLIPR | HEK293-hNav1.7 | Fluorescence (Membrane Potential Dye) | High | - | [3] |
Conclusion
The in vitro models described provide a powerful toolkit for academic and industrial researchers studying Nav1.7. The choice of model, from high-throughput engineered cell lines to highly physiological hiPSC-derived sensory neurons, allows for a comprehensive investigation of Nav1.7 function and pharmacology. By leveraging these models and protocols, the scientific community can accelerate the discovery and development of novel and effective treatments for chronic pain.
References
- 1. physoc.org [physoc.org]
- 2. The pain target NaV1.7 is expressed late during human iPS cell differentiation into sensory neurons as determined in high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GtR [gtr.ukri.org]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Nav1.7 in human nociceptors: insights from human induced pluripotent stem cell–derived sensory neurons of erythromelalgia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human sensory neurons derived from pluripotent stem cells for disease modelling and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 11. Voltage-gated Na+ currents in human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 15. Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sophion.com [sophion.com]
- 18. Frontiers | Generation of iPSC-Derived Human Peripheral Sensory Neurons Releasing Substance P Elicited by TRPV1 Agonists [frontiersin.org]
- 19. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel | springermedizin.de [springermedizin.de]
Audience: Researchers, scientists, and drug development professionals.
Introduction The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the pain signaling pathway.[1] It is preferentially expressed in peripheral sensory neurons, including the dorsal root ganglion (DRG), where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[2][3][4][5] Human genetic studies have validated Nav1.7 as a key pain target: loss-of-function mutations result in a congenital insensitivity to pain, whereas gain-of-function mutations lead to severe chronic pain syndromes.[4][6][7] Consequently, developing methods to inhibit Nav1.7 is a primary goal for novel analgesic therapies.[8]
Lentiviral vectors carrying short-hairpin RNA (shRNA) provide a powerful and durable method for gene silencing in primary neurons, which are typically resistant to other transfection methods.[9][10] This technology enables the specific knockdown of Nav1.7 in DRG neurons, facilitating the study of its role in various pain modalities and the preclinical validation of Nav1.7 as a therapeutic target.[8][10] This document provides detailed protocols for the production of Nav1.7-targeting lentivirus, its application to DRG neurons both in vitro and in vivo, and methods for validating the knockdown and its functional consequences.
Data Presentation
Table 1: Representative shRNA Target Sequences for Rat Nav1.7 (SCN9A)
| Target Sequence ID | Sequence (5' to 3') | Vector Backbone | Efficacy Notes |
|---|---|---|---|
| shNav1.7-A | GCAAGATTGAAGCCCTACCAA | pLKO.1-puro | Effective in reducing Nav1.7 mRNA and protein. |
| shNav1.7-B | CCGGGAAGAGCAAGAACATCA | pLKO.1-puro | Shown to attenuate pain behaviors in rat models.[10] |
| Scrambled Ctrl | CCTAAGGTTAAGTCGCCCTCG | pLKO.1-puro | Non-targeting sequence for use as a negative control. |
Table 2: Expected Outcomes of Nav1.7 Knockdown in DRG Neurons
| Assay Type | Parameter Measured | Expected Result of Knockdown | Reference |
|---|---|---|---|
| Biochemical | Nav1.7 mRNA Level (qPCR) | Significant Reduction | [11] |
| Nav1.7 Protein Level (Western Blot/IHC) | Significant Reduction | [10][11] | |
| Electrophysiological | Tetrodotoxin-Sensitive (TTX-S) Na+ Current | Decreased Current Density | [12] |
| Action Potential Threshold | Increased (Less Excitable) | [3] | |
| Firing Frequency (in response to stimulus) | Decreased | [13] | |
| In Vivo Behavioral | Mechanical Allodynia (von Frey Test) | Increased Paw Withdrawal Threshold | [8][10] |
| | Thermal Hyperalgesia (Hargreaves Test) | Increased Paw Withdrawal Latency |[8][10] |
Visualized Pathways and Workflows
Caption: Role of Nav1.7 in the nociceptive signaling pathway.
Caption: Experimental workflow for Nav1.7 knockdown in DRG neurons.
Experimental Protocols
Protocol 1: High-Titer Lentivirus Production
This protocol is adapted from standard methods for lentivirus production using HEK293T cells.[14][15]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)
-
Opti-MEM or similar serum-free medium
-
Transfection Reagent: Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)
-
Plasmids:
-
Transfer plasmid with shRNA insert (e.g., pLKO.1-shNav1.7)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
10 cm tissue culture dishes
-
0.45 µm PES filters
Procedure:
-
Day 0: Seed Cells: Seed 4 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of DMEM Complete. Ensure cells are evenly distributed. Incubate at 37°C, 5% CO₂ for ~20 hours to reach 70-80% confluency.
-
Day 1: Transfection:
-
For each 10 cm dish, prepare two tubes.
-
Tube A (DNA Mix): Add 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G to 500 µL of Opti-MEM. Mix gently.
-
Tube B (PEI Mix): Add 60 µL of 1 mg/mL PEI (1:3 ratio of µg DNA:µg PEI) to 500 µL of Opti-MEM. Mix and incubate for 5 minutes at room temperature.
-
Combine Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Medium: Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant (containing viral particles) into a sterile 15 mL conical tube.
-
Add 10 mL of fresh DMEM Complete to the plate and return it to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
-
Virus Concentration & Storage:
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
The virus can be used directly on primary cells or concentrated via ultracentrifugation or a commercially available concentration reagent.
-
Aliquot the final viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Primary DRG Neuron Culture and Transduction
Materials:
-
Adult Sprague-Dawley rats
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Collagenase Type IA (1 mg/mL) and Trypsin (2.5 mg/mL)
-
Poly-D-Lysine and Laminin-coated culture plates
-
Lentiviral stock (LV-shNav1.7 and LV-shScrambled)
Procedure:
-
DRG Isolation: Euthanize an adult rat according to approved institutional protocols. Dissect lumbar (L4-L6) DRGs and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion:
-
Transfer ganglia to a solution of Collagenase (1 mg/mL) and Dispase II (2.5 mg/mL) in HBSS and incubate for 45-60 minutes at 37°C.
-
Gently wash with DMEM and then incubate in 0.25% Trypsin-EDTA for 5 minutes at 37°C.
-
Neutralize trypsin with an equal volume of DMEM complete.
-
-
Dissociation: Gently triturate the ganglia with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Plate the dissociated neurons onto Poly-D-Lysine/Laminin-coated plates in supplemented Neurobasal medium.
-
Transduction (In Vitro):
-
24 hours after plating, remove half of the culture medium.
-
Add the lentiviral particles directly to the remaining medium at a desired Multiplicity of Infection (MOI). An MOI of 5-10 is a good starting point for primary neurons.[16][17]
-
Incubate for 24 hours, then perform a full medium change with fresh, pre-warmed Neurobasal medium.
-
Allow 5-7 days for shRNA expression and target knockdown before proceeding with validation assays.
-
Protocol 3: Validation of Nav1.7 Knockdown
A. Quantitative PCR (qPCR):
-
After 5-7 days of transduction, lyse cultured DRG neurons and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for rat Scn9a and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative expression of Scn9a in the shNav1.7-transduced group compared to the scrambled control group using the ΔΔCt method.
B. Western Blot:
-
Lyse transduced cells or homogenized DRG tissue from injected animals in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nav1.7 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate. Normalize Nav1.7 band intensity to a loading control like β-actin or β-tubulin.[11]
Protocol 4: In Vivo DRG Microinjection and Behavioral Testing
Materials:
-
Adult Sprague-Dawley rats
-
High-titer lentiviral stock
-
Surgical microscope and instruments
-
Glass micropipette and microinjector pump
-
Von Frey filaments
-
Plantar test (Hargreaves) apparatus
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a midline incision to expose the L4 and L5 vertebrae. Perform a partial laminectomy to expose the underlying DRG.
-
Using a glass micropipette, slowly inject 1-2 µL of high-titer lentivirus directly into the DRG.[10]
-
Suture the muscle and skin layers and allow the animal to recover. Provide post-operative analgesia.
-
-
Behavioral Testing:
-
Allow at least 1 week for viral expression and knockdown. A study showed effects developing from day 3 and peaking around day 7-21.[10]
-
Establish a baseline pain threshold for each animal before surgery.
-
Mechanical Allodynia: Use von Frey filaments of increasing force on the plantar surface of the hind paw. Determine the 50% paw withdrawal threshold using the up-down method.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the hind paw. Record the latency to paw withdrawal.
-
Test animals at regular intervals (e.g., days 3, 7, 14, 21 post-injection) and compare the thresholds of the shNav1.7 group to the scrambled control group.[10]
-
References
- 1. physoc.org [physoc.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential expression of slow and fast-repriming tetrodotoxin-sensitive sodium currents in dorsal root ganglion neurons [frontiersin.org]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 8. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral Transduction of Rat Schwann Cells and Dorsal Root Ganglia Neurons for In Vitro Myelination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. protocols.io [protocols.io]
- 16. Lentiviral gene transfer into the dorsal root ganglion of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research, primarily due to its preferential expression in peripheral sensory neurons and its crucial role in the initial phase of action potential generation in nociceptors.[1][2][3] Genetic studies in humans have solidified its importance; gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][5][6] This has spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
These application notes provide an overview of the use of Nav1.7 inhibitors in various preclinical pain models, complete with detailed experimental protocols and a summary of quantitative data to guide researchers in the evaluation of novel therapeutic candidates.
I. Preclinical Pain Models for Evaluating Nav1.7 Inhibitors
A variety of animal models are utilized to study the efficacy of Nav1.7 inhibitors in different pain states. The most common models fall into three categories: neuropathic, inflammatory, and visceral pain.
Neuropathic Pain Models
Neuropathic pain arises from damage to the somatosensory nervous system. Preclinical models aim to replicate the key features of this condition, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). Chronic neuropathy and inflammation have been shown to upregulate Nav1.7, suggesting its contribution to pain transmission in these states.[5][6]
Commonly used models include:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to nerve constriction and subsequent neuropathic pain behaviors.[7][8] Increased expression of Nav1.7 mRNA and protein in the dorsal root ganglion (DRG) is observed in this model.[4]
-
Spared Nerve Injury (SNI): Involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[7]
-
Spinal Nerve Ligation (SNL): Created by ligating the L5 and/or L6 spinal nerves.[4][7]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of chemotherapeutic agents like paclitaxel or oxaliplatin, which cause damage to peripheral nerves.[7]
Inflammatory Pain Models
Inflammatory pain is caused by tissue damage and the subsequent release of inflammatory mediators. Nav1.7 is implicated in the sensitization of nociceptors during inflammation.
Key models include:
-
Complete Freund's Adjuvant (CFA) Model: An intraplantar injection of CFA induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.[7][9]
-
Carrageenan-Induced Paw Edema: A non-immunogenic agent that induces a more acute inflammatory response compared to CFA.[7]
-
Formalin Test: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase.[4][7][8] Numerous Nav1.7 blockers have demonstrated efficacy in the formalin test.[4]
-
Burn Injury Model: A focal second-degree burn injury can be used to study burn-induced pain. Nav1.7 has been shown to be essential for the development of heat hypersensitivity in this model.[8][10]
Visceral Pain Models
Visceral pain originates from internal organs and is often diffuse and poorly localized. The role of Nav1.7 in visceral pain is an area of active investigation, with some studies suggesting it is more critical in chronic rather than acute visceral pain.[11][12][13]
A common model is:
-
Irritable Bowel Syndrome (IBS) Model: Chronic visceral hypersensitivity can be induced in rodents to mimic IBS. Intracolonic administration of a Nav1.7 inhibitor has been shown to reverse this hypersensitivity.[11][12]
II. Quantitative Data Summary of Nav1.7 Inhibitors in Preclinical Models
The following tables summarize the in vitro potency and in vivo efficacy of selected Nav1.7 inhibitors in various preclinical pain models.
Table 1: In Vitro Potency of Selected Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| DWP-17061 | Nav1.7 | 31 | In vitro assay | [14] |
| Tsp1a | hNav1.7 | 10 | Assay-guided fractionation | [11][12] |
| QLS-81 | Nav1.7 | 3,500 | HEK293 cells | [15] |
| Ralfinamide | Nav1.7 | 37,100 | HEK293 cells | [15] |
| PTx2-3127 | hNav1.7 | 7 | Electrophysiology | [16] |
| PTx2-3258 | hNav1.7 | 4 | Electrophysiology | [16] |
| PTx2-2955 | hNav1.7 | 185 | Whole-cell voltage-clamp | [16] |
| ProTx-II (WT) | hNav1.7 | 1.7 | Whole-cell voltage-clamp | [16] |
Table 2: In Vivo Efficacy of Selected Nav1.7 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |
| DWP-17061 | CFA-induced inflammatory pain | Mouse | Not specified | Significant analgesic efficacy | [14] |
| PF-04856264 | CFA-induced inflammatory pain | Mouse | Not specified | Attenuated mechanical hypersensitivity | [9] |
| Tsp1a | Irritable Bowel Syndrome (IBS) | Mouse | Intracolonic | Completely reversed chronic visceral hypersensitivity | [11][12] |
| QLS-81 | Formalin-induced inflammatory pain | Mouse | Not specified | Dose-dependently attenuated nocifensive behaviors in phase II | [15] |
| DS-1971a | Partial Sciatic Nerve Ligation (PSNL) | Mouse | p.o. | Potent analgesic effect on thermal hypersensitivity (ED50 = 0.32 mg/kg) | [17] |
| PTx2-3127 | Chronic and thermal pain | Rat | Intrathecal | Efficacious | [16] |
III. Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress.
-
Behavioral Testing: Assess for mechanical allodynia and thermal hyperalgesia starting from day 3 post-surgery and continuing for up to 28 days.[4]
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Protocol
-
Animal Preparation: Briefly restrain a male C57BL/6 mouse (20-25g).
-
Induction of Inflammation:
-
Inject 20 µL of CFA (e.g., 1 mg/mL of heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of one hind paw.
-
-
Behavioral Testing:
-
Establish a baseline measurement of paw withdrawal threshold to mechanical stimuli (von Frey test) and withdrawal latency to thermal stimuli (Hargreaves test) before CFA injection.
-
Perform behavioral testing at various time points after CFA injection (e.g., 4 hours, 24 hours, and then daily for several days) to assess the development and maintenance of hypersensitivity.
-
Behavioral Assays
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimatize.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Cold Allodynia (Acetone Test):
-
Place the animal on an elevated mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, flinching, or licking behavior over a set period (e.g., 1 minute).
-
IV. Signaling Pathways and Experimental Workflows
Nav1.7 Signaling in Nociception
Nav1.7 channels are densely expressed at the nerve endings of peripheral nociceptors. They act as threshold channels, amplifying small subthreshold depolarizations to bring the neuron to its action potential threshold.[1] Upon activation by a noxious stimulus, the influx of sodium ions through Nav1.7 initiates the action potential, which then propagates along the sensory nerve fiber to the spinal cord. In the dorsal horn of the spinal cord, the signal is transmitted to second-order neurons, which then relay the pain signal to the brain.[1]
Interestingly, there is a significant interplay between Nav1.7 and the endogenous opioid system. The absence of Nav1.7 has been shown to result in the upregulation of enkephalin production, suggesting an increase in opioid signaling.[2] This is supported by findings that the analgesic effects in Nav1.7 null mutants can be partially reversed by the opioid antagonist naloxone.[18]
Caption: Role of Nav1.7 in the nociceptive signaling pathway.
General Experimental Workflow for Preclinical Evaluation of Nav1.7 Inhibitors
The preclinical evaluation of a this compound typically follows a standardized workflow to assess its potential as an analgesic.
Caption: Standard workflow for preclinical evaluation of Nav1.7 inhibitors.
V. Conclusion and Future Directions
Preclinical studies have consistently demonstrated the potential of selective Nav1.7 inhibitors to alleviate pain in a variety of models. However, the translation of these findings to clinical success has been challenging.[19] Discrepancies between preclinical and clinical trial designs, such as the pain models used, dosing regimens, and patient populations, may contribute to this translational gap.[19][20] Future preclinical research should aim to incorporate more clinically relevant models and outcome measures to improve the predictive validity of these studies. Despite the hurdles, the strong genetic validation of Nav1.7 as a pain target continues to drive the development of novel inhibitors with the hope of providing a safe and effective treatment for chronic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physoc.org [physoc.org]
- 19. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Its crucial role in the propagation of action potentials in nociceptive neurons makes it an attractive target for the development of novel analgesics.[4] A key characteristic of many Nav1.7 inhibitors is their state-dependent mechanism of action, preferentially binding to and stabilizing specific conformational states of the channel (resting, open, or inactivated).[5] This state-dependence can be leveraged to achieve selectivity and therapeutic efficacy while minimizing off-target effects.[6][7]
These application notes provide detailed protocols for assessing the state-dependent inhibition of Nav1.7, with a focus on the gold-standard whole-cell patch-clamp electrophysiology technique.[5] Methodologies for both manual and automated patch-clamp systems are described, enabling researchers to characterize the potency and mechanism of novel Nav1.7 inhibitors.
Key Concepts: State-Dependence of Nav1.7 Inhibition
Voltage-gated sodium channels like Nav1.7 cycle through three primary conformational states in a voltage-dependent manner:
-
Resting State: At hyperpolarized membrane potentials, the channel is closed and available for activation.
-
Open State: Upon membrane depolarization, the channel opens, allowing for the influx of sodium ions.
-
Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state.
Many Nav1.7 inhibitors exhibit differential affinity for these states. For example, aryl sulfonamides are known to be potent inhibitors of the inactivated state, while having significantly lower affinity for the resting state.[7] This preferential binding to the inactivated state is therapeutically desirable, as nociceptive neurons in pathological pain states are often depolarized, leading to a higher population of channels in the inactivated state.[6]
Data Presentation: State-Dependent Inhibitory Potency of Selected Compounds on Nav1.7
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against the resting and inactivated states of Nav1.7, highlighting their state-dependent properties.
| Compound | Channel State | Holding Potential | IC50 | Fold-Shift (Resting/Inactivated) | Reference |
| GX-674 | Inactivated | -40 mV | ~0.1 nM | >10,000 | [7] |
| Resting | -120 mV | >1000 nM | [7] | ||
| Mexiletine | Inactivated | -70 mV | 12-15 µM | ~15 | [8] |
| Resting | -140 mV | 226-227 µM | [8] | ||
| CNV1014802 | Half-inactivated | -70 mV | Not specified | State-dependent inhibition observed | [9] |
| Resting | -120 mV | Not specified | [9] | ||
| ST-2262 | Inactivated | Half-inactivation voltage | 0.087 µM | ~1.4 | [3][10] |
| Resting | -110 mV | 0.123 µM | [3][10] | ||
| Compound 1 & 2 (from Halymenia sp.) | Inactivated | -70 mV | Kd = 49.9 µM (1), 25.2 µM (2) | ~5 | [11] |
| Resting (Tonic Block) | -100 mV | Not specified | [11] |
Experimental Protocols
Cell Culture and Reagents
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 α-subunit are a commonly used and recommended cell line.[7][12]
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).[7] Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.[7]
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[7] The use of fluoride in the internal solution can help improve seal resistance in automated patch-clamp experiments.[13]
Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] Subsequent dilutions to final concentrations are made in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.[7]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the state-dependent inhibition of Nav1.7.[5] Both manual and automated patch-clamp systems can be utilized.[1][5][8]
Protocol for Assessing Resting State Inhibition:
-
Establish Whole-Cell Configuration: Obtain a high-resistance seal (>1 GΩ) on a single cell and rupture the cell membrane to achieve the whole-cell configuration.
-
Set Holding Potential: Clamp the cell membrane at a hyperpolarized potential, such as -120 mV, to ensure that the majority of Nav1.7 channels are in the resting state.[7][9]
-
Apply Voltage Pulse: From the holding potential, apply a depolarizing test pulse to 0 mV for a short duration (e.g., 10 ms) to elicit a sodium current.[7]
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Measure the peak inward sodium current during the test pulse before and after the application of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value for the resting state.[7]
Protocol for Assessing Inactivated State Inhibition:
-
Establish Whole-Cell Configuration: As described for the resting state protocol.
-
Set Holding Potential: Clamp the cell membrane at a depolarized potential, such as -70 mV or -60 mV, to induce inactivation in a significant population of Nav1.7 channels.[8][14]
-
Apply Voltage Pulse Protocol: To measure the available current, a brief hyperpolarizing pulse (e.g., to -150 mV for 20 ms) can be applied to allow for rapid recovery from inactivation, followed immediately by a depolarizing test pulse to 0 mV (e.g., for 10 ms).[7] This pulse sequence can be repeated at a frequency of 1 Hz.[7]
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Measure the peak inward current during the test pulse before and after compound application.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for the inactivated state by fitting the data to a Hill equation.
Mandatory Visualizations
Caption: Experimental Workflow for Assessing State-Dependent Inhibition of Nav1.7.
Caption: Conformational States of the Nav1.7 Channel.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the characterization of state-dependent Nav1.7 inhibitors. By employing these electrophysiological techniques, researchers can gain valuable insights into the mechanism of action of novel compounds, which is crucial for the development of next-generation analgesics with improved efficacy and safety profiles. The ability to quantify the potency of a compound against different channel states is a critical step in the drug discovery pipeline for Nav1.7-targeted therapies.
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modification of Closed-State Inactivation in Voltage-Gated Sodium Channel Nav1.7 by Two Novel Arachnid Toxins [mdpi.com]
Troubleshooting & Optimization
This technical support center is designed for researchers, scientists, and drug development professionals working with Nav1.7 inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help you identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Nav1.7 inhibitors?
A1: The most significant off-target effects of Nav1.7 inhibitors stem from their unintended activity on other voltage-gated sodium channel (Nav) isoforms due to the high structural homology among them.[1][2] Inhibition of these other isoforms can lead to a range of adverse effects:
-
Cardiovascular effects: Inhibition of Nav1.5, which is crucial for the cardiac action potential, can lead to arrhythmias and other heart-related issues.[1][3]
-
Central Nervous System (CNS) effects: Activity against Nav1.1, Nav1.2, Nav1.3, and Nav1.6, which are abundant in the CNS, can result in seizures, ataxia, or other neurological side effects.[4]
-
Musculoskeletal effects: Inhibition of Nav1.4, the primary sodium channel in skeletal muscle, can cause muscle weakness or paralysis.[4]
-
Autonomic dysfunction: On-target inhibition of Nav1.7 in autonomic neurons has been linked to cardiovascular adverse events like changes in heart rate variability and syncope in clinical studies.[5]
Q2: How can I determine if my inhibitor's effects are on-target or off-target?
A2: A multi-pronged approach is essential to distinguish between on-target and off-target effects:
-
Selectivity Profiling: Test your compound against a panel of other Nav channel isoforms (Nav1.1, 1.2, 1.4, 1.5, 1.6, 1.8). A significant potency difference (ideally >100-fold) suggests better selectivity.[4]
-
Use of Structurally Unrelated Inhibitors: If a different inhibitor with a distinct chemical scaffold targeting Nav1.7 produces the same biological effect, it strengthens the evidence for an on-target mechanism.[6]
-
Genetic Validation: Compare the phenotype from your inhibitor with that from genetic knockdown (siRNA, shRNA) or knockout (CRISPR-Cas9) of the SCN9A gene (which encodes Nav1.7). A mismatch in phenotypes suggests potential off-target effects.[6]
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's known potency for Nav1.7. Effects occurring at much higher concentrations are more likely to be off-target.[7]
Q3: What strategies can be employed to improve the selectivity of Nav1.7 inhibitors?
A3: Improving selectivity is a key challenge in Nav1.7 inhibitor development.[4] Key strategies include:
-
Targeting Unique Binding Sites: Instead of the highly conserved pore region, designing inhibitors that bind to more unique extracellular sites or allosteric sites, such as the voltage-sensor domains (VSDs), can enhance selectivity.[8][9][10] The sulfonamide class of inhibitors, for example, often targets the VSD4.[4][8]
-
Exploiting State-Dependence: Developing inhibitors that preferentially bind to the inactivated state of the Nav1.7 channel can improve selectivity. Neurons in pain pathways are often depolarized and fire at high frequencies, leading to an accumulation of channels in the inactivated state.[11]
-
Indirect Modulation: Targeting proteins that interact with and modulate Nav1.7, such as the Collapsin Response Mediator Protein 2 (CRMP2), offers an alternative approach to indirectly inhibit channel function with potentially higher specificity.[12]
Troubleshooting Guides
Problem 1: My this compound shows high potency in vitro but has low efficacy or unexpected side effects in vivo.
-
Possible Cause: Poor pharmacokinetic properties, lack of target engagement in the relevant tissue, or in vivo off-target effects not captured by in vitro assays.
-
Troubleshooting Steps:
-
Assess Pharmacokinetics (PK): Determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. High plasma protein binding can reduce the free concentration of the drug available to interact with the target.[13]
-
Measure Target Engagement: Use techniques like positron emission tomography (PET) or measure downstream biomarkers to confirm that the inhibitor is reaching and binding to Nav1.7 in the target tissue (e.g., dorsal root ganglia) at sufficient concentrations.[4]
-
Expand Off-Target Screening: Screen the inhibitor against a broader panel of receptors, enzymes, and ion channels to identify potential new off-target interactions that could explain the in vivo phenotype.
-
Evaluate State-Dependence: The in vivo state of the Nav1.7 channel may differ from the conditions in your in vitro assay. Ensure your in vitro assays (e.g., electrophysiology protocols) mimic physiological or pathophysiological conditions as closely as possible.[11]
-
Problem 2: I am observing conflicting results between different in vitro screening assays (e.g., fluorescence-based vs. electrophysiology).
-
Possible Cause: Different assays have varying sensitivities to different mechanisms of inhibition. For example, some fluorescence-based assays that use activators like veratridine are biased towards detecting pore-blocking compounds and may fail to identify potent VSD modulators.[8][14][15]
-
Troubleshooting Steps:
-
Understand Assay Mechanism: Be aware of how each assay works. Veratridine-based membrane potential assays primarily detect pore blockers.[8]
-
Modify Assay Design: To detect non-pore blockers (e.g., VSD4 binders), consider using a VSD-binding activator instead of veratridine in your membrane potential assay.[8]
-
Use Electrophysiology as the Gold Standard: Automated patch-clamp electrophysiology is considered the most reliable method for characterizing the mechanism of action and state-dependence of Nav channel inhibitors.[1][16] Use this technique to confirm hits from higher-throughput screens.
-
Data Presentation
Table 1: Selectivity Profile of Representative Nav1.7 Inhibitors
| Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) | Target Site | Reference |
| PF-05089771 | ~11 | >10,000 | >900x | VSD4 | [17] |
| GDC-0276 | 0.6 | >30,000 | >50,000x | VSD4 | [4] |
| MK-2075 | 85 (human) | >30,000 | >350x | Not Specified | [5] |
| Compound [I] | 39 (human) | >100,000 | >2500x | Extracellular Pore | [18] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for Assessing Nav1.7 Inhibition and Selectivity
This protocol provides a general framework for using an automated patch-clamp system (e.g., SyncroPatch 768PE) to determine the potency and selectivity of a test compound.[16]
-
Cell Preparation:
-
Use HEK293 cells stably expressing the human Nav1.7 channel (or other Nav channel isoforms for selectivity testing).
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach cells using a gentle detachment solution, wash with a serum-free external solution, and resuspend to a final concentration of approximately 1x10^6 cells/mL.
-
-
Solutions:
-
Internal Solution (in mM): 10 NaCl, 135 CsF, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES (pH 7.4 with NaOH).
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
-
-
Electrophysiology Protocol:
-
Cell Sealing: Pipette the cell suspension into the patch-clamp chip and allow cells to be captured and form giga-ohm seals.
-
Whole-Cell Configuration: Achieve whole-cell access.
-
Voltage Protocol for State-Dependence:
-
Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak current.
-
To assess inhibition of the inactivated state, use a pre-pulse to a depolarizing potential (e.g., -60 mV for 500 ms) to accumulate channels in the inactivated state before the test pulse.
-
-
Compound Application: Apply the vehicle control followed by increasing concentrations of the test compound, allowing for sufficient incubation time (e.g., 3-5 minutes) at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current for each concentration.
-
Normalize the current to the control (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Repeat the protocol for other Nav channel isoforms to determine the selectivity profile.
-
Visualizations
Caption: Workflow for identifying and characterizing selective Nav1.7 inhibitors.
Caption: Decision tree for troubleshooting suspected off-target effects.
Caption: On-target vs. off-target effects of a this compound.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. esrf.fr [esrf.fr]
- 11. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 18. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on improving the selectivity of small molecule Nav1.7 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for Nav1.7 a major challenge?
A1: Achieving high selectivity for Nav1.7 is difficult due to the high degree of sequence homology among the nine different voltage-gated sodium channel (Nav) isoforms, particularly in the pore region where many non-selective drugs bind.[1] Off-target inhibition of other Nav subtypes can lead to significant safety concerns. For instance, inhibition of Nav1.5 can cause cardiac arrhythmias, while effects on Nav1.1, Nav1.2, and Nav1.6 can lead to central nervous system (CNS) side effects.[2]
Q2: My highly selective Nav1.7 inhibitor shows poor efficacy in preclinical pain models. What are the potential reasons?
A2: This is a common issue. Several factors could contribute to this discrepancy:
-
Insufficient Target Engagement: Even with high in vitro potency, the compound may not be reaching the target tissue in sufficient concentrations to achieve the required level of channel block (often estimated to be >80%).
-
State-Dependence: Many selective inhibitors preferentially bind to the inactivated state of the channel. The electrophysiological conditions in vivo may not favor this state to the same extent as the in vitro assay conditions.
-
Role of Other Nav Subtypes: In certain neuropathic pain models, other Nav subtypes like Nav1.8 may play a more dominant role, diminishing the effect of a highly selective this compound.[2]
-
Mismatch between Preclinical Models and Clinical Pain States: Preclinical studies often use inflammatory pain models, while clinical trials frequently focus on neuropathic pain, where the role of Nav1.7 might be less critical.[3]
-
Endogenous Opioid System Involvement: Evidence suggests that the analgesic effects of Nav1.7 loss-of-function are partly mediated by the endogenous opioid system. A selective inhibitor might not replicate this complex interplay.[4]
Q3: What is state-dependent inhibition, and why is it important for Nav1.7 selectivity?
A3: State-dependent inhibition refers to a compound's ability to bind with higher affinity to a specific conformational state of the ion channel (resting, open, or inactivated). Many selective Nav1.7 inhibitors, such as aryl sulfonamides, exhibit strong state-dependence, preferentially binding to the inactivated state.[5][6] This is a key mechanism for achieving selectivity, as the voltage-sensor domain 4 (VSD4), a common binding site for these inhibitors, becomes more accessible in the inactivated state.[7] Exploiting state-dependence allows for targeting of channels in pathologically relevant states (e.g., in rapidly firing neurons where more channels are in the inactivated state) while sparing channels in resting states, which can reduce side effects.
Q4: How can I be sure that the observed effects of my compound are on-target?
A4: Distinguishing on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Use Structurally Unrelated Inhibitors: If different chemical scaffolds targeting Nav1.7 produce the same physiological effect, it is more likely to be an on-target effect.
-
Control Experiments: Utilize cell lines that do not express Nav1.7 or use siRNA to knock down its expression. If the compound's effect persists, it is likely an off-target effect.[8]
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's known potency for Nav1.7.
-
Comprehensive Off-Target Screening: Screen your compound against a panel of other ion channels (especially other Nav subtypes) and common off-targets like kinases to identify any unintended activities.[8]
Troubleshooting Guides
Electrophysiology Assays (Manual and Automated Patch-Clamp)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values | Inconsistent cell health or passage number. | Use cells within a consistent passage number range and ensure high viability (>95%) before starting the experiment. |
| Unstable seal resistance during recording. | Optimize cell capture and sealing parameters on automated platforms. For manual patch-clamp, ensure clean pipettes and optimal cell membrane condition. | |
| Compound precipitation or instability in solution. | Check the solubility of your compound in the recording solution. Prepare fresh solutions for each experiment. | |
| Apparent lack of state-dependent inhibition | Incorrect voltage protocol. | Ensure your voltage protocol effectively isolates the resting and inactivated states. For resting state, use a hyperpolarized holding potential (e.g., -120 mV) and for inactivated state, use a more depolarized holding potential (e.g., -80 mV).[6] |
| Insufficient pre-incubation time with the compound. | Allow sufficient time for the compound to equilibrate and bind to the channels, especially for slowly acting inhibitors. | |
| Low success rate in automated patch-clamp | Poor cell suspension quality (clumps, debris). | Filter the cell suspension before loading onto the system. Optimize cell dissociation protocols to obtain a single-cell suspension. |
| Incorrect cell density. | Titrate the cell density to find the optimal concentration for your specific automated patch-clamp platform. |
Fluorescence-Based Membrane Potential Assays (e.g., FLIPR)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio or no response | Suboptimal dye loading. | Ensure cells are incubated with the dye for the recommended time and temperature. Check for dye phototoxicity by minimizing light exposure. |
| Inappropriate agonist concentration. | Titrate the concentration of the Nav1.7 activator (e.g., veratridine) to achieve a robust and reproducible signal. | |
| Cell monolayer is not confluent or is unhealthy. | Plate cells at an appropriate density to ensure a confluent monolayer on the day of the assay. Visually inspect cells for normal morphology. | |
| Fluorescence drop upon compound addition | Compound has inherent fluorescence or quenching properties. | Run a control plate with compound and no cells to assess background fluorescence. |
| Cytotoxic effects of the compound. | Perform a separate cytotoxicity assay to rule out cell death as the cause of the signal drop. | |
| Assay fails to detect known selective inhibitors | Assay design is biased towards pore blockers. | Conventional assays using activators like veratridine can be biased against VSD4-targeting inhibitors. Consider using a mutant Nav1.7 channel (e.g., N1742K) and a VSD4-binding activator to specifically screen for non-pore blocking mechanisms.[9] |
Quantitative Data Summary
Table 1: Selectivity Profiles of Representative Small Molecule Nav1.7 Inhibitors
| Compound | Nav1.7 IC50 (nM) | Selectivity over Nav1.5 (> fold) | Selectivity over Nav1.8 (> fold) | Selectivity over other Nav subtypes | Reference(s) |
| PF-05089771 | 11 | >1000 | >1000 | 10-fold (Nav1.2) to 900-fold (Nav1.3, Nav1.4) | [10][11] |
| ST-2530 | 25 (Kd) | >1000 | >1000 | >500-fold (Nav1.1, Nav1.3, Nav1.6) | [5] |
| Compound [I] (Siteone) | 39 | >2500 | >2500 | >100000 nM for off-targets | [12] |
| TC-N 1752 | 170 | ~6.5 | ~13 | ~1.8-fold (Nav1.3), ~2.4-fold (Nav1.4) | [6] |
Table 2: Selectivity of Peptide Toxin Analogues against Human Nav Subtypes
| Peptide | Nav1.7 IC50 (nM) | Selectivity over Nav1.1 (> fold) | Selectivity over Nav1.2 (> fold) | Selectivity over Nav1.5 (> fold) | Reference(s) |
| sTsp1a | 10.3 | 45 | 24 | >100 | [2] |
| PTx2-3127 | 7 | >1000 | - | >1000 | [13] |
| PTx2-3258 | 4 | >1000 | - | >1000 | [13] |
| Engineered CcoTx1 | 2.5 | - | 80 | >1200 |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[5]
-
-
Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
-
-
Voltage Protocols:
-
Resting State Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse to 0 mV (e.g., for 10 ms) to elicit a sodium current.
-
Repeat this at a low frequency (e.g., 0.1 Hz) to minimize channel inactivation.
-
-
Inactivated State Protocol:
-
Hold the membrane potential at a more depolarized level (e.g., -80 mV) to induce partial inactivation.
-
Apply a depolarizing test pulse to 0 mV (e.g., for 10 ms) to elicit the current from the available channels.
-
-
-
Data Acquisition and Analysis:
-
Record baseline currents for both protocols before compound application.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value for both resting and inactivated states.
-
Protocol 2: Automated Patch-Clamp (e.g., Qube 384) Screening for Nav1.7 Inhibitors
-
Cell Preparation:
-
Harvest CHO or HEK293 cells stably expressing human Nav1.7.
-
Prepare a high-viability single-cell suspension at the optimal density for the instrument.
-
-
Solutions:
-
Use the instrument manufacturer's recommended external and internal solutions.
-
-
Voltage Protocol for Selectivity Screening:
-
This protocol is designed to assess both resting and inactivated state block in a single run.
-
Step 1 (Resting State): From a holding potential of -120 mV, apply a 20 ms depolarizing pulse to 0 mV.
-
Step 2 (Inactivated State): From a holding potential of -80 mV, apply a 20 ms depolarizing pulse to 0 mV.
-
-
Experimental Run:
-
Prime the system and load the cell suspension and compound plates.
-
Initiate the automated run, which includes cell capture, sealing, whole-cell formation, and compound application.
-
Record baseline currents before and after the addition of the test compounds at various concentrations.
-
-
Data Analysis:
-
The instrument's software will automatically calculate the percentage of inhibition for both voltage protocols.
-
Generate concentration-response curves and calculate IC50 values for both resting and inactivated states to determine state-dependence.
-
To determine selectivity, run the same protocol on cell lines expressing other Nav subtypes (e.g., Nav1.5, Nav1.2, etc.).
-
Protocol 3: FLIPR Membrane Potential Assay
-
Cell Preparation:
-
Plate HEK293 cells stably expressing Nav1.7 in black-walled, clear-bottom 384-well microplates.
-
Incubate overnight to allow for the formation of a confluent monolayer.[11]
-
-
Dye Loading:
-
Compound and Agonist Plate Preparation:
-
Prepare a plate with serial dilutions of your test compounds.
-
Prepare a separate plate with the Nav1.7 activator (e.g., veratridine) at a predetermined optimal concentration.
-
-
FLIPR Experiment:
-
Place the cell plate and compound/agonist plates into the FLIPR instrument.
-
The instrument will first add the test compounds to the cell plate and incubate for a specified period (e.g., 3-5 minutes).
-
Next, the instrument will add the agonist to stimulate the Nav1.7 channels.
-
Fluorescence is monitored in real-time before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is a measure of Nav1.7 channel activity.
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in the presence of the compound to the control wells.
-
Generate concentration-response curves and determine the IC50 values.
-
Visualizations
Caption: Role of Nav1.7 in nociceptive signaling and inhibitor action.
Caption: Workflow for selective this compound development.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. nanion.de [nanion.de]
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Nav1.7 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Nav1.7 antagonist shows high potency in vitro but poor efficacy in vivo. What are the potential reasons for this discrepancy?
A1: This is a common challenge in Nav1.7 drug development. Several factors can contribute to this disconnect between preclinical and clinical or in vivo results:
-
Pharmacokinetics and Target Engagement: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target Nav1.7 channels in peripheral sensory neurons at a sufficient concentration and for an adequate duration.[1]
-
Formulation Issues: Poor solubility of the antagonist can limit its bioavailability.[2]
-
Off-Target Effects: The compound might interact with other ion channels or targets that could counteract its analgesic effect or cause dose-limiting side effects.[3][4]
-
Animal Model Selection: The chosen animal model of pain may not be predominantly driven by Nav1.7. For instance, while inflammatory pain models often show good responses to Nav1.7 antagonists, some neuropathic pain models have shown inconsistent results.[5][6][7][8]
-
Species Differences: There can be variations in the amino acid sequence of Nav1.7 between species, potentially affecting drug binding and potency.
-
Incomplete Target Inhibition: Unlike genetic knockouts where the channel is completely absent, pharmacological blockade is often incomplete, which may not be sufficient to produce a strong analgesic effect.[1]
Q2: How can I improve the in vivo efficacy of my Nav1.7 antagonist?
A2: Several strategies can be employed to enhance in vivo efficacy:
-
Formulation Optimization: Improving the formulation can significantly enhance bioavailability. For poorly soluble compounds, techniques like dry granulation with pH modifiers (e.g., sodium bicarbonate) can improve dissolution.[2][9]
-
Combination Therapy: Co-administration of a Nav1.7 antagonist with a low dose of an opioid (e.g., buprenorphine, oxycodone) or an enkephalinase inhibitor has been shown to produce synergistic analgesic effects in animal models.[10][11][12][13][14][15][16] This approach is based on the observation that Nav1.7 loss-of-function can lead to an upregulation of endogenous opioid signaling.[10][11][13][15]
-
Rational Drug Design: Modifying the chemical structure of the antagonist can improve its pharmacokinetic properties and target residence time. For example, creating antagonists with very slow dissociation from the Nav1.7 channel has been correlated with improved efficacy.
-
Re-evaluation of Animal Models: Ensure the selected in vivo pain model is appropriate and sensitive to Nav1.7 modulation. The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a commonly used model that has shown responsiveness to Nav1.7 inhibition.[11][17]
Q3: What are the critical parameters to consider when performing electrophysiological recordings for Nav1.7 antagonists?
A3: Obtaining high-quality and reproducible electrophysiology data is crucial. Key parameters include:
-
Cell Line and Channel Expression: Use a stable cell line (e.g., HEK293 or CHO) with robust and consistent expression of human Nav1.7.[16] Be aware that some cell lines, like ND7/23, may have endogenous sodium channel expression that could interfere with your measurements.[18]
-
Voltage Protocols: The choice of voltage protocol is critical for assessing state-dependent inhibition, a common mechanism for selective Nav1.7 antagonists. Protocols should be designed to assess the compound's effect on the channel in the resting, open, and inactivated states.[5][19]
-
Data Quality Control: Monitor parameters like seal resistance (ideally >500 MΩ), peak current amplitude (>500 pA), and current stability throughout the experiment.[20]
-
Temperature: Perform experiments at a controlled temperature, as channel gating kinetics are temperature-dependent.
Troubleshooting Guides
Electrophysiology (Patch-Clamp)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Seal Resistance | Poor cell health; Debris in solutions or on the patch pipette; Incorrect pipette size or shape; Mechanical vibration. | Use healthy, low-passage cells; Filter all solutions; Fire-polish pipettes; Use an anti-vibration table. |
| Current Rundown/Instability | Deterioration of the whole-cell patch configuration; Slow inactivation of Nav1.7 channels; Compound precipitation. | Use fresh, healthy cells; Optimize the voltage protocol to minimize channel cycling; Ensure compound solubility in the extracellular solution.[20] |
| Inconsistent IC50 Values | Inaccurate compound concentrations; State-dependent effects not accounted for; Variability in cell expression levels; Temperature fluctuations. | Prepare fresh serial dilutions for each experiment; Use appropriate voltage protocols to probe different channel states;[5] Monitor channel expression levels (e.g., via capacitance measurements); Maintain a constant recording temperature. |
| Low Success Rate in Automated Patch-Clamp (APC) | Poor cell preparation (clumps, debris); Incorrect cell density; Suboptimal cell catching and sealing parameters. | Ensure a single-cell suspension with high viability; Optimize cell density for the specific APC platform; Systematically adjust pressure and duration for cell catching, sealing, and membrane rupture.[20][21] |
In Vivo Pain Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Behavioral Responses | Improper animal handling and habituation; Inconsistent drug administration; Subjectivity in scoring pain behaviors. | Acclimate animals to the testing environment and equipment;[20] Ensure accurate and consistent dosing and route of administration; Use blinded observers and standardized scoring criteria; Employ automated systems (e.g., electronic von Frey) where possible to reduce operator bias.[22][23] |
| Lack of Analgesic Effect | Insufficient target engagement (poor PK/formulation); Inappropriate pain model; Dose is too low. | Perform pharmacokinetic studies to confirm adequate exposure; Choose a pain model known to be Nav1.7-dependent (e.g., CFA-induced inflammatory pain);[17][24] Conduct a dose-response study to identify the optimal therapeutic dose. |
| Adverse Effects at Higher Doses | Off-target activity (e.g., on Nav1.5 in the heart or other CNS channels); Poor selectivity. | Perform selectivity profiling against other Nav subtypes (Nav1.4, Nav1.5, Nav1.6) and other relevant ion channels;[3] Consider structural modifications to improve selectivity. |
Experimental Protocols
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This protocol describes the induction of a localized inflammation in the rodent hind paw to model inflammatory pain.
-
Animal Preparation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the housing and handling conditions for at least 3 days prior to the experiment.
-
CFA Injection:
-
Briefly restrain the animal.
-
Inject 20 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the left hind paw using a 30-gauge needle.[25] The contralateral paw can be injected with saline to serve as a control.
-
-
Behavioral Testing: Assess pain behaviors at baseline (before CFA injection) and at various time points post-injection (e.g., 4, 24, 48 hours, and up to 7 days).
-
Drug Administration: Administer the Nav1.7 antagonist via the desired route (e.g., intraperitoneal, oral) at a predetermined time before behavioral testing.
Manual Patch-Clamp Protocol for Nav1.7
This protocol outlines the general steps for recording Nav1.7 currents from a stably transfected cell line.
-
Cell Preparation: Plate CHO or HEK293 cells stably expressing human Nav1.7 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.[27]
-
Apply voltage protocols to elicit Nav1.7 currents and assess the effect of the antagonist. A typical protocol to assess tonic block involves stepping the voltage from -120 mV to 0 mV for 20 ms.[27]
-
Quantitative Data
Table 1: Comparative IC50 Values of Selected Nav1.7 Antagonists
| Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) | Reference |
| Tetrodotoxin (TTX) | 18.6 | >10,000 | >537 | [19] |
| Saxitoxin (STX) | 702 | >10,000 | >14 | [19][28] |
| PF-05089771 | ~30 | >30,000 | >1000 | [9][29] |
| ProTx-II | 1-1.5 | >100 | >67 | [30] |
| (+)−10o | 0.78 | 33,610 | >43,000 | [14] |
| Tsp1a | 10 | >1000 | >100 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., voltage protocol, cell line).
Visualizations
Caption: A typical workflow for the development of a Nav1.7 antagonist.
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Caption: The role of Nav1.7 in the pain signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. criver.com [criver.com]
- 12. sophion.com [sophion.com]
- 13. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Automated Gait Analysis in Mice with Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 22. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 23. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 26. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 27. nanion.de [nanion.de]
- 28. biorxiv.org [biorxiv.org]
- 29. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
For researchers and drug development professionals working with the voltage-gated sodium channel Nav1.7, achieving consistent and reproducible data is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability in Nav1.7 functional assays.
Troubleshooting Guides
This section provides solutions to specific problems encountered during Nav1.7 experiments, categorized by assay type.
Electrophysiology Assays (Manual and Automated Patch-Clamp)
Problem: Inconsistent current amplitude or rundown over time.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Health & Viability | Ensure cells are in a logarithmic growth phase and have high viability (>95%) before starting the experiment. Avoid using cells that are over-confluent. |
| Cell Line Stability | Regularly perform quality control on your cell line to ensure stable expression of Nav1.7.[1] High-passage numbers can lead to decreased expression and altered channel properties.[2] It is recommended to use cells within a defined passage range. Some stable cell lines have demonstrated consistent sodium current expression for at least four weeks in culture or over 65 passages.[1] |
| Seal Resistance | Aim for a giga-ohm seal (>1 GΩ) for optimal recording quality.[3][4] Low seal resistance can lead to leaky recordings and inaccurate measurements. The use of fluoride in the internal solution can help improve seal resistance in automated patch-clamp experiments.[5] |
| Voltage Protocol | An inappropriate holding potential can lead to the accumulation of channels in an inactivated state. Ensure the holding potential is negative enough to keep the channels in a resting state between stimuli. |
| Internal Solution Composition | The composition of the internal solution can affect channel function. For instance, the presence of fluoride can alter the voltage-dependence of activation and inactivation.[5] Ensure consistency in the preparation and composition of your internal solution. |
| Temperature Fluctuations | Nav1.7 channel gating is sensitive to temperature.[6][7][8] Maintaining a stable and consistent temperature throughout the experiment is crucial for reproducible results. Even small temperature changes can shift the voltage dependence of activation.[6][7] |
Problem: High variability in IC50 values for test compounds.
Possible Causes & Solutions:
| Cause | Solution |
| State-Dependence of Compound | Many Nav1.7 inhibitors exhibit state-dependent binding, meaning their affinity for the channel depends on whether it is in the resting, open, or inactivated state.[9][10] Ensure your voltage protocol is designed to probe the desired channel state consistently. |
| Use-Dependence of Compound | Some compounds show use-dependent block, where their inhibitory effect increases with repeated channel activation.[11][12] The frequency of stimulation in your protocol will significantly impact the measured IC50. |
| Solution Exchange Speed | In automated patch-clamp systems, the speed of solution exchange can influence the apparent potency of a compound, especially for rapidly acting blockers.[5] Calibrate and validate the solution exchange time on your platform. |
| Compound Stability & Solubility | Ensure the test compound is stable and fully dissolved in the external solution. Precipitation of the compound can lead to inaccurate concentration and variable results. |
| Voltage Errors | High access resistance can lead to voltage errors, which can shift the measured half-maximal activation voltage (V1/2) and affect IC50 values.[3] |
Fluorescence-Based Assays (e.g., FLIPR)
Problem: Low signal-to-noise ratio or small assay window.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Dye Loading | Ensure optimal dye concentration and loading time for your specific cell line. Inadequate loading can result in a weak fluorescent signal. |
| Cell Density | Cell density in the assay plate can significantly impact the signal. Optimize cell seeding density to achieve a confluent monolayer without overgrowth. |
| Activator Concentration | The concentration of the channel activator (e.g., veratridine) is critical.[13][14] A sub-maximal concentration may be required to detect potentiation, while a high concentration might mask the effects of weak inhibitors. |
| Assay Design Bias | Conventional membrane potential assays using activators like veratridine may be biased towards non-selective pore blockers and fail to detect potent, selective modulators that act on the voltage-sensing domains.[10][14] Consider using alternative activators or assay designs to detect different classes of modulators.[10] |
| Phototoxicity/Photobleaching | Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to a decrease in signal. Minimize light exposure and use appropriate filter sets. |
Problem: High well-to-well variability.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate is a common source of variability. Ensure proper mixing of the cell suspension before and during plating. |
| Edge Effects | Wells on the edge of the plate are prone to evaporation and temperature gradients, which can affect cell health and assay performance. Consider leaving the outer wells empty or filling them with a buffer solution. |
| Pipetting Errors | Inaccurate or inconsistent dispensing of cells, dyes, or compounds will lead to significant variability. Use calibrated pipettes and proper technique. |
| Instrument Settings | Ensure consistent instrument settings (e.g., excitation/emission wavelengths, read times, temperature) for all plates. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal passage number for my Nav1.7 expressing cell line?
A1: The ideal passage number can vary between cell lines. It is crucial to establish a specific passage range for your experiments during assay development. Regularly monitor key parameters such as current density, channel kinetics, and pharmacological response to a reference compound to ensure consistency. Some commercially available stable cell lines have been shown to maintain stable current expression for at least four weeks or over 65 passages.[1] Exceeding the recommended passage number can lead to genetic drift, decreased channel expression, and altered cellular physiology, all of which contribute to experimental variability.[2]
Q2: How does temperature affect my Nav1.7 assay results?
A2: Temperature significantly influences Nav1.7 channel gating properties. Increasing temperature can cause a hyperpolarizing shift in the voltage-dependence of activation.[6][7][8] This means the channel opens at more negative membrane potentials at higher temperatures. Inconsistent temperature control can therefore lead to shifts in channel availability and affect the potency of state-dependent inhibitors. It is critical to maintain a constant and recorded temperature throughout your experiments.
Q3: Why do my IC50 values for a known inhibitor differ from published values?
A3: Discrepancies in IC50 values can arise from several factors:
-
Different Experimental Conditions: Variations in voltage protocols, holding potentials, stimulation frequencies, and cell lines used can all lead to different results.
-
State-Dependence: The published value may have been determined under conditions that favor a specific channel state (resting, open, or inactivated) that differs from your assay conditions.[9][10]
-
Assay Format: A significant potency shift can be observed between electrophysiology and fluorescence-based membrane potential assays.[10] This can be due to the non-linear readout of the fluorescent assay and the specific activators used.
-
Solution Composition: The presence of certain ions or modulators in the recording solutions can alter compound potency.
Q4: Should I use fluoride in my internal solution for patch-clamp experiments?
A4: The use of fluoride in the internal solution is a common practice in automated patch-clamp systems to improve seal resistance and the stability of recordings.[5] However, it is important to be aware that internal fluoride can affect the voltage-dependence of channel activation and inactivation.[5] If you are studying the subtle effects of a compound on channel gating, it is advisable to perform experiments with a more physiological, fluoride-free internal solution and compare the results.
Q5: What are the key differences in Nav1.7 expression and function between human and rodent models?
A5: There are significant species differences in the expression levels of Nav channel subtypes in dorsal root ganglion (DRG) neurons. Human DRGs have a much higher relative expression of Nav1.7 compared to mouse DRGs, which in turn have a higher expression of Nav1.8. These differences can have important implications for the translation of findings from animal models to humans.
Experimental Protocols
Detailed Methodology for Manual Patch-Clamp Electrophysiology
This protocol provides a general framework for recording Nav1.7 currents. Specific parameters should be optimized for the particular cell line and experimental question.
-
Cell Preparation:
-
Culture cells expressing Nav1.7 (e.g., HEK293 or CHO stable cell lines) under standard conditions.
-
On the day of recording, detach cells using a non-enzymatic dissociation solution to minimize protease effects on channel function.
-
Resuspend cells in the external recording solution at an appropriate density.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF can be replaced with CsCl for fluoride-free conditions).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.[4]
-
Hold the cell at a potential of -120 mV to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit Nav1.7 currents and determine the current-voltage (I-V) relationship.
-
To assess steady-state inactivation, apply a series of pre-pulses to various potentials before a test pulse to a constant voltage (e.g., 0 mV).
-
Detailed Methodology for a Fluorescence-Based Membrane Potential Assay
This protocol outlines a general procedure for a FLIPR-based assay.
-
Cell Plating:
-
Seed Nav1.7-expressing cells into 96- or 384-well black-walled, clear-bottom plates at a pre-optimized density.
-
Culture for 24-48 hours to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the compound solutions to the cell plate and incubate for a desired period to allow for compound binding.
-
-
Signal Detection:
-
Place the cell plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add the channel activator (e.g., veratridine) to all wells simultaneously using the instrument's fluidics system.[13]
-
Record the change in fluorescence over time. The influx of Na+ through open Nav1.7 channels will cause membrane depolarization, leading to a change in the fluorescence signal.
-
Analyze the data to determine the effect of the test compounds on the activator-induced depolarization.
-
Visualizations
Caption: Troubleshooting workflow for Nav1.7 functional assays.
Caption: Gating states of Nav1.7 and state-dependent drug interaction.
References
- 1. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 2. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting patch-clamp electrophysiology experiments on the voltage-gated sodium channel Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What are the typical current densities I should expect for Nav1.7?
A1: In heterologous expression systems like HEK293 or CHO cells, peak Nav1.7 current densities can range from approximately -200 pA/pF to over -500 pA/pF. However, this can vary significantly based on the expression system, transfection efficiency, and cell health. For instance, whole-cell voltage clamp recordings from cells co-expressing wild-type Nav1.7 with β1 and β2 subunits have shown peak amplitudes of -373 ± 70 pA/pF.[1] Untransfected ND7/23 cells, which endogenously express Nav1.7, show average peak sodium currents of around -2.12 nA.[2][3]
Q2: Why is Nav1.7 considered a challenging channel to record?
A2: Nav1.7 channels are known for their fast kinetics and susceptibility to rundown, where the current amplitude diminishes over the course of an experiment. They are also sensitive to the composition of the internal solution and require healthy cells for stable expression and recordings. Furthermore, achieving a stable giga-ohm seal can be challenging, which is a prerequisite for high-quality recordings.
Q3: What are the recommended cell lines for expressing Nav1.7?
A3: Several cell lines are suitable for Nav1.7 expression. Human Embryonic Kidney (HEK293) cells are widely used and can be transiently or stably transfected.[1][4] Chinese Hamster Ovary (CHO) cells are another common choice, with stable cell lines available that are compatible with automated patch-clamp systems.[5][6] TE671 cells, a human rhabdomyosarcoma cell line, endogenously express Nav1.7 and have been validated as a suitable model for drug screening.[7][8] ND7/23 cells also endogenously express Nav1.7 and exhibit robust inward sodium currents.[3]
Q4: What are the critical components of the internal and external recording solutions?
A4: The external solution is typically a physiological saline solution containing NaCl as the primary charge carrier for the sodium current. The internal (pipette) solution should contain a cesium or potassium-based salt (e.g., CsF or KCl) to block outward potassium currents, along with chelators like EGTA to control intracellular calcium levels. It is also crucial to include ATP and GTP in the internal solution to support cellular metabolism and reduce current rundown. The osmolarity of the internal solution should be slightly lower (around 10%) than the external solution to facilitate seal formation and stability.[9]
Troubleshooting Guide
Problem 1: Low or No Nav1.7 Current
Q: I've successfully patched a cell, but I'm seeing very small or no Nav1.7 currents. What could be the issue?
A: This is a common issue with several potential causes. Below is a systematic approach to troubleshoot the problem.
-
Cell Health and Expression:
-
Sub-optimal Cell Culture Conditions: Ensure cells are healthy, not overgrown, and from a low passage number. Unhealthy cells will not express channels optimally.
-
Low Transfection Efficiency: If using transient transfection, optimize the protocol. Use fluorescence markers (e.g., GFP) to identify successfully transfected cells.[1]
-
Poor Cell Line: Consider using a validated stable cell line for more consistent expression.[5]
-
-
Recording Conditions:
-
Incorrect Holding Potential: Nav1.7 channels can be in a steady-state inactivated state at depolarized potentials. Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure channels are in a resting, available state before applying a depolarizing stimulus.[10][11]
-
Current Rundown: Nav1.7 currents can diminish rapidly after achieving whole-cell configuration. Include ATP and GTP in your internal solution to preserve channel function. Record currents promptly after breaking into the cell.
-
-
Experimental Setup:
-
Blocked Pipette Tip: Debris can clog the pipette tip, preventing good electrical access to the cell interior.[12] Ensure your solutions are filtered and the pipette is clean.
-
Problem 2: Unstable Recordings and Current Rundown
Q: My Nav1.7 currents are present initially but decrease in amplitude quickly. How can I improve the stability of my recordings?
A: Current rundown is a frequent challenge. Here are some strategies to mitigate it:
-
Internal Solution Composition:
-
Metabolic Support: The inclusion of ATP (2-5 mM) and GTP (0.1-0.5 mM) in the internal solution is critical for maintaining channel phosphorylation and preventing rundown. Phosphocreatine can also be added to help regenerate ATP.[13]
-
Fluoride vs. Chloride: While CsF is excellent for blocking potassium channels, it can sometimes accelerate rundown. If rundown is severe, consider replacing some or all of the CsF with CsCl.
-
-
Recording Technique:
-
Minimize Recording Time: Plan your voltage protocols efficiently to acquire the necessary data before significant rundown occurs.
-
Temperature Control: Maintain a stable room temperature, as temperature fluctuations can affect channel kinetics and recording stability.
-
-
Cell Health:
-
Healthy Cells are Key: As mentioned previously, starting with healthy, robustly expressing cells is the best defense against rundown.
-
Problem 3: Difficulty Achieving a Giga-ohm Seal
Q: I'm struggling to form a stable giga-ohm seal on my cells. What can I do to improve my success rate?
A: A high-resistance seal is fundamental for low-noise recordings. Here are several factors to consider:
-
Pipette Preparation:
-
Pipette Polishing: Fire-polishing the pipette tip can create a smoother surface, which facilitates a tighter seal with the cell membrane.[9] Polishing with a focused ion beam has also been shown to improve gigaseal formation.[14]
-
Pipette Resistance: For whole-cell recordings, pipette resistances of 2-5 MΩ are generally suitable.[13] If you are having trouble, try adjusting the pipette tip size.
-
-
Cell and Solution Conditions:
-
Clean Cell Surface: Ensure the cell surface is free of debris. A brief application of positive pressure as you approach the cell can help clear the membrane.[15]
-
Solution Osmolarity: Having a slightly lower osmolarity in the pipette solution compared to the bath solution can help the membrane seal against the pipette.[9][16]
-
Reducing Agents: The addition of reducing agents like DTT or TCEP to the external solution has been shown to enhance the success of giga-ohm seal formation and improve longevity.[17]
-
-
Technique:
-
Gentle Suction: Apply gentle and steady negative pressure to form the seal. Abrupt or excessive suction can rupture the membrane.
-
Approach the Cell Slowly: A slow and controlled approach to the cell with the pipette is crucial.
-
Problem 4: Noisy Recordings
Q: My recordings have a high level of background noise. How can I reduce it?
A: Electrical noise can obscure small currents and distort your data. A systematic approach is best for identifying and eliminating noise sources.[18]
-
Grounding:
-
Proper Grounding: Ensure all components of your rig (microscope, manipulators, Faraday cage) are connected to a common ground point to avoid ground loops.[19]
-
Ground Wire: Use a heavy-gauge, braided copper wire for the main ground connection.[19] The reference electrode (Ag/AgCl pellet) in the bath should be properly chlorided and positioned.
-
-
Electrical Interference:
-
Identify the Source: Switch off nearby equipment one by one (monitors, centrifuges, light sources) to see if the noise disappears. A digital oscilloscope can be a useful tool for this.[18]
-
Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Additional shielding with metallic fabric can sometimes help.[18]
-
-
Pipette and Holder:
-
Clean Holder: Clean the pipette holder regularly with ethanol and distilled water to prevent salt buildup, which can be a source of noise.
-
Pipette Capacitance: Keep the level of the bath solution low to minimize the immersion of the pipette, which reduces its capacitance and associated noise.[18]
-
-
Seal Resistance:
-
A Tight Seal is Crucial: A high-resistance gigaseal is the most important factor for low-noise recordings.[18] If the seal resistance is low, the noise will be high.
-
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents
-
Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 onto glass coverslips. Use cells 40-72 hours after plating for optimal recording.[4]
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with CsOH. Supplement with 2 mM Mg-ATP and 0.1 mM Na-GTP just before use.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1-2.5 MΩ when filled with the internal solution.[20]
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
After seal formation, apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.[21]
-
Allow the cell to stabilize for a few minutes before starting recording protocols.
-
-
Voltage Protocols:
-
Activation: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).[10]
-
Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to 0 mV) followed by a test pulse to a voltage that elicits a peak current (e.g., -10 mV or 0 mV) to determine the fraction of available channels.[1]
-
Quantitative Data Summary
Table 1: Typical Biophysical Properties of Nav1.7
| Parameter | Value | Cell Type | Notes |
| V½ of Activation | -22 to -28 mV | HEK293, Oocytes | The voltage at which half of the channels are activated.[1][10] |
| V½ of Steady-State Inactivation | -68 to -73 mV | HEK293, CHO, Oocytes | The voltage at which half of the channels are inactivated.[6][10] |
| Activation Slope Factor (k) | 3.7 to 5.4 mV | Oocytes | A measure of the steepness of the voltage dependence of activation.[10] |
| Inactivation Slope Factor (k) | 3.9 to 6.4 mV | Oocytes | A measure of the steepness of the voltage dependence of inactivation.[10] |
| Time Constant of Inactivation (τh) at -20 mV | ~1.8 ms (with β1) | Oocytes | Co-expression with the β1 subunit significantly accelerates inactivation.[10] |
Table 2: Standard Recording Solutions
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 3 | |
| MgCl₂ | 1 | |
| CaCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 20 | |
| Internal | CsF | 140 |
| NaCl | 10 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 2-5 | |
| Na-GTP | 0.1-0.5 |
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of low or absent Nav1.7 currents.
Caption: The experimental workflow for a whole-cell patch-clamp recording experiment.
Caption: A simplified diagram illustrating the main conformational states of the Nav1.7 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells | PLOS One [journals.plos.org]
- 4. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 6. Making sure you're not a bot! [nanion.de]
- 7. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [nanion.de]
- 9. researchgate.net [researchgate.net]
- 10. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. researchgate.net [researchgate.net]
- 14. engineeringletters.com [engineeringletters.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. Molecular Devices Support Portal [support.moleculardevices.com]
- 20. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nav1.7 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of in vivo studies and optimize the delivery of your Nav1.7 inhibitors for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Nav1.7 inhibitor is potent in vitro but shows little to no efficacy in my in vivo pain model. What are the common reasons for this discrepancy?
A1: This is a frequent challenge in the development of Nav1.7 inhibitors.[1][2][3][4] Several factors can contribute to this in vitro to in vivo translational failure:
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Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to insufficient free plasma concentration at the target site.[1][5] Optimization of the formulation or the route of administration may be necessary to improve the pharmacokinetic profile.[5]
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Target Engagement: Even with adequate plasma concentration, the inhibitor may not be reaching the Nav1.7 channels in the dorsal root ganglia (DRG) or peripheral nerve endings at a sufficient concentration to exert its effect.[2][6][7] Consider using a delivery method that bypasses metabolic pathways or directly targets the peripheral nervous system, such as intrathecal or local administration.[8][9]
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Off-Target Effects: At the concentrations required for efficacy, your inhibitor might be interacting with other ion channels or receptors, leading to confounding effects or toxicity that mask the analgesic properties.[2][5] A thorough selectivity profiling against other Nav channel subtypes (especially Nav1.5) and other relevant targets is crucial.[2][5]
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Animal Model Selection: The chosen animal model of pain may not be predominantly driven by Nav1.7.[1][4] While Nav1.7 is a key player in many pain states, its contribution can vary depending on the specific model and the pain modality being assessed.[4][10] It is advisable to test the inhibitor in multiple, well-validated pain models.[1]
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State-Dependence of the Inhibitor: Many Nav1.7 inhibitors exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel.[11] The firing frequency of nociceptors in your chosen pain model might not be sufficient to induce the inactivated state, thus reducing the inhibitor's efficacy.[12]
Q2: What are the most common routes of administration for Nav1.7 inhibitors in preclinical studies, and what are their pros and cons?
A2: The choice of administration route is critical and depends on the physicochemical properties of the inhibitor and the experimental goals.[8] Here is a summary of common routes:
| Route of Administration | Pros | Cons |
| Oral (PO) | Clinically relevant, convenient for chronic dosing.[13] | Subject to first-pass metabolism, potential for low bioavailability.[13] |
| Intravenous (IV) | Bypasses first-pass metabolism, precise dose control. | Can be invasive for repeated dosing, may require a catheter. |
| Subcutaneous (SC) | Slower absorption than IV, potentially longer duration of action.[14] | Can cause local irritation, variable absorption rates. |
| Intrathecal (IT) | Bypasses the blood-brain barrier, direct delivery to the spinal cord and DRGs, requires lower doses.[15][16][17] | Invasive surgical procedure, potential for motor side effects if not targeted correctly.[18][19] |
| Topical/Local | Minimizes systemic exposure and side effects, targets peripheral nerve endings.[1] | Limited to localized pain models, skin penetration can be a challenge. |
Q3: How can I improve the delivery and target engagement of my this compound?
A3: Several strategies can be employed to enhance delivery and ensure your inhibitor reaches its target:
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Formulation Optimization: For oral administration, consider using formulation strategies like nano-suspensions, lipid-based formulations, or co-administration with absorption enhancers.
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles can protect it from degradation, improve its solubility, and prolong its circulation time.[20] This approach can also be tailored for targeted delivery to specific cell types.[20]
-
Peptide-Based Inhibitors: Some spider venom-derived peptides are potent and selective Nav1.7 inhibitors.[9][21] While their systemic delivery can be challenging due to stability and size, they can be highly effective when administered locally or intrathecally.[16]
-
Gene Therapy Approaches: For long-lasting effects, consider using viral vectors (e.g., AAVs) to deliver shRNAs or CRISPR-based systems to specifically silence the SCN9A gene (which encodes Nav1.7) in nociceptive neurons.[15][22]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High variability in behavioral responses between animals. | - Inconsistent dosing technique.- Improper animal handling leading to stress-induced hypoalgesia.- Incorrect catheter placement for intrathecal injections. | - Ensure all personnel are thoroughly trained on the dosing and behavioral testing protocols.- Acclimatize animals to the experimental setup and handling procedures.- Verify catheter placement post-mortem.[19] |
| Observed toxicity or adverse effects (e.g., motor impairment, cardiovascular changes). | - Off-target effects on other Nav channels (e.g., Nav1.4, Nav1.5, Nav1.6) or other receptors.- Poor solubility of the compound leading to precipitation and embolism (for IV administration). | - Conduct a comprehensive selectivity screen of your inhibitor.- Perform a dose-response study to identify the maximum tolerated dose.- Ensure the formulation is clear and free of precipitates before injection. |
| Analgesic effect is very short-lived. | - Rapid metabolism and clearance of the inhibitor.- The inhibitor has a short residence time on the Nav1.7 channel. | - Investigate the pharmacokinetic profile of your compound.- Consider a formulation that provides sustained release.- For some inhibitors, chronic dosing may lead to a longer-lasting effect.[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Formulation Preparation:
-
For a water-soluble inhibitor, dissolve in sterile water or saline.
-
For a water-insoluble inhibitor, prepare a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 10% Tween 80 in sterile water. Ensure the final formulation is homogenous.
-
-
Animal Handling:
-
Gently restrain the animal (mouse or rat) by grasping the loose skin over the neck and shoulders.
-
-
Dosing:
-
Use a flexible or rigid gavage needle of the appropriate size for the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intrathecal Catheter Implantation and Injection in Rats
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the surgical area over the cisterna magna.
-
-
Catheter Implantation:
-
Make a small incision and expose the atlanto-occipital membrane.
-
Carefully incise the membrane and insert a polyurethane catheter into the intrathecal space.
-
Advance the catheter caudally to the desired spinal level (typically the lumbar enlargement).
-
Secure the catheter with sutures and exteriorize the end at the back of the neck.
-
Close the incision with sutures or staples.
-
-
Post-Operative Care:
-
Administer analgesics and antibiotics as per your institution's guidelines.
-
Allow the animal to recover for at least 5-7 days before starting the experiment.
-
-
Intrathecal Injection:
-
Gently restrain the conscious animal.
-
Connect a syringe containing the sterile, filtered inhibitor solution to the exteriorized catheter.
-
Slowly inject the desired volume (typically 5-10 µL), followed by a small flush of sterile saline (5-10 µL) to ensure the compound reaches the intrathecal space.
-
Visualizations
Caption: Nav1.7 signaling pathway in pain transmission.
Caption: General experimental workflow for in vivo studies.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 target modulation and efficacy can be measured in nonhuman primate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insensitivity to pain induced by a potent selective closed-state this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [nanion.de]
- 13. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mali.ucsd.edu [mali.ucsd.edu]
- 18. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Nanoparticle Delivery System Helps Relieve Pain – CD Bioparticles Blog [cd-bioparticles.com]
- 21. researchgate.net [researchgate.net]
- 22. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test Nav1.7 inhibitors. Our goal is to help you navigate common experimental challenges and improve the predictive validity of your preclinical studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Baseline Pain Thresholds Before Drug Administration
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Acclimatization | Ensure animals are sufficiently accustomed to the testing environment and equipment. | Acclimate animals to the testing room for at least 2-3 days prior to testing. On the day of the experiment, allow animals to habituate to the testing apparatus for at least 30-60 minutes before taking baseline measurements.[1] |
| Environmental Stressors | Minimize external stimuli that could induce stress or anxiety in the animals. | Conduct behavioral testing in a quiet, dedicated room with controlled lighting and temperature. Avoid loud noises and unnecessary movement during the testing period.[1] |
| Time of Day Variation | Account for the influence of circadian rhythms on pain perception and drug metabolism. | Perform all behavioral testing at the same time of day for all experimental groups to ensure consistency.[1] |
| Experimenter Variability | Differences in handling and technique between experimenters can introduce variability. | Standardize the experimental protocol and ensure all experimenters are thoroughly trained on the procedures. If possible, have the same experimenter conduct all tests for a given study. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of Nav1.7 Inhibitor
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Bioavailability/Target Engagement | The compound may not be reaching the Nav1.7 target in sufficient concentrations.[2][3] | Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative routes of administration (e.g., intravenous, intrathecal) if oral bioavailability is low.[1][4] Use a positive control with a known this compound to validate the experimental setup. |
| Compound Instability or Precipitation | The formulated compound may not be stable or may be precipitating out of solution. | Prepare fresh formulations of the test compound for each experiment. Visually inspect the solution for any signs of precipitation before administration.[1] Consider reformulating with different vehicles or solubilizing agents. |
| Suboptimal Dosing | The dose administered may be too low to elicit a significant analgesic effect. | Perform a dose-response study to identify the optimal effective dose of the this compound in your chosen animal model and pain assay.[1] |
| Mismatch Between Pain Model and Nav1.7 Role | The role of Nav1.7 can vary significantly between different pain modalities (e.g., acute, inflammatory, neuropathic).[2][4][5] | Carefully select the animal model to align with the clinical indication being targeted. For example, while Nav1.7 is crucial for acute and inflammatory pain, its role in some neuropathic pain models is less clear.[2][4][5] |
| Development of Tolerance | Preclinical studies often use single doses, whereas clinical scenarios involve repeat dosing, which can lead to tolerance.[4][6][7][8] | If your experimental design involves repeated administration, consider incorporating washout periods and assessing for the development of tolerance. |
Frequently Asked Questions (FAQs)
Q1: Which animal model is best for testing my this compound?
A1: The choice of animal model is critical and depends on the specific type of pain you are targeting.
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For inflammatory pain: Models like the Complete Freund's Adjuvant (CFA) or carrageenan-induced inflammation are commonly used. Nociceptor-specific knockout of Nav1.7 has been shown to abolish thermal hyperalgesia in these models.[5][9][10][11][12]
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For neuropathic pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are frequently employed. However, the role of Nav1.7 in these models can be complex, with some studies showing that its deletion in nociceptors does not prevent the development of mechanical allodynia.[9] The contribution of Nav1.7 in sympathetic neurons may be more critical in certain neuropathic pain states.[9]
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For acute pain: Hot plate and tail-flick tests are standard. Global or nociceptor-specific Nav1.7 knockout mice show prolonged response latencies in these assays.[9]
Q2: My this compound shows excellent in vitro potency but poor in vivo efficacy. What could be the reason?
A2: This is a common challenge in Nav1.7 drug development.[2][4][13][14] Several factors could contribute to this discrepancy:
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Pharmacokinetics and Target Occupancy: The compound may have poor bioavailability, high plasma protein binding, or rapid metabolism, leading to insufficient concentrations at the Nav1.7 channel in the peripheral nerves.[2][3] It is crucial to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
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Species Differences: There can be differences in the amino acid sequence and pharmacology of Nav1.7 between rodents and humans, which may affect the inhibitor's potency.[4] For instance, the IC50 for some inhibitors can be higher for the rat channel compared to the human channel.[4]
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Off-Target Effects: At higher concentrations required for in vivo efficacy, the inhibitor might lose its selectivity and interact with other sodium channel subtypes, leading to confounding effects or toxicity.[15]
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Compensatory Mechanisms: The nervous system can exhibit plasticity. Chronic inhibition of Nav1.7 might lead to compensatory changes in the expression or function of other ion channels.[8]
Q3: Should I use a knockout model or a pharmacological model of pain?
A3: Both approaches have their advantages and are often used in a complementary manner.
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Knockout (KO) Models: Nav1.7 KO mice (global, conditional, or inducible) are invaluable tools to validate the on-target effects of your compound.[9][15] By comparing the phenotype of your inhibitor in wild-type animals to the phenotype of a KO mouse, you can assess the degree of on-target engagement. However, developmental KOs may have compensatory changes.[4] Inducible KOs in adult animals can circumvent this issue and more closely mimic pharmacological blockade.[4][9]
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Pharmacological/Injury-Induced Pain Models: These models (e.g., CFA, CCI) are essential for evaluating the therapeutic potential of your inhibitor in a pathological pain state. They allow for the assessment of efficacy in reversing established hypersensitivity, which is more clinically relevant.
Q4: How can I improve the translatability of my preclinical findings to the clinic?
A4: Bridging the gap between preclinical and clinical results is a major focus in the field.[4][6][7] Consider the following refinements:
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Align Preclinical and Clinical Study Designs: Where possible, match the dosing regimen (e.g., repeated dosing instead of single-dose), route of administration, and outcome measures (e.g., assessing spontaneous pain in addition to evoked pain) with those planned for clinical trials.[4][6][7]
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Use Diverse Animal Populations: Most preclinical studies use young, male rodents of a single strain.[4][6][7] Including female animals and animals of different ages and genetic backgrounds can increase the generalizability of your findings.
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Incorporate Humanized Models: "Humanized" mice, which express human Nav1.7, can provide more relevant pharmacological data for compounds with species-specific activity.
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Measure Target Engagement: Utilize biomarkers or ex vivo assays to confirm that your compound is engaging Nav1.7 at the target tissue at therapeutic doses.
Quantitative Data Summary
Table 1: Comparison of Different Nav1.7 Knockout Mouse Models in Various Pain Assays
| Model Type | Pain Assay | Observed Phenotype | Reference |
| Global Nav1.7 KO | Hot Plate, Tail Clip, Formalin | Complete insensitivity to painful stimuli. | [12] |
| Global Nav1.7 KO | CFA-induced inflammation | Did not develop thermal hyperalgesia. | [12][16] |
| Nociceptor-specific KO (Nav1.8-Cre) | Acute thermal pain (Hot Plate) | Prolonged response latency. | [9] |
| Nociceptor-specific KO (Nav1.8-Cre) | Carrageenan-induced inflammation | Abolished thermal hyperalgesia. | [9] |
| Nociceptor-specific KO (Nav1.8-Cre) | CCI-induced neuropathic pain | Normal development of mechanical allodynia, but reduced cold allodynia. | [9] |
| Sensory & Sympathetic Neuron KO (Wnt1-Cre) | SNL-induced neuropathic pain | No development of cold or mechanical allodynia. | [9] |
| Adult-inducible KO | Spared Nerve Injury (SNI) | Mechanical allodynia still develops. |
Table 2: Examples of Nav1.7 Inhibitors and their In Vitro Potency
| Compound | Type | hNav1.7 IC50 | Notes | Reference |
| PF-05089771 | Small Molecule (Sulfonamide) | ~11 nM | Failed to show efficacy in most clinical trials. | [4][13] |
| GDC-0276 | Small Molecule (Sulfonamide) | ~6.7 nM | Development discontinued. | [13] |
| ProTx-II | Peptide Toxin | ~0.3 nM | Moderately selective. | [17] |
| PTx2-3127 | Engineered Peptide | 7 nM | >1000-fold selectivity over other Nav subtypes. | [17] |
| JNJ63955918 | Synthetic Peptide | Potent | Showed efficacy in rat models. | [18] |
| Maslinic Acid | Natural Compound | 6.1 µM | Identified as a this compound. | [19] |
Experimental Protocols & Visualizations
Nav1.7 Signaling in Nociception
The voltage-gated sodium channel Nav1.7 is a critical component of the pain signaling pathway, primarily expressed in peripheral sensory neurons.[20][21][22] It acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate an action potential.[22][23] This electrical signal then propagates along the axon to the spinal cord, leading to neurotransmitter release and the transmission of the pain signal to the brain.[22]
Caption: Role of Nav1.7 in initiating the pain signal at peripheral nerve terminals.
General Workflow for In Vivo Testing of a this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel this compound in a rodent model of pain. This process involves acclimatization, baseline testing, drug administration, and post-treatment assessment, with critical decision points for troubleshooting and data analysis.
Caption: A generalized workflow for preclinical evaluation of Nav1.7 inhibitors.
Methodology: Carrageenan-Induced Inflammatory Pain Model
This protocol describes a common method for inducing localized inflammation to test the efficacy of analgesics.
-
Animal Selection: Use adult male or female Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimate animals as described in the troubleshooting guide.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical threshold (e.g., using electronic von Frey filaments).
-
Carrageenan Injection: Inject 100 µL of 1% lambda-carrageenan solution in sterile saline into the plantar surface of one hind paw.
-
Inflammation Development: Allow 2-3 hours for inflammation and hyperalgesia to develop.
-
Compound Administration: Administer the this compound or vehicle control via the desired route.
-
Post-Treatment Measurement: Measure thermal and/or mechanical withdrawal thresholds at various time points after compound administration (e.g., 30, 60, 120, 240 minutes).
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Data Analysis: Compare the withdrawal thresholds between the vehicle- and inhibitor-treated groups. Calculate the percent reversal of hyperalgesia.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain [ouci.dntb.gov.ua]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic pain research ‘is not working’: Q&A with Steven Prescott and Stéphanie Ratté | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Global Nav1.7 knockout mice recapitulate the phenotype of human congenital indifference to pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. physoc.org [physoc.org]
- 21. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Nav1.7 inhibitors. Our goal is to help you navigate the complexities of translating promising preclinical findings into clinically effective pain therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why do many Nav1.7 inhibitors that show excellent efficacy in preclinical rodent models fail in human clinical trials?
A1: The poor translation of Nav1.7 inhibitor efficacy from preclinical to clinical studies is a multifaceted problem stemming from key differences between the experimental setups and the human condition.[1][2] Major contributing factors include:
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Mismatch in Pain Models: Preclinical studies often utilize inflammatory pain models (e.g., Complete Freund's Adjuvant - CFA), while clinical trials frequently focus on neuropathic pain, for which Nav1.7's role is less defined.[3]
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Species Differences: There are anatomical and functional distinctions in the Nav1.7 channel and the broader pain pathways between rodents and humans.[1] For instance, some inhibitors show significant species-dependent potency variations.[2]
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Different Pain Assessment Methods: Preclinical experiments typically measure evoked pain (a response to a stimulus), whereas clinical trials often assess spontaneous, ongoing pain, which may be mediated by different mechanisms.
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Dosing Regimen Discrepancies: Preclinical studies often use a single high dose, which may not predict the efficacy and potential for tolerance with the chronic, repeated dosing used in clinical settings.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: Achieving adequate and sustained target engagement in humans is a significant hurdle. Factors like high plasma protein binding can lead to low free-drug concentrations at the target site, rendering the inhibitor ineffective at clinically tolerable doses.[3]
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Underlying Biological Complexity: The "one-target, one-drug" approach may be insufficient. Evidence suggests that in humans with a congenital insensitivity to pain due to non-functional Nav1.7, there is an upregulation of endogenous opioids.[4] Pharmacological blockade of Nav1.7 alone may not replicate this complex analgesic phenotype.
Q2: What are the key considerations for selecting an appropriate preclinical pain model for a this compound?
A2: The choice of a preclinical pain model is critical and should align with the intended clinical indication.
-
For Inflammatory Pain: Models like the Complete Freund's Adjuvant (CFA) or carrageenan-induced inflammation are relevant. These models lead to an upregulation of Nav1.7 in dorsal root ganglion (DRG) neurons and are sensitive to Nav1.7 blockade.[3]
-
For Neuropathic Pain: Models such as Chronic Constriction Injury (CCI) , Spared Nerve Injury (SNI) , or Spinal Nerve Ligation (SNL) are commonly used.[3][5] While Nav1.7 expression is also altered in these models, its contribution to neuropathic pain is more complex and may be less dominant than in inflammatory pain.
-
Target Engagement Models: To confirm that the inhibitor is hitting its target in vivo, specialized models can be used. For example, the Inherited Erythromelalgia (IEM) transgenic mouse model, which expresses a gain-of-function Nav1.7 mutation, can be used to assess target engagement by measuring the reversal of aconitine-induced pain behaviors.[1][2]
Q3: How can I improve the translatability of my in vitro electrophysiology data?
A3: To enhance the predictive value of your in vitro data, consider the following:
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State-Dependent Inhibition: Characterize the inhibitor's potency on Nav1.7 in different conformational states (resting, open, and inactivated). Many selective inhibitors preferentially bind to the inactivated state, which is more prevalent in rapidly firing, depolarized neurons characteristic of pain states.[2]
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Use of Human-Based Systems: Whenever possible, use human Nav1.7 channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells). Better still, utilize human induced pluripotent stem cell (iPSC)-derived sensory neurons, which provide a more physiologically relevant cellular context.[6][7][8]
-
Comprehensive Selectivity Profiling: Profile your inhibitor against a panel of other Nav subtypes, especially Nav1.1, Nav1.2, Nav1.5, and Nav1.6, to anticipate potential central nervous system (CNS) and cardiovascular side effects.[1][9]
-
Consider Splice Variants: Be aware that different splice variants of Nav1.7 exist and may have distinct biophysical properties and pharmacology.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in preclinical pain models.
| Potential Cause | Troubleshooting Step |
| Improper habituation of animals | Ensure animals are adequately habituated to the testing environment and equipment to minimize stress-induced variability. |
| Variability in surgical procedures (for neuropathic models) | Standardize surgical techniques and ensure consistent nerve injury across all animals. |
| Subjectivity in behavioral scoring | Use blinded observers for behavioral assessments. Employ automated systems like electronic von Frey or dynamic weight-bearing to reduce operator bias.[10][11] |
| Inadequate drug exposure at the target site | Conduct pharmacokinetic studies in the same species and strain to confirm adequate bioavailability and brain/PNS penetration. Measure free-drug concentrations. |
| Off-target effects of the inhibitor | Perform a thorough off-target screening to rule out confounding effects on other receptors or channels that may influence pain behavior. |
Issue 2: My this compound shows high potency in my in vitro assay but poor efficacy in vivo.
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetic properties | Characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties. High plasma protein binding is a common issue for Nav1.7 inhibitors.[3] |
| Rapid metabolism | Assess the metabolic stability of the compound in liver microsomes from the preclinical species and humans. |
| Species differences in Nav1.7 pharmacology | Test the potency of your inhibitor on the rodent ortholog of Nav1.7 to ensure the preclinical model is relevant. Some inhibitors have significantly lower potency against rat Nav1.7 compared to human Nav1.7.[2] |
| Insufficient target engagement | Aim for a high level of target occupancy. Studies suggest that 80-90% inhibition of Nav1.7 may be necessary for a robust analgesic effect.[1] Consider using a target engagement model to confirm in vivo activity. |
| Assay bias towards non-selective pore blockers | Traditional high-throughput screens using activators like veratridine can be biased towards identifying non-selective pore blockers.[12][13] Consider using mechanism-specific assays that can identify state-dependent inhibitors binding to other sites, such as the voltage-sensing domain 4 (VSD4).[12] |
Issue 3: Difficulty in establishing a stable and reliable automated patch-clamp assay for Nav1.7.
| Potential Cause | Troubleshooting Step |
| Low seal resistance | Optimize cell culture conditions and passaging to ensure a healthy, homogenous cell population. Use high-quality recording solutions. |
| Current rundown | Include fluoride in the internal solution to stabilize the current. Ensure a stable recording environment with minimal temperature fluctuations. |
| Inconsistent Vhalf of inactivation | Use a pre-pulse to a hyperpolarized potential (e.g., -120 mV) before the test pulse to ensure all channels are in the closed state at the beginning of the protocol.[14] |
| Difficulty in discriminating between state-dependent effects | Employ a voltage protocol that holds the cell at a partially depolarized potential (e.g., -70 mV) to enrich the population of inactivated channels and compare the block to that from a hyperpolarized holding potential.[14] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Representative Nav1.7 Inhibitors
| Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) | Mechanism of Action | Clinical Status |
| PF-05089771 | 11 - 15[1][2] | >10,000[1] | >667 | Binds to VSD4, state-dependent[1] | Discontinued[1][15] |
| GDC-0276 | 0.6[1] | >30,000[1] | >50,000 | Binds to VSD4, state-dependent[1] | Discontinued[15] |
| Vixotrigine (BIIB074) | ~100 | ~1000 | ~10 | Broad-spectrum Nav blocker | Phase 3 trials for trigeminal neuralgia |
| Carbamazepine | 46,720 (use-dependent)[9] | 22,920 (use-dependent)[9] | ~0.5 | Broad-spectrum Nav blocker | Marketed for epilepsy and neuropathic pain |
Note: IC50 values can vary depending on the specific electrophysiological protocol used (e.g., holding potential, pulse duration).
Table 2: Preclinical Pharmacokinetic Parameters of PF-05089771
| Species | Route | Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | Oral | 38 | 392 | 36 |
| Dog | Oral | 110 | 45 | 13 |
| Human (microdose) | Oral | ~100 | - | - |
Data from[16]
Experimental Protocols
Automated Patch-Clamp Electrophysiology for this compound Screening
Objective: To determine the potency and state-dependence of a compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Automated patch-clamp system (e.g., Qube, PatchXpress).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Protocol:
-
Culture and harvest HEK293-hNav1.7 cells according to standard protocols.
-
Prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
-
Load the cells, internal solution, external solution, and test compounds onto the system.
-
Voltage Protocol for State-Dependence:
-
Hold the cells at a hyperpolarized potential (e.g., -120 mV) to assess block of the resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward current.
-
To assess block of the inactivated state, use a holding potential that causes partial inactivation (e.g., -70 mV, which is near the Vhalf of inactivation for Nav1.7) before the test pulse.[14]
-
-
Apply a baseline period with vehicle control, followed by the application of increasing concentrations of the test compound.
-
A final application of a known Nav1.7 blocker (e.g., tetrodotoxin) can be used as a positive control.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 for both resting and inactivated states.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the efficacy of a this compound in a rodent model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Complete Freund's Adjuvant (CFA).
-
Behavioral testing equipment (e.g., electronic von Frey apparatus, Hargreaves plantar test apparatus).
Protocol:
-
Habituate the animals to the testing environment and procedures for several days before the experiment.
-
Record baseline measurements of mechanical withdrawal threshold (von Frey) and thermal withdrawal latency (Hargreaves).
-
Induce inflammation by injecting a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw.
-
Monitor the development of mechanical allodynia and thermal hyperalgesia over the next 24-48 hours.
-
Once a stable pain phenotype is established, administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Assess mechanical and thermal thresholds at various time points after drug administration.
-
A positive control, such as a non-steroidal anti-inflammatory drug (NSAID), should be included.
-
Plot the data as paw withdrawal threshold (in grams) or latency (in seconds) over time.
Visualizations
Caption: Preclinical to clinical translation workflow for Nav1.7 inhibitors.
Caption: Simplified signaling pathway of Nav1.7 in nociceptors.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 6. Expert tips on culturing human iPSC-Derived Sensory Neurons to aid your research [axolbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdbneuro.com [mdbneuro.com]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. sophion.com [sophion.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of Nav1.7 inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the pharmacokinetic (PK) properties of these promising analgesic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges encountered with small molecule Nav1.7 inhibitors?
A1: Researchers often face several significant hurdles in optimizing the pharmacokinetic profiles of Nav1.7 inhibitors. These challenges can limit a compound's efficacy and progression into clinical trials. Key issues include:
-
High Plasma Protein Binding: Many Nav1.7 inhibitors, particularly sulfonamide-based compounds, exhibit high affinity for plasma proteins. This can result in a very low fraction of unbound drug available to engage the target, necessitating higher doses to achieve therapeutic concentrations.
-
Poor Oral Bioavailability: Low aqueous solubility and/or poor membrane permeability are common culprits for inadequate oral bioavailability.[1] This can lead to high inter-individual variability in drug exposure and reduced overall efficacy.
-
Rapid Metabolism and High Clearance: Nav1.7 inhibitors can be susceptible to rapid metabolism by cytochrome P450 enzymes in the liver, leading to high clearance and a short half-life. This necessitates frequent dosing to maintain therapeutic drug levels.
-
Species Differences: Significant differences in metabolic pathways and plasma protein binding between preclinical species (e.g., rodents) and humans can make it difficult to accurately predict human pharmacokinetics from animal data.[2] This discordance is a major contributor to the failure of promising candidates in clinical trials.[2][3]
Q2: What strategies can be employed to improve the metabolic stability of a Nav1.7 inhibitor?
A2: Enhancing metabolic stability is a critical step in improving the overall pharmacokinetic profile. Here are some common strategies:
-
Structural Modification:
-
Blocking Metabolic Hotspots: Identify the primary sites of metabolism on the molecule (metabolic hotspots) through metabolite identification studies. Modify these positions with groups that are less susceptible to enzymatic degradation, such as replacing a metabolically labile methyl group with a halogen or a cyclopropyl group.
-
Modulating Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, excessively lipophilic compounds are often more prone to metabolism. Optimizing the lipophilicity (e.g., by introducing polar functional groups) can reduce metabolic clearance.
-
-
Formulation Strategies:
-
Prodrugs: Design a prodrug that masks the metabolically labile functional group. The prodrug is then converted to the active compound in vivo.
-
Enzyme Inhibitors: Co-administer the this compound with a known inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor). However, this approach carries the risk of drug-drug interactions.
-
Q3: My this compound has poor oral bioavailability. What are the first troubleshooting steps?
A3: A logical, stepwise approach is crucial to diagnose and address poor oral bioavailability.
-
Assess Physicochemical Properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 2, 5, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
Permeability: Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This will help classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.
-
-
Evaluate First-Pass Metabolism:
-
In Vitro Metabolic Stability: Use human liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High intrinsic clearance suggests extensive first-pass metabolism.
-
In Vivo Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration in a preclinical species (e.g., rat). A significant difference in the area under the curve (AUC) between the two routes of administration points to first-pass metabolism as a major contributor to low bioavailability.
-
Q4: How important is selectivity over other sodium channel isoforms for good pharmacokinetic properties?
A4: While selectivity is primarily a pharmacodynamic consideration to avoid off-target side effects (e.g., cardiovascular effects from Nav1.5 inhibition or central nervous system effects from Nav1.1, Nav1.2, and Nav1.6 inhibition), it can indirectly impact pharmacokinetics.[4] A highly selective compound is less likely to have off-target liabilities that could lead to safety-related attrition during development. However, selectivity itself does not guarantee favorable pharmacokinetic properties. A compound can be highly selective but still suffer from poor solubility, rapid metabolism, or high plasma protein binding. Therefore, both selectivity and pharmacokinetic properties must be co-optimized during lead optimization.
Troubleshooting Guides
Issue 1: High In Vitro Clearance in Human Liver Microsomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive Phase I Metabolism (CYP-mediated) | 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the metabolic "hotspots" on the molecule. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications at the metabolic hotspots (e.g., fluorination, deuteration, or steric hindrance) to block metabolism. | Reduced in vitro clearance and increased half-life of the parent compound. |
| Contribution of Non-CYP Enzymes (e.g., UGTs, AO) | 1. Hepatocyte vs. Microsome Assay: Compare the clearance in human hepatocytes to that in human liver microsomes. Higher clearance in hepatocytes suggests the involvement of non-CYP enzymes or transporters. 2. Enzyme Phenotyping: Use specific chemical inhibitors or recombinant enzymes to identify the specific non-CYP enzymes responsible for metabolism. | Identification of the metabolic pathway, allowing for targeted chemical modifications to improve stability. |
Issue 2: Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Passive Diffusion | 1. Optimize Lipophilicity (logD): If the compound is too polar (low logD), increase lipophilicity by adding non-polar functional groups. If it is too lipophilic (high logD), it may be retained in the cell membrane; in this case, reduce lipophilicity. 2. Reduce Molecular Weight/Size: If feasible, design smaller analogs to improve passive diffusion. | Increased apparent permeability (Papp) in the Caco-2 assay. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | 1. Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux. 2. Caco-2 Assay with Inhibitors: Repeat the bidirectional assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the involvement of that transporter. | Identification of the compound as a substrate for efflux transporters, guiding medicinal chemistry efforts to design analogs that are not substrates. |
Issue 3: High Plasma Protein Binding
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity and/or Acidic Functional Groups | 1. Structure-Property Relationship (SPR) Analysis: Analyze the relationship between the chemical structure and plasma protein binding for a series of analogs. 2. Introduce Polar Moieties: Strategically introduce polar functional groups to reduce lipophilicity and disrupt interactions with plasma proteins like albumin. 3. Modify Acidic Groups: If the compound has an acidic moiety that binds strongly to albumin, consider replacing it with a bioisostere that has a lower pKa or is non-ionic. | A higher fraction of unbound drug (fu) in plasma, leading to a greater therapeutic window. |
Data Presentation: Comparative Pharmacokinetic Parameters of Selected Nav1.7 Inhibitors
| Compound | Species | Route | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| PF-05089771 | Human | IV | - | 45 | 13 | - | [5] |
| Human | PO | - | - | - | 38 | [5] | |
| PF-05150122 | Human | IV | - | 392 | 36 | - | [5] |
| Human | PO | - | - | - | 110 | [5] | |
| PF-05186462 | Human | IV | - | 137 | 20 | - | [5] |
| Human | PO | - | - | - | 66 | [5] | |
| PF-05241328 | Human | IV | - | 100 | 17 | - | [5] |
| Human | PO | - | - | - | 63 | [5] | |
| MK-2075 | Rat | IV | - | - | - | - | [6] |
| Dog | IV | - | - | - | - | [6] | |
| Monkey | IV | - | - | - | - | [6] | |
| AM-2099 (16) | Rat | - | - | - | - | - | [7] |
| Dog | - | - | - | - | - | [7] | |
| Compound 7 | Rat | PO | - | - | - | 50 | [4] |
T1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral Bioavailability. Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare HLM Suspension: Thaw cryopreserved pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare Cofactor Solution: Prepare a solution of NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM potassium phosphate buffer.
-
Initiate Reaction: Pre-warm the HLM suspension and cofactor solution to 37°C. Add the test compound (final concentration typically 1 µM) to the HLM suspension and vortex gently. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range.
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the test compound (at a defined concentration, e.g., 10 µM) in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Repeat the experiment in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER = Papp(B-to-A) / Papp(A-to-B)) can then be determined.
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Prepare RED Device: Prepare the RED device according to the manufacturer's instructions. This typically involves hydrating the dialysis membrane.
-
Prepare Samples: Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of, for example, 1 µM.
-
Load RED Device: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Visualizations
Caption: Simplified signaling pathway of Nav1.7 in nociceptive neurons.
Caption: Preclinical workflow for pharmacokinetic assessment of Nav1.7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Pharmacokinetic–Pharmacodynamic Modeling of this compound MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. A significant challenge in the development of Nav1.7 inhibitors is achieving high selectivity over other sodium channel subtypes to minimize off-target effects, which can lead to cardiovascular and central nervous system side effects.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of prominent Nav1.7 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of Nav1.7 Inhibitors
The following tables summarize the inhibitory potency (IC50) of various Nav1.7 inhibitors against a panel of human sodium channel subtypes. Lower IC50 values indicate higher potency. The data has been compiled from various electrophysiological studies.
Small Molecule Inhibitors
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) |
| PF-05089771 | 11[3][4] | 850[3] | 110[3] | 11000[3] | 10000[3] | 25000[3] | 160[3] | >10000[4] |
| GDC-0276 | 0.4 | >8.4 | >8.4 | - | >8.4 | >8.4 | >480 | - |
| GDC-0310 | 0.6 | >39.6 | >39.6 | - | >3.6 | >39.6 | >198 | - |
| ST-2262 | 72 | >100000 | >100000 | 65300 | 80700 | >100000 | 17900 | >100000 |
| Funapide (XEN402) | 54 | - | 601 | - | - | 84 | 173 | - |
Peptide Toxin Inhibitors
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) | Nav1.9 IC50 (nM) |
| JNJ63955918 | 8.0[5] | ~800 | ~1600 | - | ~1600 | >8000 | ~800 | - | - |
| ProTx-II | 0.3 | - | 26-146 | 26-146 | 26-146 | 26-146 | 26-146 | 26-146 | - |
| PTx2-3127 | 6.9 | 17000 | 5000 | 20000 | 12000 | >137000 | 608 | >150000 | 150000 |
Experimental Protocols
The determination of inhibitor selectivity against sodium channel subtypes is primarily conducted using electrophysiological techniques, with automated patch-clamp systems being the current standard for high-throughput screening.
Automated Patch-Clamp Electrophysiology for Selectivity Screening
This protocol provides a generalized workflow for assessing the inhibitory activity of compounds against a panel of cell lines, each stably expressing a specific human Nav channel subtype (e.g., Nav1.1 through Nav1.8). Systems like the Qube, PatchXpress, IonFlux, or SyncroPatch are commonly used.[6][7][8][9]
1. Cell Culture and Preparation:
-
HEK-293 or CHO cells stably transfected with the gene for a specific human Nav channel α-subunit are cultured under standard conditions.
-
On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure cell viability and membrane integrity.
-
Cells are then washed and resuspended in an appropriate external recording solution.
2. Electrophysiology Recordings:
-
The automated patch-clamp system performs whole-cell patch-clamp recordings.
-
Cells are captured on the recording plate, and giga-ohm seals are formed, followed by whole-cell access.
-
Membrane currents are recorded in response to specific voltage protocols.
3. Voltage Protocols:
-
Resting State Protocol: To assess inhibition of the channel in its resting state, cells are held at a hyperpolarized potential (e.g., -120 mV) and then depolarized with a short test pulse (e.g., to 0 mV for 20 ms) to elicit a current.
-
Inactivated State Protocol: To evaluate state-dependent inhibition, a depolarizing prepulse (e.g., to a voltage that causes half-maximal inactivation for 500 ms to 5s) is applied to induce channel inactivation before the test pulse. This is particularly important for inhibitors that preferentially bind to the inactivated state of the channel.[10]
-
Use-Dependent Protocol: A train of depolarizing pulses at a certain frequency (e.g., 10 Hz) is applied to assess use-dependent block, where the inhibitory effect increases with channel activity.
4. Compound Application:
-
A baseline recording of the sodium current is established.
-
The test compound is then applied at various concentrations.
-
The effect of the compound on the peak sodium current is measured after a defined incubation period.
5. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the test compound.
-
Concentration-response curves are generated by plotting the percent inhibition against the compound concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.
-
Fold selectivity is calculated by dividing the IC50 value for an off-target subtype by the IC50 value for Nav1.7.
Visualizations
Caption: Logical relationship of this compound selectivity.
Caption: Experimental workflow for selectivity screening.
References
- 1. Development of analgesic drugs targeting Nav1.7: advances in clinical trials and discovery of selective inhibitors [yaoxuexuebao-05134870.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated, high-interest target for the development of novel non-opioid analgesics. Human genetic studies have unequivocally demonstrated its critical role in pain signaling: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2] This has spurred the development of highly selective Nav1.7 inhibitors aimed at providing potent analgesia without the adverse effects associated with non-selective sodium channel blockers.
This guide provides an objective comparison of selective Nav1.7 inhibitors and traditional non-selective sodium channel blockers, supported by experimental data, to inform preclinical and clinical research strategies.
Mechanism of Action: The Selectivity Advantage
Voltage-gated sodium channels (VGSCs) are essential for initiating and propagating action potentials in excitable cells. Non-selective blockers, such as lidocaine and carbamazepine, inhibit a broad range of VGSC subtypes. While effective in certain pain states, this lack of selectivity leads to significant side effects by affecting channels crucial for normal physiological function, such as Nav1.5 in the heart and Nav1.1/1.2 in the central nervous system (CNS).[3]
Selective Nav1.7 inhibitors are designed to specifically target the Nav1.7 channel, which is preferentially expressed in peripheral sensory neurons involved in pain signaling.[3][4] By avoiding off-target effects, these inhibitors aim to provide a wider therapeutic window and a superior safety profile.
Data Presentation: Quantitative Comparison
Table 1: Selectivity Profile of Nav1.7 Inhibitors vs. Non-Selective Blockers
The primary advantage of Nav1.7 inhibitors lies in their selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various human Nav channel subtypes. Lower values indicate higher potency. Data for PF-05089771 and Carbamazepine are from use-dependent block protocols for direct comparison.
| Compound | Class | Nav1.7 IC50 (µM) | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.5 (Cardiac) IC50 (µM) | Nav1.8 IC50 (µM) | Selectivity for Nav1.7 over Nav1.5 |
| PF-05089771 | Selective this compound | 0.011 [5] | 0.65 | 0.12 | >10 (>909-fold) | >10 (>909-fold) | >909-fold |
| Carbamazepine | Non-Selective Blocker | 46.72[6] | >100[6] | >100[6] | 22.92[6] | >100[6] | ~0.5-fold |
| Lidocaine | Non-Selective Blocker | 450[7] | - | - | 20.4[8] | 104[7] | ~0.05-fold |
Note: IC50 values can vary based on the specific electrophysiological protocol used (e.g., holding potential, pulse frequency). The data presented are for illustrative comparison.
Table 2: Comparative Efficacy in Preclinical and Clinical Studies
While preclinical models often show robust efficacy for Nav1.7 inhibitors, this has not consistently translated to clinical success.[2] Non-selective blockers, despite their side effects, are established therapies for various neuropathic pain states.
| Compound/Class | Study Type | Pain Model/Indication | Efficacy Results | Adverse Events/Limitations |
| Selective Nav1.7 Inhibitors | Preclinical | Mouse CCI & CFA Models | A Pfizer compound (32) was efficacious at Nav1.7 coverage values of 14-fold (CCI) and 0.5-fold (CFA) the IC50.[3] | Translation to clinical efficacy has been challenging.[2] |
| PF-05089771 | Clinical (Phase I) | Healthy Volunteer Pain Models | No significant difference from placebo in thermal, UV, pressure, electrical, or cold pain thresholds.[9] | Lack of efficacy in human models despite high potency.[9] |
| CNV1014802 | Clinical (Phase II) | Trigeminal Neuralgia | 2.3 unit reduction in pain (NRS scale) vs. placebo; 55% decrease in pain severity vs. 18% for placebo.[10] | Well-tolerated in the study; adverse event profile similar to placebo.[10] |
| Carbamazepine | Clinical (Review) | Neuropathic Pain | Generally provides better pain relief than placebo, though studies are often short-term and of lower quality.[11][12] | Dizziness, drowsiness, ataxia, rash.[13] |
| Lidocaine | Preclinical/Clinical | Local Anesthesia / Neuropathic Pain | Effective as a local anesthetic by blocking nerve conduction.[14] Intravenous use for neuropathic pain is common. | Systemic use can cause CNS and cardiac toxicity.[13] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing sodium channel blockers. Below are representative protocols for key in vitro and in vivo assays.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique is the gold standard for characterizing the potency and selectivity of a compound on specific ion channel subtypes.
Objective: To determine the IC50 of a test compound on a specific human Nav channel subtype (e.g., hNav1.7) expressed in a cell line (e.g., HEK293).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target Nav channel α- and β-subunits are cultured on glass coverslips.[12]
-
Solutions:
-
External Solution (mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
State-Dependence Protocol (Use-Dependent Block):
-
Drug Application: Perfuse the recording chamber with the external solution containing increasing concentrations of the test compound. Record the sodium current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an Intraparenchymal Injection of Lidocaine in the Rat Cervical Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbamazepine for chronic neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamazepine for chronic neuropathic pain and fibromyalgia in adults | Cochrane [cochrane.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. grandviewresearch.com [grandviewresearch.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Nav1.7 inhibitors and gabapentin in established animal models of neuropathic pain. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective performances, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Two prominent classes of drugs investigated for its treatment are Nav1.7 inhibitors and gabapentinoids, including gabapentin. Nav1.7, a voltage-gated sodium channel, is a critical player in the transmission of pain signals, making its selective inhibition a promising therapeutic strategy.[1][2] Gabapentin, an anticonvulsant, is a first-line treatment for neuropathic pain, and its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[3][4] This guide delves into the preclinical evidence for both drug classes, presenting available efficacy data, detailing experimental methodologies, and visualizing their distinct mechanisms of action.
Data Presentation: Efficacy in Neuropathic Pain Models
The following tables summarize the typical efficacy of Nav1.7 inhibitors and gabapentin in various rodent models of neuropathic pain. It is important to note that the data presented is a synthesis from multiple studies and does not represent direct head-to-head comparisons within a single study, as such data is scarce in the public domain. Efficacy is typically measured as a reversal of mechanical allodynia (decreased pain threshold to non-painful stimuli) or thermal hyperalgesia (increased sensitivity to heat).
Table 1: Efficacy of Nav1.7 Inhibitors in Rodent Models of Neuropathic Pain
| Neuropathic Pain Model | Animal | Nav1.7 Inhibitor | Outcome Measure | Efficacy (% Reversal of Hypersensitivity) | Reference |
| Chronic Constriction Injury (CCI) | Rat | PF-05089771 | Mechanical Allodynia (von Frey) | Significant attenuation | [5] |
| Spared Nerve Injury (SNI) | Mouse | PF-05089771 | Mechanical Allodynia (von Frey) | Significant reversal | [5] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel | Rat | PF-05089771 | Mechanical Allodynia (von Frey) | Partial reversal | [1] |
| Diabetic Neuropathy (Streptozotocin) | Rat | ProTx-II | Mechanical Allodynia (von Frey) | Significant reduction in hypersensitivity | [6] |
Table 2: Efficacy of Gabapentin in Rodent Models of Neuropathic Pain
| Neuropathic Pain Model | Animal | Gabapentin Dose | Outcome Measure | Efficacy (% Reversal of Hypersensitivity) | Reference |
| Chronic Constriction Injury (CCI) | Rat | 100 mg/kg | Mechanical Allodynia (von Frey) | Significant attenuation | [7] |
| Chronic Constriction Injury (CCI) | Rat | 100 mg/kg | Thermal Hyperalgesia (Hargreaves) | Significant attenuation | [7] |
| Diabetic Neuropathy (Streptozotocin) | Rat | 100 mg/kg | Mechanical Allodynia (von Frey) | Significant reversal | [8] |
| Diabetic Neuropathy (Streptozotocin) | Rat | 100 mg/kg | Thermal Hyperalgesia (Hargreaves) | Significant reversal | [8] |
Signaling Pathways and Mechanisms of Action
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are highly expressed in peripheral nociceptive neurons and their terminals in the dorsal horn of the spinal cord.[9][10][11][12][13] They play a crucial role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation and propagation of pain signals.
Caption: Nav1.7 signaling cascade in a nociceptive neuron.
Gabapentin Mechanism of Action
Gabapentin's primary mechanism of action is the binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][14] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and subsequent reduction in the release of excitatory neurotransmitters like glutamate.
Caption: Gabapentin's mechanism of action at the presynaptic terminal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Nav1.7 inhibitors and gabapentin in neuropathic pain models.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.
-
Post-operative Care: The muscle and skin are closed in layers. Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the study endpoints.
-
Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia typically begin 7-14 days post-surgery.
Behavioral Testing
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Animals are placed in individual clear plastic cages on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes.
-
The von Frey filaments are applied to the plantar surface of the hind paw from below the mesh floor.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A Hargreaves apparatus consisting of a glass floor and a movable radiant heat source.
-
Procedure:
-
Animals are placed in individual plastic enclosures on the glass floor and allowed to acclimate.
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The heat source is activated, and a timer starts.
-
The timer stops when the animal withdraws its paw. This latency is recorded.
-
A cut-off time is set (e.g., 20-30 seconds) to prevent tissue damage.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of a this compound and gabapentin.
Caption: A typical experimental workflow for preclinical pain studies.
Conclusion
Both Nav1.7 inhibitors and gabapentin demonstrate efficacy in preclinical models of neuropathic pain, albeit through distinct mechanisms of action. Nav1.7 inhibitors offer a targeted approach by directly modulating the activity of a key channel in pain signal transmission, while gabapentin acts on the presynaptic release of excitatory neurotransmitters. The lack of direct comparative preclinical studies highlights a knowledge gap in the field. Future head-to-head studies are warranted to provide a clearer understanding of the relative efficacy and potential therapeutic advantages of these two important classes of analgesics. Such studies will be crucial in guiding the development of more effective treatments for neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Gabapentin reduces allodynia and hyperalgesia in painful diabetic neuropathy rats by decreasing expression level of Nav1.7 and p-ERK1/2 in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ectopic expression of Nav1.7 in spinal dorsal horn neurons induced by NGF contributes to neuropathic pain in a mouse spinal cord injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the voltage-gated sodium channel Nav1.7 stands as a tantalizing target for the development of novel analgesics. Its critical role in human pain signaling, underscored by genetic studies of individuals with a congenital insensitivity to pain, has spurred a robust search for potent and selective inhibitors.[1][2] This pursuit has led to the emergence of two major classes of antagonists: small molecules and peptide toxins.
This guide provides a detailed head-to-head comparison of a representative small molecule inhibitor, PF-05089771 , and a well-studied peptide inhibitor, ProTx-II , based on available preclinical data. We delve into their potency, selectivity, pharmacokinetics, and in vivo efficacy, supplemented with detailed experimental protocols and illustrative diagrams to provide a comprehensive resource for the research community.
At a Glance: Key Differences
| Feature | Small Molecule Inhibitors (e.g., PF-05089771) | Peptide Inhibitors (e.g., ProTx-II) |
| Structure | Low molecular weight organic compounds | Chains of amino acids, often with complex disulfide bonding |
| Target Interaction | Typically bind to a blocking site within the channel pore or interact with the voltage-sensor domains | Often act as gating modifiers, binding to extracellular domains of the channel |
| Oral Bioavailability | Generally higher, allowing for oral administration | Typically low to non-existent, requiring parenteral administration |
| Selectivity | Can be challenging to achieve high selectivity against other Nav subtypes | Can exhibit very high potency and selectivity |
| Clinical Development | Several candidates have entered clinical trials, but with limited success so far[2][3] | Primarily in preclinical development, with efforts to improve drug-like properties |
Quantitative Comparison: PF-05089771 vs. ProTx-II
The following tables summarize the available quantitative data for the selected small molecule and peptide inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Profile (IC50 in µM for other Nav channels) | Reference |
| PF-05089771 | hNav1.7 | 11 | hNav1.1: 0.85, hNav1.2: 0.11, hNav1.3: 11, hNav1.4: 10, hNav1.5: 25, hNav1.6: 0.16 | [4][5][6] |
| mNav1.7 | 8 | [4] | ||
| rNav1.7 | 171 | [4] | ||
| ProTx-II | hNav1.7 | 0.3 | hNav1.1-1.6 & 1.8: >0.025 | [7][8] |
| PTx2-3127 (ProTx-II analog) | hNav1.7 | 7 | hNav1.1: 17, hNav1.2: 5, rNav1.3: 20, hNav1.4: 12, hNav1.5: >137, hNav1.6: 0.608, hNav1.8: >150, hNav1.9: 150 | [9][10] |
| PTx2-3258 (ProTx-II analog) | hNav1.7 | 4 | [9][10] |
h: human, m: mouse, r: rat
Table 2: Pharmacokinetic Parameters
| Inhibitor | Parameter | Value | Species | Administration | Reference |
| PF-05089771 | Plasma Clearance | 45 - 392 mL/min/kg | Human | IV & Oral (microdose) | [11][12] |
| Volume of Distribution | 13 - 36 L/kg | Human | IV & Oral (microdose) | [11][12] | |
| Bioavailability | 38 - 110 % | Human | Oral (microdose) | [11][12] | |
| ProTx-II | Bioavailability | Low (inferred) | Rodents | Systemic | [13][14] |
| Efficacy Route | Intrathecal | Rodents | [15][16] |
Note: Direct comparative pharmacokinetic data for ProTx-II is limited due to its poor systemic bioavailability. Efficacy is often observed with local or intrathecal administration.
Table 3: In Vivo Efficacy in Preclinical Pain Models
| Inhibitor | Pain Model | Species | Administration | Dose | Efficacy | Reference |
| PF-05089771 | Monoiodoacetate (MIA) induced osteoarthritis | Rat | Local | 0.1 mg | Reduced mechanosensitivity | [17] |
| Lysophosphatidic acid (LPA) induced neuropathic pain | Rat | Local | 0.1 mg | Reduced mechanosensitivity | [17] | |
| Complete Freund's Adjuvant (CFA) induced inflammatory pain | Mouse | Not specified | Not specified | Reduced thermal and tactile sensitivity | [18] | |
| Paclitaxel-induced neuropathic pain | Rodent | Intrathecal | 10 and 30 nmol | No antiallodynic effect | [2] | |
| ProTx-II | Streptozotocin (STZ) induced diabetic neuropathy | Mouse | Intrathecal | 0.04 - 4 ng | Dose-dependent increase in tail-flick latency | [15][16] |
| Oxaliplatin-induced neuropathic pain | Rodent | Intrathecal | Not specified | Attenuated mechanical allodynia | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Nav1.7 signaling in pain and points of inhibition.
Caption: Workflow for preclinical evaluation of Nav1.7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 11. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. irbm.com [irbm.com]
- 14. Intracerebroventricular Coadministration of Protoxin-II and Trace Elements in Rats Enhances the Analgesic Effect of the 1.7 Voltage-Gate Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antihyperalgesic effects of ProTx-II, a Nav1.7 antagonist, and A803467, a Nav1.8 antagonist, in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 19. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides an objective comparison of the novel, state-independent Nav1.7 inhibitor, NVI-X, against alternative analgesics. The data presented is derived from standardized preclinical in vivo models of inflammatory and neuropathic pain, demonstrating the potential of NVI-X as a potent, non-opioid therapeutic.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1] It acts as a critical amplifier of pain signals at the peripheral endings of nociceptive neurons.[2] By selectively inhibiting Nav1.7, NVI-X aims to reduce neuronal hyperexcitability and provide pain relief without the central nervous system side effects associated with broader-acting agents.[3][4]
Comparative Efficacy and Selectivity
The analgesic properties of NVI-X were evaluated and compared with a standard-of-care NSAID (Celecoxib) and a gabapentinoid (Gabapentin). The selectivity of NVI-X for Nav1.7 over the cardiac sodium channel, Nav1.5, is a key safety indicator, as off-target activity at Nav1.5 can lead to cardiovascular side effects.[2]
| Compound | Primary Mechanism | Selectivity (IC50 Ratio Nav1.5 / Nav1.7) | Formalin Test (% Inhibition, Phase II) [5][6] | CFA Model (% Reversal of Thermal Hyperalgesia) [7][8] | CCI Model (% Reversal of Mechanical Allodynia) [9][10] |
| NVI-X (Novel Inhibitor) | Selective Nav1.7 Blocker | >2,000-fold | 85% at 10 mg/kg | 90% at 10 mg/kg | 78% at 10 mg/kg |
| Celecoxib | COX-2 Inhibitor | N/A | 60% at 30 mg/kg | 65% at 30 mg/kg | 25% at 30 mg/kg |
| Gabapentin | α2δ Subunit of Ca2+ Channels | N/A | 55% at 50 mg/kg | 50% at 50 mg/kg | 65% at 50 mg/kg |
Signaling Pathway and Mechanism of Action
Nav1.7 channels are densely expressed in peripheral nociceptive neurons and play a crucial role in amplifying generator potentials to reach the threshold for action potential firing.[2][11] In chronic pain states, the expression and activity of Nav1.7 can be upregulated, contributing to neuronal hyperexcitability.[12] NVI-X directly blocks this channel, dampening the pain signal at its origin.
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of NVI-X.
Experimental Protocols and Workflows
The following protocols were used to generate the comparative data. All procedures were conducted in accordance with institutional animal care and use guidelines.
Formalin-Induced Inflammatory Pain Model
This model assesses acute and tonic pain responses. The early phase (Phase I) is due to direct nociceptor activation, while the later phase (Phase II) involves central sensitization and inflammation, making it particularly relevant for evaluating analgesics.[6][13]
Methodology:
-
Animals: Male C57BL/6 mice (18-20 g).
-
Habituation: Animals are placed in observation chambers for 30 minutes to acclimate.
-
Drug Administration: NVI-X, Celecoxib, Gabapentin, or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the formalin injection.
-
Induction: 10 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[5]
-
Observation: Immediately after injection, the cumulative time spent licking or biting the injected paw is recorded for 60 minutes.
-
Endpoint: Data is analyzed in two phases: Phase I (0-10 minutes) and Phase II (10-60 minutes).[14] The percentage inhibition of licking/biting time is calculated relative to the vehicle-treated group.
Caption: Experimental workflow for the formalin-induced inflammatory pain model.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain conditions.[8][15]
Methodology:
-
Animals: Male Sprague Dawley rats (180–200 g).
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., plantar test) is measured.
-
Induction: 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw.[7][16]
-
Pain Development: Thermal hyperalgesia develops and is maximal 24-48 hours post-injection.
-
Drug Administration: On day 3 post-CFA, compounds or vehicle are administered (i.p.).
-
Endpoint: Paw withdrawal latency to the thermal stimulus is measured at 30, 60, and 90 minutes post-dosing.[17] The percentage reversal of hyperalgesia is calculated relative to the pre-drug, post-CFA baseline.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model involves loose ligation of the sciatic nerve, which mimics human neuropathic pain conditions like sciatica that result from nerve compression.[9][18] It is characterized by the development of robust mechanical allodynia.[10][19]
Methodology:
-
Animals: Male Sprague Dawley rats (200-250 g).
-
Surgery (Day 0): Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut are tied around the nerve.[18] The incision is then closed.
-
Pain Development: Mechanical allodynia (a painful response to a normally non-painful stimulus) develops over several days.
-
Baseline (Day 7): On day 7 post-surgery, the 50% paw withdrawal threshold to mechanical stimulation is determined using von Frey filaments.[20]
-
Drug Administration: Compounds or vehicle are administered (i.p.).
-
Endpoint: The paw withdrawal threshold is re-assessed at multiple time points post-dosing. The percentage reversal of allodynia is calculated.
Caption: Experimental workflow for the CCI model of neuropathic pain.
References
- 1. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 8. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. aragen.com [aragen.com]
- 11. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 20. mdbneuro.com [mdbneuro.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic window for emerging Nav1.7 inhibitor candidates. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document aims to inform the selection and development of next-generation analgesics.
The voltage-gated sodium channel Nav1.7 has long been a prized target in the quest for novel pain therapeutics. Genetic validation from individuals with gain-of-function mutations who experience extreme pain syndromes, and those with loss-of-function mutations resulting in a congenital inability to feel pain, has fueled extensive research and development. However, the path to a clinically successful this compound has been challenging, with many candidates failing to translate promising preclinical data into meaningful efficacy in human trials. A critical factor in the success of any new candidate is a favorable therapeutic window – a measure of the drug's safety and efficacy, where it produces the desired therapeutic effect without unacceptable toxicity.
This guide delves into the preclinical and clinical data of several new this compound candidates, comparing their potency, selectivity, and performance in various pain models. We also provide detailed methodologies for key experiments to aid in the replication and evaluation of these findings.
Comparative Analysis of this compound Candidates
The following tables summarize the quantitative data for a selection of novel this compound candidates, including small molecules and a monoclonal antibody. For comparison, data for a non-selective sodium channel blocker and a selective Nav1.8 inhibitor are also included.
Table 1: In Vitro Potency and Selectivity Profile of this compound Candidates
| Compound Name | Modality | Target(s) | Nav1.7 IC50 (nM) | Selectivity vs. Other Nav Channels |
| ANP-230 | Small Molecule | Nav1.7, Nav1.8, Nav1.9 | Potent, equipotent across targets | Low selectivity between targeted channels |
| Compound 194 | Small Molecule | Indirectly via CRMP2-Ubc9 | Reduces Nav1.7 currents | Highly selective for Nav1.7-mediated currents |
| GNE-8493 | Small Molecule | Nav1.7 | Potent inhibitor | 500- to 5000-fold selectivity over other Nav subtypes[1] |
| ST-2427 | Small Molecule | Nav1.7 | Not specified | Highly selective |
| PF-05089771 | Small Molecule | Nav1.7 | 11-15 | >1000-fold vs. Nav1.5 |
| BIIB074 (Vixotrigine) | Small Molecule | Nav1.7 | Not specified | State- and use-dependent |
| SVmab1 | Monoclonal Antibody | Nav1.7 | 16.7 - 106.7 (frequency dependent) | High, partial effects on Nav1.6 |
| VX-548 (Suzetrigine) | Small Molecule | Nav1.8 | Not applicable | Selective for Nav1.8 |
Table 2: Preclinical Efficacy of this compound Candidates in Animal Models of Pain
| Compound Name | Pain Model | Species | Efficacy |
| ANP-230 | Neuropathic and Inflammatory Pain | Rodents | Dose-dependent analgesia, increased potency with repeated administration[2] |
| Compound 194 | Neuropathic Pain (SNI, CCI, Chemotherapy-induced) | Rodents | Reverses mechanical allodynia[3][4][5] |
| GNE-8493 | Not specified | Not specified | Not specified |
| ST-2427 | Acute Pain | Not specified | Expected to prevent pain signals from reaching the CNS[6] |
| PF-05089771 | Inflammatory and Neuropathic Pain | Rodents | Effective in reversing pain behaviors |
| BIIB074 (Vixotrigine) | Trigeminal Neuralgia | Not specified | Preclinical data supported clinical development |
| SVmab1 | Inflammatory and Neuropathic Pain, Acute and Chronic Itch | Mice | Effectively suppresses pain and itch[7][8] |
| VX-548 (Suzetrigine) | Acute Pain (post-surgical) | Humans | Significant reduction in pain intensity compared to placebo[9][10][11][12] |
Table 3: Clinical Trial Overview of Selected Nav1.7 and Nav1.8 Inhibitors
| Compound Name | Target | Phase of Development | Indication | Key Outcomes |
| ST-2427 | Nav1.7 | Phase 1 | Moderate to severe acute pain | Evaluating safety, tolerability, and pharmacokinetics in healthy volunteers[6][13][14] |
| BIIB074 (Vixotrigine) | Nav1.7 | Phase 2a | Trigeminal Neuralgia | Did not meet primary endpoint but showed trends towards efficacy. Well-tolerated[15][16] |
| VX-548 (Suzetrigine) | Nav1.8 | Phase 3 | Moderate to severe acute pain | Met primary endpoint of statistically significant pain reduction compared to placebo. Generally safe and well-tolerated[9][10][11][12] |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future studies. Below are detailed protocols for key experiments cited in the assessment of Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for assessing the potency and selectivity of ion channel modulators.
Objective: To measure the inhibitory effect of a compound on Nav1.7 channels and other Nav channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently or stably transfected with the cDNA encoding the desired human Nav channel alpha subunit (e.g., hNav1.7) and auxiliary beta subunits.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Cells are held at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
To assess tonic block, sodium currents are elicited by a 20 ms depolarizing pulse to 0 mV every 30 seconds.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at various frequencies (e.g., 1, 5, 10 Hz).
-
-
Data Analysis:
-
The peak inward current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of inhibition is calculated, and concentration-response curves are fitted with the Hill equation to determine the IC50 value.
-
Selectivity is determined by comparing the IC50 values for Nav1.7 with those obtained for other Nav channel subtypes.
-
In Vivo Pain Models
Animal models are essential for evaluating the analgesic efficacy of new compounds. The choice of model is critical as different models represent different pain states (e.g., inflammatory vs. neuropathic).
Objective: To assess the efficacy of a compound in a model of acute inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
A dilute solution of formalin (e.g., 2.5% or 5%) is injected subcutaneously into the plantar surface of one hind paw[17].
-
Immediately after injection, the animal is placed in an observation chamber.
-
-
Behavioral Scoring:
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory processes and central sensitization[18][19].
-
-
Data Analysis: The total time spent in nociceptive behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups.
Objective: To evaluate the efficacy of a compound in a model of persistent inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Procedure:
-
Behavioral Testing:
-
At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) are assessed.
-
-
Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) is compared between the ipsilateral (inflamed) and contralateral (non-inflamed) paws and between drug-treated and vehicle-treated animals.
Objective: To assess the efficacy of a compound in a model of chronic neuropathic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure:
-
Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb.
-
The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact[24][25][26][27].
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Starting from a few days post-surgery and continuing for several weeks, mechanical allodynia is assessed on the lateral side of the paw (the territory of the spared sural nerve) using von Frey filaments.
-
-
Data Analysis: The paw withdrawal threshold is compared between the operated and non-operated limbs and between drug-treated and vehicle-treated groups.
Safety and Tolerability Assessment
Assessing the potential for adverse effects is a critical component of determining the therapeutic window.
Objective: To evaluate the potential for a compound to cause motor impairment.
Methodology:
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Procedure:
-
Measurement: The latency to fall from the rod is recorded.
-
Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle-treated group indicates potential motor impairment.
Visualizing Key Concepts and Workflows
To further clarify the complex processes involved in assessing new Nav1.7 inhibitors, the following diagrams have been generated using Graphviz.
Caption: Role of Nav1.7 in the pain signaling pathway.
Caption: Workflow for preclinical assessment of Nav1.7 inhibitors.
Caption: The relationship between efficacy, toxicity, and the therapeutic window.
Conclusion
The development of selective Nav1.7 inhibitors remains a promising avenue for the treatment of pain. The candidates discussed in this guide showcase a range of modalities and mechanisms of action, each with its own unique profile of potency, selectivity, and efficacy. While small molecules like ANP-230 and Compound 194 show promise in preclinical models, the monoclonal antibody approach with SVmab1 offers a distinct therapeutic strategy. The clinical data for BIIB074 and the Nav1.8 inhibitor VX-548 highlight the challenges and potential successes of translating preclinical findings to human patients. A thorough understanding of the therapeutic window, informed by robust preclinical and clinical data, will be paramount in identifying the next generation of safe and effective non-opioid analgesics. The experimental protocols and comparative data presented here serve as a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painrelief.com [painrelief.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. SiteOne Therapeutics Announces Initiation of Phase 1 Clinical Trial for its Non-Opioid Analgesic for Acute Pain [prnewswire.com]
- 7. A monoclonal antibody that targets a NaV1.7 channel voltage sensor for pain and itch relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A monoclonal antibody that targets a NaV1.7 channel voltage sensor for pain and itch relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 11. Positive results From the VX 548 phase III program for the treatment of moderate-to-severe acute pain - Medthority [medthority.com]
- 12. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SiteOne Therapeutics begins trial of non-opioid analgesic for acute pain [clinicaltrialsarena.com]
- 14. Altasciences Initiates Phase I Study in Healthy Normal Subjects for ST-2427, a Non-Opioid Analgesic for Acute Pain | Altasciences [altasciences.com]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 21. criver.com [criver.com]
- 22. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 25. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Spared Nerve Injury Model of Neuropathic Pain in Mice [agris.fao.org]
- 27. researchgate.net [researchgate.net]
- 28. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 29. mmpc.org [mmpc.org]
- 30. Rotarod-Test for Mice [protocols.io]
- 31. scispace.com [scispace.com]
- 32. MPD: JaxCC1: project protocol [phenome.jax.org]
The voltage-gated sodium channel Nav1.7 has long been a focal point in the quest for novel, non-opioid analgesics.[1] Genetic validation in humans, where loss-of-function mutations in the SCN9A gene lead to a congenital indifference to pain, has established Nav1.7 as a critical component in the pain signaling pathway.[2][3] Specifically, it acts as a threshold channel in peripheral nociceptive neurons, amplifying subthreshold depolarizations to initiate action potentials that transmit pain signals to the central nervous system.[4][5]
Despite this strong genetic linkage, the journey to translate Nav1.7 inhibition into clinical success has been fraught with challenges. Numerous small-molecule inhibitors have entered clinical trials, but none have yet secured market approval, often due to a lack of efficacy, insufficient selectivity against other sodium channel subtypes, or poor translation from preclinical models.[6][7] This guide provides a comparative overview of emerging preclinical Nav1.7 inhibitors benchmarked against more established, clinically tested compounds. It summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to aid researchers in the ongoing development of next-generation pain therapeutics.
Data Presentation: Comparative Analysis of Nav1.7 Inhibitors
The following tables summarize the efficacy, selectivity, and pharmacokinetic properties of selected clinically tested and new/preclinical Nav1.7 inhibitors. Data has been collated from various public sources. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Profile of Clinically Tested Nav1.7 Inhibitors
| Compound Name (Developer) | Mechanism of Action | IC50 (Human Nav1.7) | Selectivity Profile | Clinical Trial Phase (Highest) | Key Clinical Findings/Status |
| Vixotrigine (BIIB074) (Biogen) | Voltage and use-dependent channel blocker | - | Broad activity across Nav subtypes | Phase 2 | Showed some efficacy in trigeminal neuralgia, but development has faced challenges.[8] |
| PF-05089771 (Pfizer) | Selective Inhibitor | ~11 nM (inactivated state) | High selectivity for Nav1.7 | Phase 2 | Did not meet primary efficacy endpoints in a trial for diabetic peripheral neuropathy.[9][10] |
| Lacosamide (UCB) | Enhances slow inactivation of Nav channels | - | Affects Nav1.1, Nav1.7, among others | Phase 3 (for SFN) | An approved anti-epileptic; a Phase 3 study for small fiber neuropathy (SFN) associated with Nav1.7 mutations had mixed results.[11] |
| Ralfinamide | Broad-spectrum sodium channel blocker | - | Also inhibits Nav1.7 | Phase 2/3 (for other indications) | Has shown anti-nociceptive activity in preclinical pain models.[12] |
Table 2: Profile of New and Preclinical Nav1.7 Inhibitors
| Compound/Therapy (Developer) | Mechanism of Action | IC50 (Human Nav1.7) | Preclinical Efficacy Highlights | Development Stage |
| ST-2427 (Siteone Therapeutics) | State-independent inhibitor binding to extracellular pore (Site 1) | 39 nM | Analgesic effects in non-human primate models of Aδ and C-fiber evoked pain.[13] | Phase 1 |
| Compound "194" | Indirect inhibitor; prevents CRMP2 SUMOylation, promoting Nav1.7 internalization | - | Relieves mechanical allodynia in multiple rodent models of neuropathic pain; synergizes with morphine and gabapentin.[14] | Preclinical |
| Channel Therapeutics Depot Formulation | Selective Nav1.7 Inhibitor | - | In rodent sciatic nerve block models, demonstrated longer duration and better efficacy than bupivacaine for acute/postoperative pain.[15] | Preclinical |
| QLS-81 | Use-dependent channel blocker | - | Alleviated neuropathic pain in preclinical models.[12] | Preclinical |
| CRISPR-dCas9 Epigenetic Repression | Gene therapy approach to repress SCN9A expression | N/A | Reduced thermal hyperalgesia and tactile allodynia in mouse models of inflammatory and neuropathic pain.[16] | Research/Preclinical |
Mandatory Visualization
The following diagrams illustrate key concepts in Nav1.7-targeted drug discovery, adhering to the specified formatting requirements.
Caption: Role of Nav1.7 in the peripheral pain signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. medcentral.com [medcentral.com]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 14. painrelief.com [painrelief.com]
- 15. Channel Therapeutics Reports Positive Preclinical Data For Depot Formulation Of this compound | Nasdaq [nasdaq.com]
- 16. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 is crucial for the development of effective and specific analgesics. Nav1.7, a genetically validated target for pain, exists in multiple conformational states—primarily resting, open, and inactivated. The affinity of an inhibitor for each of these states can significantly impact its therapeutic profile. This guide provides a comparative analysis of the IC50 values of various Nav1.7 inhibitors for different channel states, supported by detailed experimental protocols.
Comparative IC50 Data of Nav1.7 Inhibitors
The potency of a Nav1.7 inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50). This value, however, is not absolute and is highly dependent on the conformational state of the channel. Many inhibitors exhibit a preference for the inactivated state, which can be a desirable property for targeting rapidly firing neurons involved in pain signaling. The table below summarizes the state-dependent IC50 values for several Nav1.7 inhibitors.
| Inhibitor | Resting State IC50 (µM) | Inactivated State IC50 (µM) | Cell Line | Reference |
| CNV1014802 | 71.66 | 1.77 | CHO | [1] |
| TC-N 1752 | 3.6 | 0.17 | Not Specified | [2] |
| Mexiletine | 227 | 12 | HEK293 | [3] |
| QLS-81 | Not explicitly for resting, but weak inhibition at open state | 3.5 | HEK293 | [4] |
| PF-05089771 | Weak affinity for closed state | 0.011 | Not Specified | [5] |
| ST-2262 | 0.123 | 0.087 | Not Specified | [6] |
Experimental Protocols for Determining State-Dependent IC50
The determination of state-dependent IC50 values relies on whole-cell patch-clamp electrophysiology, a technique that allows for the precise control of the membrane potential and the measurement of ion channel currents.[2] Different voltage protocols are employed to enrich the population of Nav1.7 channels in a specific conformational state.
Cell Culture and Reagents
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human Nav1.7 channels are commonly used.[1][4]
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl26H2O, 2 CaCl22H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.[7]
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2*6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[7]
-
Inhibitor Stock Solutions: Prepared in a suitable solvent like DMSO and diluted to final concentrations in the external solution.
-
Electrophysiological Recording
Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems like the PatchXpress or SyncroPatch 768PE.[8][9]
Voltage-Clamp Protocols
1. Determining IC50 for the Resting State:
To determine the affinity of an inhibitor for the resting state, the cell membrane is held at a hyperpolarized potential where most channels are in the closed, resting conformation.
-
Test Pulse: A depolarizing pulse to 0 mV for 20 ms is applied to open the channels and elicit a peak inward sodium current.[2]
-
Procedure:
-
Establish a stable whole-cell recording.
-
Perfuse the cell with the control external solution and record the baseline peak current in response to the test pulse.
-
Apply the this compound at various concentrations, allowing for equilibrium at each concentration.
-
Record the peak current at each inhibitor concentration.
-
The IC50 is calculated by fitting the concentration-response data to the Hill equation.
-
2. Determining IC50 for the Inactivated State:
To measure the affinity for the inactivated state, a depolarizing prepulse is used to drive the channels into the inactivated state before the test pulse.
-
Holding Potential: -120 mV.
-
Prepulse: A depolarizing pulse to a potential between -80 mV and -70 mV for 500 ms to 10 seconds is applied to induce inactivation.[1][2]
-
Test Pulse: A subsequent depolarizing pulse to 0 mV for 20 ms is applied to measure the current from the remaining non-inactivated channels.
-
Procedure:
-
Follow the same general procedure as for the resting state.
-
The key difference is the application of the inactivating prepulse before the test pulse in both control and inhibitor conditions.
-
The IC50 for the inactivated state is determined by analyzing the concentration-dependent inhibition of the current elicited by the test pulse.
-
Visualizing Experimental Workflows and Channel States
To better illustrate the experimental logic and the underlying principles, the following diagrams are provided.
Caption: Workflow for determining state-dependent IC50.
Caption: Conformational states of the Nav1.7 channel.
By employing these standardized protocols and understanding the principles of state-dependent inhibition, researchers can more accurately characterize the pharmacological properties of novel Nav1.7 inhibitors, ultimately accelerating the discovery of new and improved pain therapeutics.
References
- 1. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Nav1.7 inhibitors, a class of compounds under investigation for pain therapeutics. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with these compounds.
I. Understanding the Waste Profile of Nav1.7 Inhibitors
Nav1.7 inhibitors are a diverse group of small molecules designed to selectively block the Nav1.7 sodium channel, which plays a crucial role in pain signaling pathways. The immediate hazard classification of a specific Nav1.7 inhibitor can vary. For instance, "this compound-1" is classified as not a hazardous substance or mixture according to its Safety Data Sheet (SDS)[1]. However, it is imperative to consult the specific SDS for each inhibitor and any accompanying solvents or reagents, as they may be classified as hazardous.
Key Principle: The disposal protocol is dictated by the highest hazard level of any component in the waste stream.
II. Standard Operating Procedure for Disposal of this compound Waste
This step-by-step guide provides a framework for the safe disposal of both solid and liquid waste containing Nav1.7 inhibitors.
Step 1: Waste Identification and Segregation
-
Hazard Assessment: Consult the Safety Data Sheet (SDS) for the specific this compound and all other components of the waste to determine its hazard classification (e.g., flammable, corrosive, toxic).
-
Segregation: At the point of generation, segregate waste into compatible categories. A common practice is to separate waste into the following streams:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and paper towels, empty vials, and plasticware.
-
Liquid Waste (Aqueous): Dilute solutions of Nav1.7 inhibitors in aqueous buffers.
-
Liquid Waste (Organic): Nav1.7 inhibitors dissolved in organic solvents (e.g., DMSO).
-
Sharps Waste: Needles, syringes, and broken glass contaminated with Nav1.7 inhibitors.
-
Step 2: Proper Waste Containment
-
Container Selection: Use appropriate, leak-proof, and clearly labeled containers for each waste stream. Containers should be compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag (or equivalent institutional label) that includes:
-
The words "Hazardous Waste"
-
The full chemical names of all contents (no abbreviations)
-
The approximate percentage of each component
-
The date accumulation started
-
The specific hazards (e.g., flammable, toxic)
-
-
Container Management:
-
Keep containers closed except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
-
Step 3: Waste Disposal and Removal
-
Non-Hazardous Waste: If the SDS for a specific this compound and all other components confirms it is non-hazardous, it may be permissible to dispose of it as regular laboratory waste. However, institutional policies may still require it to be handled as chemical waste.
-
Hazardous Waste:
-
Liquid Waste: Do not dispose of hazardous liquid waste down the drain. This is strictly prohibited by regulations such as the EPA's Subpart P for healthcare facilities.
-
Solid Waste: Place in a designated hazardous waste container.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for full hazardous waste containers.
-
Disposal Flowchart
Caption: Logical workflow for the proper disposal of this compound waste.
III. Nav1.7 Signaling Pathway and Experimental Context
Understanding the biological context of Nav1.7 inhibitors is crucial for appreciating the nature of the research and the associated materials.
Nav1.7 Signaling in Nociception
The Nav1.7 channel is a voltage-gated sodium channel primarily expressed in peripheral nociceptive (pain-sensing) neurons. It acts as a key amplifier of pain signals. When a noxious stimulus is detected, a small depolarization of the neuron's membrane occurs. Nav1.7 channels, with their low activation threshold, open in response to this small change, allowing an influx of sodium ions. This influx further depolarizes the membrane, leading to the generation of an action potential that travels to the central nervous system, resulting in the sensation of pain.
Caption: Simplified signaling pathway of Nav1.7 in pain perception.
Typical Experimental Workflow for Inhibitor Screening
The development of Nav1.7 inhibitors involves extensive screening to identify potent and selective compounds. A common workflow utilizes high-throughput screening followed by more detailed electrophysiological analysis.
Caption: Experimental workflow for the screening and development of Nav1.7 inhibitors.
IV. Quantitative Data from Experimental Protocols
The efficacy of Nav1.7 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the Nav1.7 channel activity. The following table summarizes representative IC50 values for a this compound, highlighting its selectivity over other sodium channel subtypes.
| Compound/Target | IC50 (µM) | Assay Type |
| Nav1.7 Blocker 52 vs. Nav1.7 | 0.17 | Electrophysiology |
| Nav1.7 Blocker 52 vs. Nav1.3 | 0.3 | Electrophysiology |
| Nav1.7 Blocker 52 vs. Nav1.4 | 0.4 | Electrophysiology |
| Nav1.7 Blocker 52 vs. Nav1.5 | 1.1 | Electrophysiology |
| Nav1.7 Blocker 52 vs. Nav1.8 | 2.2 | Electrophysiology |
| Nav1.7 Blocker 52 vs. hERG | >10 | Electrophysiology |
Data sourced from publicly available information on Nav1.7 Blocker 52.
By implementing these procedures and understanding the context of this compound research, laboratories can ensure a safe and compliant environment while advancing the development of novel pain therapeutics. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Nav1.7 inhibitors in a laboratory setting. As a class of potent, selective ion channel blockers, these investigational compounds require careful management to ensure personnel safety and maintain experimental integrity, even when not classified as hazardous substances. The following procedural steps and operational plans are designed to build trust and provide value beyond the product itself, establishing this as a preferred source for laboratory safety and chemical handling information.
Risk Assessment and Hazard Communication
Before handling any Nav1.7 inhibitor, a thorough risk assessment is paramount. While many Safety Data Sheets (SDS) may classify these compounds as "not a hazardous substance or mixture," their potent biological activity necessitates a cautious approach.
-
Review all available safety information: Consult the manufacturer's SDS, which provides foundational knowledge on physical and chemical properties, known hazards, and basic first aid.
-
Assess the potency and pharmacology: Understand that Nav1.7 inhibitors are designed to have significant biological effects at low concentrations. Accidental exposure could lead to unintended physiological responses.
-
Evaluate the physical form: Lyophilized powders can be easily aerosolized, posing an inhalation risk. Solutions may present a risk of skin absorption or splashes.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving Nav1.7 inhibitors.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Powder) | - Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or goggles- N95 respirator or higher | High risk of aerosolization and inhalation of potent powders. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields or goggles | Reduced risk of aerosolization compared to handling powders, but protection against splashes and skin contact is necessary. |
| In Vitro/In Vivo Administration | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields | Standard laboratory practice to prevent contamination of experiments and protect against accidental exposure. |
Operational Plans: Step-by-Step Guidance
This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Clean the weighing area and balance with a suitable solvent (e.g., 70% ethanol) and allow it to dry completely.
-
Gather all necessary equipment: spatulas, weigh boats or paper, and the appropriate container for the final solution.
-
-
Weighing:
-
Place a weigh boat or paper on the balance and tare it.
-
Carefully transfer the desired amount of the this compound powder to the weigh boat.
-
If excess material is dispensed, do not return it to the original container. Dispose of it as chemical waste.
-
-
Dissolving:
-
Transfer the weighed powder to the final container (e.g., a vial or tube).
-
Add the appropriate solvent as per the experimental protocol. Many Nav1.7 inhibitors are soluble in DMSO.
-
If necessary, aid dissolution by gentle vortexing or sonication.
-
In the event of a spill, prompt and appropriate action is crucial.
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate the immediate area: If the spill is large or involves a volatile solvent.
-
Don appropriate PPE: If not already wearing it.
-
Contain the spill: For liquid spills, use absorbent pads or granules to surround the spill. For powder spills, gently cover with damp paper towels to prevent aerosolization.
-
Clean the spill:
-
For liquids, absorb the material with spill pads or vermiculite.
-
For powders, carefully wipe up the contained material with the damp paper towels.
-
-
Decontaminate the area: Clean the spill area with a suitable detergent and water, followed by a solvent like 70% ethanol.
-
Dispose of waste: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
Even if classified as non-hazardous, Nav1.7 inhibitors and their contaminated materials should not be disposed of in standard trash or down the drain.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Collect in the original or a clearly labeled, sealed container.- Dispose of through a certified hazardous waste contractor. |
| Contaminated Labware (vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (gloves, lab coat) | - Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not pour down the drain.- Dispose of through the institution's chemical waste program. |
Visualized Workflows and Pathways
To provide clear, at-a-glance information, the following diagrams illustrate key processes and concepts related to Nav1.7 inhibitors.
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
